molecular formula C9H10N4 B2887357 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine CAS No. 60706-60-7

5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine

Cat. No.: B2887357
CAS No.: 60706-60-7
M. Wt: 174.207
InChI Key: YWRDVUFISVOFHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine is a useful research compound. Its molecular formula is C9H10N4 and its molecular weight is 174.207. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-aminophenyl)-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5H,10H2,(H3,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRDVUFISVOFHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NN2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis and characterization of 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a cornerstone in the development of numerous therapeutic agents, and this specific derivative, featuring two reactive amino groups, serves as a versatile synthon for creating extensive chemical libraries.[1][2] This document details a robust and reproducible synthetic pathway, explains the mechanistic rationale behind the experimental choices, and presents a comprehensive characterization protocol to ensure the structural integrity and purity of the final compound. The methodologies are designed for researchers, chemists, and professionals in the field of drug development, providing both practical, step-by-step instructions and the underlying scientific principles.

Introduction: The Significance of the Aminopyrazole Scaffold

Pyrazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds, renowned for their wide spectrum of biological activities.[3][4] Molecules incorporating the pyrazole nucleus have been successfully developed into FDA-approved drugs for treating a range of conditions, including cancer, inflammation, and infectious diseases.[1] The compound this compound is particularly valuable due to its structural features. It possesses a 3,5-diaminopyrazole core attached to a para-substituted aminophenyl ring. This arrangement offers multiple points for chemical modification, making it an ideal building block for combinatorial chemistry and the synthesis of more complex fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.[5][6] The presence of the primary aromatic amine and the 3-amino group on the pyrazole ring allows for selective functionalization, enabling the exploration of structure-activity relationships (SAR) crucial for modern drug design.

Synthetic Strategy and Rationale

The most versatile and widely adopted method for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine or its derivatives.[7][8][9] This approach is favored for its reliability, high yields, and the ready availability of starting materials. The reaction proceeds through a well-established mechanism involving the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the nitrile carbon.[7]

Our selected pathway begins with the synthesis of the key intermediate, 3-(4-aminophenyl)-3-oxopropanenitrile, from commercially available 4-aminoacetophenone. This intermediate is then cyclized with hydrazine hydrate to yield the target compound.

Synthetic Pathway Overview

The two-step synthesis is outlined below. The first step involves the formation of the β-ketonitrile, and the second is the pyrazole ring formation.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of β-Ketonitrile Intermediate cluster_step2 Step 2: Pyrazole Ring Formation A 4-Aminoacetophenone D 3-(4-aminophenyl)-3-oxopropanenitrile A->D 1. B Ethyl Cyanoacetate B->D 2. C Sodium Ethoxide (Base) C->D EtOH, Reflux F This compound D->F Glacial Acetic Acid (cat.) Ethanol, Reflux E Hydrazine Hydrate (NH2NH2·H2O) E->F Characterization_Workflow Start Synthesized Product Purity TLC & Melting Point Start->Purity Structure Structural Elucidation Purity->Structure If Pure HNMR ¹H NMR Structure->HNMR CNMR ¹³C NMR Structure->CNMR FTIR FT-IR Structure->FTIR MS Mass Spectrometry Structure->MS Elemental Elemental Analysis HNMR->Elemental CNMR->Elemental FTIR->Elemental MS->Elemental Final Confirmed Structure This compound Elemental->Final

References

An In-Depth Technical Guide to the Physicochemical Properties of 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-(4-Aminophenyl)-2H-pyrazol-3-ylamine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, featuring both a pyrazole ring and an aniline moiety, presents a unique combination of chemical functionalities that are pivotal for molecular interactions with biological targets. The aminopyrazole scaffold is a well-established pharmacophore found in a variety of therapeutic agents, recognized for its role in kinase inhibition and other signaling pathways.[1][2] This technical guide provides a comprehensive overview of the essential physicochemical properties of 5-(4-aminophenyl)-2H-pyrazol-3-ylamine. We will delve into its structural and electronic characteristics, and outline detailed, field-proven methodologies for the experimental determination of its key descriptive parameters, including solubility, pKa, and lipophilicity (LogP). This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the exploration and optimization of pyrazole-based compounds.

Introduction: The Significance of the Aminopyrazole Scaffold

The pyrazole nucleus is a cornerstone in the architecture of many biologically active molecules, demonstrating a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The addition of an amino group to the pyrazole ring, as seen in 5-(4-aminophenyl)-2H-pyrazol-3-ylamine, further enhances its potential for forming crucial hydrogen bonds with protein active sites, a key aspect in rational drug design. The presence of the 4-aminophenyl substituent introduces another site for interaction and potential metabolic activity, making a thorough understanding of its physicochemical profile imperative for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

This guide will systematically explore the foundational physicochemical characteristics of 5-(4-aminophenyl)-2H-pyrazol-3-ylamine, providing both theoretical context and practical experimental workflows.

Molecular Structure and Basic Properties

The foundational attributes of a molecule are dictated by its structure. For 5-(4-aminophenyl)-2H-pyrazol-3-ylamine, these are summarized below.

PropertyValueSource
Chemical Formula C₉H₁₀N₄-
Molecular Weight 174.20 g/mol [6]
CAS Number 60706-60-7-
Predicted Boiling Point 498.6 ± 35.0 °C-
Predicted Density 1.331 ± 0.06 g/cm³-
Predicted pKa 15.33 ± 0.10-

It is important to note that the boiling point, density, and pKa values are predicted and should be experimentally verified for accurate application in research and development.

Spectroscopic Characterization: Elucidating the Molecular Fingerprint

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring, the protons on the pyrazole ring, and the protons of the two amino groups. The protons of the aminophenyl group will likely appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The pyrazole ring proton will appear as a singlet. The protons of the NH₂ groups will likely appear as broad singlets, and their chemical shift can be sensitive to solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The number of signals will confirm the symmetry of the molecule. The chemical shifts of the carbons in the phenyl and pyrazole rings will be indicative of their electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 5-(4-aminophenyl)-2H-pyrazol-3-ylamine, the key expected IR absorptions are:

  • N-H Stretching: Two distinct bands in the region of 3400-3250 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (NH₂) groups.

  • C-N Stretching: Aromatic C-N stretching is expected in the 1335-1250 cm⁻¹ region.

  • Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region are characteristic of the phenyl and pyrazole rings.

  • N-H Bending: A band around 1650-1580 cm⁻¹ is expected for the primary amine scissoring vibration.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For 5-(4-aminophenyl)-2H-pyrazol-3-ylamine, the molecular ion peak (M+) would be expected at m/z = 174.20. The fragmentation pattern can provide further structural information.

Physicochemical Properties and Their Determination

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior.

Solubility

Aqueous solubility is a crucial factor for oral bioavailability. The "shake-flask" method is a gold standard for determining thermodynamic solubility.[8]

G A 1. Add excess compound to buffer (pH 7.4) B 2. Equilibrate at constant temperature (e.g., 24-48h) A->B C 3. Centrifuge to separate solid and supernatant B->C D 4. Quantify concentration in supernatant (e.g., HPLC-UV) C->D E 5. Calculate solubility (e.g., in mg/mL or µM) D->E

Caption: Workflow for shake-flask solubility determination.

  • Causality: Using a buffer at physiological pH (7.4) is essential for mimicking the conditions in the small intestine where most drug absorption occurs. Equilibration for an extended period ensures that a true thermodynamic equilibrium is reached between the dissolved and solid states of the compound.

Acidity and Basicity (pKa)

The pKa values of a molecule dictate its ionization state at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets. 5-(4-aminophenyl)-2H-pyrazol-3-ylamine has two basic amino groups and a potentially acidic N-H on the pyrazole ring. Potentiometric titration is a robust method for pKa determination.

G A 1. Dissolve compound in a suitable solvent (e.g., water/methanol) B 2. Titrate with standardized acid (e.g., HCl) A->B C 3. Monitor pH change with a calibrated electrode B->C D 4. Plot pH vs. volume of titrant C->D E 5. Determine pKa from the inflection point of the titration curve D->E

Caption: Workflow for potentiometric pKa determination.

  • Trustworthiness: This method is self-validating as the shape of the titration curve and the sharpness of the inflection points provide a clear indication of the accuracy of the measurement.

Lipophilicity (LogP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key predictor of a drug's ability to cross cell membranes. The High-Performance Liquid Chromatography (HPLC) method is a rapid and reliable way to estimate LogP.

G A 1. Calibrate RP-HPLC with standards of known LogP B 2. Inject the test compound A->B C 3. Measure the retention time B->C D 4. Correlate retention time with the calibration curve C->D E 5. Calculate the LogP value D->E

Caption: Workflow for HPLC-based LogP determination.

  • Expertise & Experience: The choice of a reversed-phase (RP) HPLC column and an appropriate mobile phase is critical. A C18 column is commonly used to mimic the lipophilic environment of biological membranes. The mobile phase typically consists of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).

Conclusion

The physicochemical properties of 5-(4-aminophenyl)-2H-pyrazol-3-ylamine are integral to its potential as a drug candidate. This guide has provided a framework for understanding and experimentally determining these crucial parameters. A thorough characterization of its solubility, pKa, and LogP, in conjunction with detailed spectroscopic analysis, will empower researchers to make informed decisions in the design and development of novel therapeutics based on this promising aminopyrazole scaffold. The methodologies outlined herein are robust and widely accepted in the pharmaceutical industry, ensuring the generation of reliable and reproducible data.

References

Spectroscopic Characterization of 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

5-(4-Aminophenyl)-2H-pyrazol-3-ylamine is a heterocyclic compound featuring a pyrazole core substituted with an aminophenyl group at the 5-position and an amino group at the 3-position. The aminopyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3] Accurate structural characterization is a critical first step in the discovery and development of new therapeutic agents. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the identity and purity of newly synthesized compounds. This guide provides a comprehensive analysis of the expected spectroscopic data for 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine.

Molecular Structure and Tautomerism:

It is important to note that 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine can exist in different tautomeric forms. The tautomerism of the pyrazole ring is a well-documented phenomenon.[3] The structure and spectroscopic data presented in this guide are for the 2H-pyrazol tautomer, which is often a stable form for such substituted pyrazoles.

Figure 1: Chemical structure of 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Based on the analysis of related aminopyrazole structures, the following ¹H and ¹³C NMR spectral data are predicted for 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine.[4]

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality Behind Prediction
~11.5br s1HPyrazole N-HThe N-H proton of the pyrazole ring is expected to be deshielded and exchangeable, appearing as a broad singlet at a downfield chemical shift.
~7.45d, J = 8.5 Hz2HH-2', H-6'These aromatic protons are ortho to the electron-donating amino group and are expected to be shielded relative to the other phenyl protons. They will appear as a doublet due to coupling with H-3' and H-5'.
~6.60d, J = 8.5 Hz2HH-3', H-5'These aromatic protons are meta to the amino group and ortho to the pyrazole ring. They are expected to be more shielded and will appear as a doublet.
~5.70s1HH-4The proton on the pyrazole ring is a singlet and is expected in this region for similar 3,5-disubstituted pyrazoles.
~5.10br s2HPhenyl-NH₂The protons of the aniline amino group are expected to appear as a broad singlet due to quadrupole broadening and exchange.
~4.80br s2HPyrazole-NH₂The protons of the amino group on the pyrazole ring are also expected to be a broad singlet.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)AssignmentCausality Behind Prediction
~158.0C-3The carbon bearing the amino group on the pyrazole ring is expected to be significantly deshielded.
~150.0C-5The carbon attached to the aminophenyl group is also expected to be deshielded.
~148.0C-4'The aromatic carbon bearing the amino group is expected to have a downfield chemical shift due to the deshielding effect of the nitrogen atom.
~128.0C-2', C-6'These aromatic carbons are expected in the typical aromatic region.
~118.0C-1'The ipso-carbon of the phenyl ring attached to the pyrazole is expected to be shielded.
~113.5C-3', C-5'These aromatic carbons, ortho to the amino group, are expected to be shielded due to the electron-donating effect of the nitrogen.
~90.0C-4The carbon at the 4-position of the pyrazole ring is expected to be significantly shielded.
Experimental Protocol for NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and its high boiling point, which minimizes evaporation.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a 500 MHz (or higher field) NMR spectrometer equipped with a broadband probe.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the expected chemical shift range (e.g., -2 to 14 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Apply a line broadening of 0.3 Hz before Fourier transformation to improve the appearance of the spectrum.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected chemical shift range (e.g., 0 to 180 ppm).

    • Use a sufficient number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio, as the natural abundance of ¹³C is low.

Figure 2: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted IR spectrum of 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine would exhibit characteristic absorption bands for N-H, C-H, C=N, and C=C bonds.

Predicted IR Data (Solid, KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignmentCausality Behind Prediction
3450 - 3200Strong, BroadN-H stretching (amines and pyrazole)The presence of multiple N-H groups will result in a broad absorption band in this region due to hydrogen bonding.
3100 - 3000MediumAromatic C-H stretchingCharacteristic stretching vibrations of C-H bonds on the phenyl and pyrazole rings.
~1620StrongC=N stretching (pyrazole ring)The C=N bond within the pyrazole ring is expected to have a strong absorption in this region.
~1600, ~1500Medium-StrongC=C stretching (aromatic ring)These are characteristic skeletal vibrations of the phenyl ring.
~830Strongpara-disubstituted C-H bendingA strong out-of-plane bending vibration is characteristic of 1,4-disubstituted benzene rings.
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

Objective: To obtain a high-quality IR spectrum of the solid compound.

Methodology:

  • Sample Preparation:

    • Thoroughly dry a small amount of spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of the dry KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the powder to a pellet press die.

  • Pellet Formation:

    • Apply pressure (typically 8-10 tons) to the die using a hydraulic press to form a transparent or translucent pellet.

  • Spectrum Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)
  • Molecular Ion (M⁺˙): m/z 174. The molecular ion peak is expected to be reasonably intense due to the aromatic nature of the compound.

  • Key Fragmentation Pathways:

    • Loss of HCN (m/z 147): A common fragmentation pathway for pyrazoles.

    • Loss of NH₂ (m/z 158): Cleavage of the amino group from the pyrazole or phenyl ring.

    • Fragments corresponding to the aminophenyl cation (m/z 92) and the pyrazole-amine cation (m/z 82) are also plausible.

MassSpec_Fragmentation M [M]+• m/z 174 frag1 [M - HCN]+• m/z 147 M->frag1 - HCN frag2 [M - NH2]+• m/z 158 M->frag2 - •NH2 frag3 [C6H6N]+• m/z 92 M->frag3 frag4 [C3H4N3]+• m/z 82 M->frag4

Figure 3: Predicted key fragmentation pathways in EI-MS.

Experimental Protocol for Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Introduction:

    • Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.

  • Ionization:

    • Use electron ionization (EI) with a standard electron energy of 70 eV.

  • Mass Analysis:

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

    • Use a high-resolution mass spectrometer to obtain accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and key fragments.

Conclusion

This technical guide provides a detailed prediction of the NMR, IR, and Mass spectroscopic data for 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine, based on established spectroscopic principles and data from analogous compounds. The provided experimental protocols offer a robust framework for the acquisition of high-quality spectral data. It is imperative that these predicted data are confirmed through experimental verification. This guide serves as a foundational resource for researchers working on the synthesis and characterization of novel aminopyrazole derivatives, facilitating their efforts in the development of new chemical entities with potential therapeutic applications.

References

The Emerging Therapeutic Potential of 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, consistently featured in a wide array of pharmacologically active agents.[1][2] Among its myriad forms, the 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine core has garnered significant attention as a versatile template for designing potent and selective therapeutic agents. This guide provides an in-depth technical analysis of the biological activities associated with this specific class of pyrazole derivatives, with a primary focus on their anticancer properties. We will explore their mechanisms of action, delve into structure-activity relationships (SAR), present detailed experimental protocols for their evaluation, and discuss the future trajectory of these promising compounds in drug development.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and pyrazoles, five-membered rings with two adjacent nitrogen atoms, are a cornerstone of this chemical space.[1][2][3] Their unique structural and electronic properties allow them to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[4][5][6][7][8][9]

The this compound scaffold is particularly noteworthy. It combines the proven pyrazole core with a strategically positioned aminophenyl group. This arrangement provides key hydrogen bonding donors and acceptors, as well as a vector for synthetic modification, making it an ideal starting point for targeting specific enzyme active sites, particularly those of protein kinases. Numerous approved drugs and clinical candidates, such as the kinase inhibitors Crizotinib and AT9283, feature a pyrazole core, underscoring its clinical relevance.[2][10][11] This guide will focus primarily on the anticancer applications of this scaffold, where it has shown exceptional promise.

Predominant Biological Activity: Anticancer Efficacy

Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents, largely through the inhibition of protein kinases that are critical for tumor cell growth, proliferation, and survival.[4][5]

Mechanism of Action: Targeting Dysregulated Kinase Signaling

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways. Their dysregulation is a hallmark of many cancers. The pyrazole scaffold is an effective "hinge-binder," capable of forming crucial hydrogen bonds within the ATP-binding pocket of many kinases, thereby acting as a competitive inhibitor.[6][10]

A primary target for this class of compounds is the Aurora kinase family (Aurora A and B).[12][13] These are serine/threonine kinases that play essential roles in mitotic progression. Their overexpression in various cancers makes them attractive therapeutic targets.[13] Inhibition of Aurora kinases by pyrazole derivatives can lead to defects in chromosome segregation, endoreduplication, and ultimately, apoptotic cell death.[10][12]

The logical workflow for identifying and characterizing such inhibitors is outlined below.

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Screening cluster_2 Mechanism of Action A Scaffold Selection (5-Aminophenyl Pyrazole) B Library Synthesis (Diverse Derivatives) A->B Rational Design C Enzymatic Assay (e.g., Aurora Kinase IC50) B->C Primary Screen E Lead Identification C->E D Cell-Based Assay (e.g., MTT Cytotoxicity) D->E F Cell Cycle Analysis (Flow Cytometry) E->F Lead Validation H Target Engagement (Western Blot) F->H G Apoptosis Assay (Annexin V Staining) G->H G cluster_SAR Structure-Activity Relationship (SAR) Hotspots Core R1 N1-Substitution (Selectivity, Properties) N1_pos R1->N1_pos R2 C4-Substitution (Potency, Solvent Front) C4_pos R2->C4_pos R3 Phenyl Ring Mods (Electronics, H-Bonding) Phenyl_pos R3->Phenyl_pos

References

An In-depth Technical Guide to the Mechanism of Action of Aminophenyl-pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Aminophenyl-pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a foundational heterocyclic scaffold in medicinal chemistry, renowned for its versatility and presence in numerous clinically approved drugs.[1][2][3] When functionalized with an aminophenyl group, this core structure gives rise to the aminophenyl-pyrazole class of compounds, a privileged framework in the rational design of targeted therapeutics.[1][4] These compounds have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5]

A significant portion of their therapeutic potential stems from their action as potent and often selective enzyme inhibitors, particularly targeting protein kinases.[1][2][6] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[7][8] Aminophenyl-pyrazole derivatives have been successfully developed as inhibitors of various kinase families, including cyclin-dependent kinases (CDKs), Polo-like kinase 1 (PLK1), Fms-like receptor tyrosine kinase 3 (FLT3), and p38 MAP kinase.[1][8][9][10]

This guide provides an in-depth exploration of the core mechanism of action for aminophenyl-pyrazole compounds, focusing on their role as kinase inhibitors. We will dissect their molecular interactions, the downstream cellular consequences, and the robust experimental workflows required to validate their mechanism from the test tube to the cell.

Part 1: The Primary Molecular Mechanism - Competitive Kinase Inhibition

The predominant mechanism of action for many therapeutically relevant aminophenyl-pyrazole compounds is the inhibition of protein kinase activity. They typically function as ATP-competitive inhibitors, binding to the highly conserved ATP-binding pocket of the kinase catalytic domain.[11][12]

Interaction with the Kinase ATP-Binding Pocket

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein. Aminophenyl-pyrazole inhibitors are designed to mimic the adenine portion of ATP, allowing them to occupy the active site. Their binding is stabilized by a series of non-covalent interactions:

  • Hinge Binding: The pyrazole core is often the key "hinge-binding" motif. One of its nitrogen atoms forms a critical hydrogen bond with the backbone amide of a conserved residue in the hinge region of the kinase, the flexible loop connecting the N- and C-terminal lobes of the catalytic domain.[13] This interaction anchors the inhibitor in the active site.

  • Hydrophobic Pockets: The aminophenyl group and other substituents on the pyrazole ring extend into adjacent hydrophobic pockets within the ATP-binding site. These interactions contribute significantly to the inhibitor's potency and, crucially, its selectivity for specific kinases over others.[14]

  • DFG Motif Interaction: Some advanced aminophenyl-pyrazole inhibitors, such as the p38 inhibitor BIRB 796, are classified as "Type II" inhibitors. They bind to a specific "DFG-out" inactive conformation of the kinase, where the conserved Asp-Phe-Gly (DFG) motif is flipped.[14] This induces a conformational change that exposes an additional allosteric pocket, allowing for interactions that confer high affinity and selectivity.[14]

Structure-Activity Relationship (SAR) Insights

The biological activity of these compounds is highly dependent on the specific chemical groups attached to the core scaffold.[4][15] Medicinal chemistry efforts focus on modifying these substituents to optimize potency, selectivity, and drug-like properties.

  • Substitutions on the Phenyl Ring: Modifications to the aminophenyl ring can dramatically alter target specificity. For instance, adding bulky groups can create steric hindrance that prevents binding to kinases with smaller ATP pockets, thereby increasing selectivity.

  • Decorations on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring influence both hinge-binding affinity and interactions within the deeper parts of the active site.[15][16] Small changes can switch a compound from a promiscuous kinase inhibitor to a highly selective one.[17]

The logical relationship between the inhibitor structure and its binding mode is a cornerstone of rational drug design.

cluster_Inhibitor Aminophenyl-Pyrazole Inhibitor cluster_Kinase Kinase ATP-Binding Site Pyrazole Pyrazole Core Hinge Hinge Region Pyrazole->Hinge H-Bonding (Anchoring) Aminophenyl Aminophenyl Group HydrophobicPocket Hydrophobic Pocket Aminophenyl->HydrophobicPocket Hydrophobic Interactions (Potency & Selectivity) Substituents R-Group Substituents DFG DFG Motif Substituents->DFG Conformational Selection (Type II Inhibition)

Caption: Inhibitor-Target Interaction Logic.

Part 2: Experimental Validation of the Mechanism of Action

A claim of kinase inhibition must be substantiated by a rigorous, multi-step validation process. This process moves from a simplified biochemical environment to a complex, physiologically relevant cellular context.

Step 1: Biochemical Assays for Direct Target Engagement & Potency

The first step is to confirm that the compound directly inhibits the catalytic activity of the purified target kinase. Luminescence-based assays are the industry standard for their high throughput, sensitivity, and safety, having largely replaced traditional radiometric assays.[7]

Featured Protocol: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[11] The intensity of the luminescence signal is directly proportional to kinase activity.

Causality Behind Experimental Choices:

  • Why ADP-Glo™? It is a universal assay applicable to virtually any kinase, substrate, and ATP concentration.[7][18] Its two-step process (terminating the kinase reaction and depleting remaining ATP before converting ADP to a detectable signal) minimizes interference from assay components and compound fluorescence.[11]

  • Why use ATP at Km? Performing the assay with the ATP concentration at its Michaelis-Menten constant (Km) for the specific kinase ensures that the assay is sensitive to competitive inhibitors.[11] It provides a standardized condition for comparing the potency of different compounds.

Methodology:

  • Reagent Preparation: Prepare assay buffer, kinase, substrate, and aminophenyl-pyrazole compound dilutions. The final DMSO concentration should be kept constant (typically ≤1%) to avoid solvent-induced artifacts.[7]

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of kinase and 2.5 µL of the compound at various concentrations. Pre-incubate for 15-30 minutes at room temperature to allow compound binding.[11]

  • Initiation: Start the reaction by adding 5 µL of a solution containing the substrate and ATP (at Km concentration). Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.

  • Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Data Presentation: Potency & Selectivity Profile

The output of these experiments is typically summarized in a table to compare the potency against the primary target and a panel of other kinases to assess selectivity.

Compound IDTarget Kinase (e.g., FLT3) IC50 (nM)[9]Off-Target Kinase (e.g., CDK2) IC50 (nM)[9]Off-Target Kinase (e.g., KDR) IC50 (nM)[9]Selectivity Ratio (Off-Target/Target)
8t 0.0890.719>10008.1 / >11,235
FN-1501 2.331.021.550.4 / 0.7

Data adapted from a study on 1H-pyrazole-3-carboxamide derivatives.[9]

Step 2: Cell-Based Assays for Downstream Pathway Modulation

Demonstrating that a compound inhibits a purified enzyme is not enough.[19] The critical next step is to prove that it can engage its target within the complex environment of a living cell and modulate the intended signaling pathway.[19]

Featured Protocol: Western Blot for Phospho-Substrate Levels

This workflow directly assesses the functional consequence of kinase inhibition by measuring the phosphorylation status of a known downstream substrate of the target kinase. For a p38 MAPK inhibitor, a key substrate is MAPK-activated protein kinase 2 (MK2).

Signaling Pathway Diagram:

Stress Cellular Stress (e.g., LPS, UV) Upstream Upstream Kinases (MKK3/6) Stress->Upstream p38 p38 MAPK Upstream->p38 Phosphorylates MK2 MK2 p38->MK2 Phosphorylates Downstream Downstream Effectors (e.g., TNF-α production) MK2->Downstream Inhibitor Aminophenyl-pyrazole Inhibitor Inhibitor->p38 Blocks ATP Site

Caption: Inhibition of the p38 MAPK Signaling Pathway.

Methodology:

  • Cell Culture & Treatment: Plate cells (e.g., macrophages for p38 pathway analysis) and allow them to adhere. Treat with various concentrations of the aminophenyl-pyrazole inhibitor for a predetermined time (e.g., 1 hour).

  • Stimulation: Add a stimulus (e.g., Lipopolysaccharide - LPS) to activate the p38 MAPK pathway. Incubate for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is critical to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading on the gel.

  • SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) to prevent non-specific antibody binding.

    • Primary Antibody: Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-MK2).

    • Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and image the resulting signal.

  • Stripping & Reprobing: Strip the membrane and re-probe with an antibody for the total form of the substrate (e.g., anti-total-MK2) and a loading control (e.g., anti-GAPDH) to confirm equal protein loading and that the inhibitor did not cause protein degradation.

Step 3: Biophysical Assays for Target Engagement Confirmation

The final piece of the puzzle is to biophysically confirm that the compound physically binds to its intended target inside intact cells. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for this purpose.[20][21]

Principle of CETSA®: The principle is based on ligand-induced thermal stabilization.[20] When a protein binds to a ligand (like our inhibitor), it becomes thermodynamically more stable. Consequently, it requires a higher temperature to denature and aggregate.[22][23]

Experimental Workflow Diagram:

cluster_workflow CETSA Workflow A 1. Treat intact cells with compound or vehicle B 2. Heat cell suspensions to a range of temperatures A->B C 3. Lyse cells and separate soluble vs. aggregated proteins B->C D 4. Quantify remaining soluble target protein (e.g., Western Blot) C->D E 5. Plot melt curves and observe thermal shift D->E

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Methodology:

  • Cell Treatment: Treat two populations of intact cells, one with the aminophenyl-pyrazole inhibitor and one with a vehicle control (e.g., DMSO).

  • Heating: Aliquot the cell suspensions and heat them to a range of different temperatures for a short period (e.g., 3 minutes).[24]

  • Lysis and Fractionation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge at high speed to pellet the aggregated, denatured proteins.[24]

  • Analysis: Collect the supernatant containing the soluble protein fraction.

  • Quantification: Analyze the amount of the soluble target protein remaining at each temperature using Western Blot or other detection methods.

  • Data Interpretation: Plot the amount of soluble protein against temperature for both the treated and vehicle control samples. A successful target engagement will result in a "thermal shift," where the curve for the drug-treated sample is shifted to the right (higher temperatures), indicating the protein was stabilized by the compound.[21]

Conclusion

The aminophenyl-pyrazole scaffold is a validated and highly versatile starting point for the development of potent and selective kinase inhibitors. Understanding their mechanism of action requires a systematic and evidence-based approach. By combining biochemical assays to define potency, cell-based assays to confirm pathway modulation, and biophysical methods like CETSA to verify target engagement, researchers can build a comprehensive and trustworthy profile of these promising therapeutic compounds. This rigorous, multi-faceted validation is essential for progressing a compound from a chemical curiosity to a potential clinical candidate.

References

In Silico Docking Studies of 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the principles and methodologies for conducting in silico molecular docking studies on the novel compound 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine. As a promising scaffold in medicinal chemistry, pyrazole derivatives have demonstrated a wide range of biological activities.[1][2][3] This whitepaper is designed for researchers, scientists, and drug development professionals, offering a comprehensive walkthrough of the computational workflow, from target identification and preparation to ligand-protein docking and results validation. By synthesizing technical accuracy with field-proven insights, this guide aims to equip researchers with the necessary knowledge to effectively leverage in silico docking for the accelerated discovery and optimization of drug candidates based on the this compound core structure.

Introduction: The Role of In Silico Docking in Modern Drug Discovery

The journey of a new drug from conception to market is a long, arduous, and expensive process. In recent years, computational methods, particularly in silico molecular docking, have emerged as indispensable tools to streamline and rationalize the early stages of drug discovery.[4][5][6] Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a macromolecular target, typically a protein. This approach allows for the rapid screening of large virtual libraries of compounds against a biological target of interest, prioritizing those with the highest predicted binding affinity for further experimental validation.[7]

The Significance of the Pyrazole Scaffold

The pyrazole moiety, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its diverse pharmacological properties.[1][2] Pyrazole-containing compounds have exhibited a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial effects.[1][2][3] The specific compound of interest, this compound, possesses a unique chemical architecture that suggests potential for interaction with various biological targets. Its aminophenyl and pyrazolylamine moieties provide key hydrogen bond donors and acceptors, crucial for forming stable interactions within a protein's binding pocket.

Why In Silico Docking for this compound?

For a novel compound like this compound, where the specific biological targets may not be fully elucidated, in silico docking serves as a powerful hypothesis-generating tool. It enables researchers to:

  • Identify Potential Protein Targets: By docking the compound against a panel of disease-relevant proteins, potential targets can be identified based on favorable binding energies and interaction patterns.

  • Elucidate Binding Modes: Docking studies can provide atomic-level insights into how the compound might bind to its target, revealing key amino acid residues involved in the interaction.

  • Guide Lead Optimization: Understanding the structure-activity relationship (SAR) through docking can inform the rational design of more potent and selective analogs.

  • Prioritize Experimental Screening: By computationally pre-screening, resources can be focused on compounds with the highest probability of being active, saving time and cost.

This guide will provide a detailed, step-by-step methodology for conducting a robust in silico docking study of this compound, emphasizing scientific rigor and practical application.

The In Silico Docking Workflow: A Comprehensive Overview

A successful molecular docking study is a multi-step process that requires careful planning and execution. The following diagram illustrates the typical workflow, which will be elaborated upon in the subsequent sections.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis cluster_validation Validation & Follow-up Target_ID Target Identification & Selection Protein_Prep Protein Structure Preparation Target_ID->Protein_Prep Obtain 3D Structure Grid_Gen Grid Box Generation Protein_Prep->Grid_Gen Define Binding Site Ligand_Prep Ligand Preparation Docking_Run Molecular Docking Simulation Ligand_Prep->Docking_Run Input Ligand Grid_Gen->Docking_Run Define Search Space Pose_Analysis Pose Clustering & Scoring Docking_Run->Pose_Analysis Generate Poses & Scores Post_Docking Post-Docking Analysis (MM/GBSA, MD) Pose_Analysis->Post_Docking Refine Binding Energy Experimental_Val Experimental Validation Post_Docking->Experimental_Val Prioritize Candidates

Caption: A generalized workflow for in silico molecular docking studies.

Methodologies and Protocols

This section provides detailed, step-by-step protocols for each phase of the in silico docking study of this compound.

Part 1: Preparation Phase
3.1.1. Target Identification and Selection

The initial and most critical step is the identification of a biologically relevant protein target. For a novel compound, this can be approached in several ways:

  • Literature and Database Mining: Search for known targets of structurally similar pyrazole derivatives. Databases such as ChEMBL and PubChem can be valuable resources.

  • Phenotypic Screening Data: If the compound has shown activity in a cell-based assay, computational methods like target deconvolution can be used to predict potential protein targets.[8][9]

  • Reverse Docking: Screen the ligand against a large library of protein structures to identify potential binding partners.

For the purpose of this guide, we will hypothesize a potential target based on the known activities of similar pyrazole compounds, such as Cyclooxygenase-2 (COX-2), a key enzyme in inflammation.[10][11]

Protocol 1: Target Selection

  • Literature Review: Conduct a thorough search for published studies on the biological activities of aminophenyl-pyrazole derivatives.

  • Database Search: Utilize databases like PubChem and ChEMBL to find bioactivity data for structurally related compounds.

  • Target Hypothesis: Based on the gathered evidence, select a primary protein target for the docking study (e.g., COX-2, PDB ID: 3LN1).

3.1.2. Protein Structure Preparation

The quality of the protein structure is paramount for obtaining reliable docking results.[12] The three-dimensional coordinates of the target protein are typically obtained from the Protein Data Bank (PDB).

Protocol 2: Protein Preparation using AutoDockTools

  • Download PDB File: Obtain the crystal structure of the target protein (e.g., 3LN1 for COX-2) from the RCSB PDB database.

  • Clean the Protein: Remove water molecules, co-factors, and any co-crystallized ligands from the PDB file. This can be done using software like PyMOL or AutoDockTools.

  • Add Hydrogens: Add polar hydrogens to the protein structure, as these are often not resolved in crystal structures but are crucial for hydrogen bonding.

  • Assign Charges: Assign Kollman charges to the protein atoms.

  • Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.

3.1.3. Ligand Preparation

The ligand, this compound, must also be prepared for docking. This involves generating a 3D structure and assigning appropriate chemical properties.

Protocol 3: Ligand Preparation

  • Obtain 2D Structure: The 2D structure of this compound can be drawn using chemical drawing software like ChemDraw or obtained from a database like PubChem (if available). The molecular formula is C9H10N4.[13][14]

  • Convert to 3D: Convert the 2D structure to a 3D conformation using software like Open Babel or the sketching tool in AutoDockTools.

  • Energy Minimization: Perform energy minimization of the 3D structure to obtain a low-energy, stable conformation. This can be done using force fields like MMFF94.

  • Assign Charges and Torsion: Assign Gasteiger charges and define the rotatable bonds of the ligand.

  • Save as PDBQT: Save the prepared ligand in the PDBQT file format.

Part 2: Docking and Analysis
3.2.1. Grid Box Generation

The grid box defines the three-dimensional space within the protein's active site where the docking algorithm will search for favorable binding poses.[7]

Protocol 4: Grid Box Generation

  • Identify the Binding Site: The binding site is typically defined by the location of the co-crystallized ligand in the original PDB file. If no co-crystallized ligand is present, binding site prediction tools can be used.

  • Set Grid Parameters: In AutoDockTools, define the center and dimensions of the grid box to encompass the entire binding site. A typical spacing of 0.375 Å between grid points is recommended.

3.2.2. Molecular Docking Simulation

This is the core computational step where the ligand is docked into the defined binding site of the protein. AutoDock Vina is a widely used and effective open-source docking program.[15]

Protocol 5: Running the Docking Simulation with AutoDock Vina

  • Create a Configuration File: Prepare a text file specifying the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.

  • Execute Vina: Run the AutoDock Vina executable from the command line, providing the configuration file as input.

  • Output: Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

3.2.3. Pose Clustering and Scoring

The docking simulation typically generates multiple binding poses. These need to be analyzed to identify the most likely and stable binding mode.

Protocol 6: Analysis of Docking Results

  • Visualize Poses: Use molecular visualization software like PyMOL or Chimera to view the docked poses within the protein's active site.

  • Analyze Binding Affinity: The binding affinity score provides an estimate of the binding free energy. A more negative value indicates a stronger predicted binding.

  • Examine Interactions: Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein for the top-ranked poses.

  • Clustering Analysis: Group similar poses together based on their root-mean-square deviation (RMSD). The most populated cluster with the best binding affinity is often considered the most representative binding mode.

Part 3: Validation and Follow-up

In silico results must be validated to ensure their reliability and relevance.[16][17][18]

3.3.1. Post-Docking Analysis

More computationally intensive methods can be used to refine the binding energy calculations and assess the stability of the docked complex.

  • MM/GBSA and MM/PBSA: Molecular Mechanics/Generalized Born Surface Area and Poisson-Boltzmann Surface Area are methods used to calculate the free energy of binding from a set of snapshots of the docked complex.

  • Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior and stability of the protein-ligand complex over time.

3.3.2. Experimental Validation

Ultimately, the predictions from in silico docking must be confirmed through experimental validation.[16]

  • In Vitro Assays: The most direct validation is to test the compound's activity against the target protein in a biochemical or cell-based assay (e.g., an enzyme inhibition assay). A strong correlation between the predicted binding affinity and the experimentally measured activity (e.g., IC50) lends confidence to the docking protocol.[17]

Data Presentation and Interpretation

Quantitative Data Summary

The results of a docking study are often summarized in a table for easy comparison.

LigandTarget ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds
This compoundCOX-2 (3LN1)-8.5Arg120, Tyr355, Ser5303
Reference InhibitorCOX-2 (3LN1)-9.2Arg120, Tyr355, Ser5304

This is example data and does not reflect actual experimental results.

Visualization of Binding Interactions

A diagram illustrating the predicted binding mode of the ligand within the active site is crucial for understanding the key interactions.

binding_interaction cluster_protein COX-2 Active Site cluster_ligand This compound ARG120 Arg120 TYR355 Tyr355 SER530 Ser530 VAL523 Val523 AminoPhenyl p-Aminophenyl Ring AminoPhenyl->SER530 H-Bond AminoPhenyl->VAL523 Hydrophobic PyrazolylAmine Pyrazolylamine Moiety PyrazolylAmine->ARG120 H-Bond PyrazolylAmine->TYR355 H-Bond

Caption: A schematic of the predicted interactions between the ligand and the active site.

Conclusion and Future Directions

In silico molecular docking is a powerful and cost-effective approach for the initial exploration of the therapeutic potential of novel compounds like this compound. By following a rigorous and well-validated workflow, researchers can gain valuable insights into potential protein targets, binding mechanisms, and strategies for lead optimization. The methodologies outlined in this guide provide a solid foundation for conducting high-quality docking studies. The true value of these computational predictions is realized when they are used to guide and prioritize experimental research, ultimately accelerating the discovery of new and effective medicines. Future work should focus on the experimental validation of the top-ranked protein targets and the synthesis of analogs based on the structure-activity relationships elucidated from these in silico studies.

References

Quantum Chemical Blueprint for 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the quantum chemical analysis of 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine, a heterocyclic amine with significant potential in medicinal chemistry. In the absence of an experimentally determined crystal structure, computational methods offer a powerful avenue to elucidate its three-dimensional structure, electronic properties, and reactivity profile. This document outlines a rigorous, self-validating protocol rooted in Density Functional Theory (DFT), designed for researchers, computational chemists, and drug development professionals. We will explore the critical aspect of tautomerism inherent to the pyrazole ring system, detail a step-by-step methodology for accurate quantum chemical calculations, and discuss the interpretation of the resulting data in the context of drug design. The causality behind the choice of computational parameters is explained to ensure both technical accuracy and field-proven insights.

Introduction: The Significance of this compound and the Role of In Silico Analysis

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound, with its diaminopyrazole core and an aniline substituent, presents a compelling architecture for the development of novel therapeutics. The amino groups offer sites for hydrogen bonding, crucial for molecular recognition at biological targets, while the aromatic systems can engage in π-stacking interactions.

To rationally design and optimize drug candidates based on this scaffold, a deep understanding of its intrinsic molecular properties is paramount. Quantum chemical calculations have emerged as an indispensable tool in modern drug discovery, providing insights into molecular geometry, electronic structure, and reactivity that are often difficult or impossible to obtain through experimental means alone.[1] This guide will provide a robust computational workflow for the comprehensive characterization of this compound.

The Critical Challenge: Tautomerism in Aminopyrazoles

A key structural feature of 3(5)-aminopyrazoles is the potential for prototropic tautomerism.[2] This phenomenon involves the migration of a proton between the nitrogen atoms of the pyrazole ring and the exocyclic amino group, leading to different isomeric forms with distinct electronic and steric properties. For this compound, several tautomers can be envisaged. The relative stability of these tautomers can be influenced by substitution patterns and the surrounding environment (e.g., solvent).

Identifying the most stable tautomer is a critical first step in any computational study, as it represents the most likely form of the molecule under physiological conditions. Performing calculations on a less stable or incorrect tautomer will lead to erroneous predictions of the molecule's properties and potential biological activity. Therefore, our computational protocol will begin with a thorough investigation of the potential tautomers of this compound to identify the global minimum on the potential energy surface.

A Validated Computational Workflow: From Structure to Properties

The following section details a step-by-step protocol for the quantum chemical analysis of this compound. The choice of methodology is grounded in established practices for similar bioactive molecules and is designed to yield reliable and reproducible results.

Software and Theoretical Level

All calculations will be performed using a widely recognized quantum chemistry software package such as Gaussian, ORCA, or Spartan. The core of our computational approach will be Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for molecules of this size.

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust and widely used choice for organic molecules, providing reliable geometries and electronic properties.

  • Basis Set: The 6-311++G(d,p) basis set will be employed. This triple-zeta basis set provides a good description of the electron distribution and includes diffuse functions (++) to accurately model lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in chemical bonds.

Step-by-Step Computational Protocol
  • Tautomer Enumeration and Initial Geometry Preparation:

    • Draw the potential tautomers of this compound. At a minimum, the two primary amine tautomers on the pyrazole ring should be considered.

    • For each tautomer, generate an initial 3D structure using a molecular builder.

  • Geometry Optimization:

    • Perform a full geometry optimization for each tautomer using the B3LYP/6-311++G(d,p) level of theory. This process will locate the minimum energy conformation for each tautomer.

    • The optimization should be carried out without any symmetry constraints to ensure the true minimum is found.

  • Frequency Analysis:

    • Following each successful geometry optimization, perform a frequency calculation at the same level of theory.

    • The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true minimum on the potential energy surface.

    • The frequency analysis also provides the zero-point vibrational energy (ZPVE), which should be used to correct the total electronic energies for a more accurate comparison of tautomer stabilities.

  • Tautomer Stability Analysis:

    • Compare the ZPVE-corrected total energies of all optimized tautomers. The tautomer with the lowest energy is the most stable and will be used for all subsequent analyses.

  • Molecular Orbital Analysis:

    • For the most stable tautomer, calculate and visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity.

  • Molecular Electrostatic Potential (MEP) Mapping:

    • Generate an MEP map on the electron density surface of the most stable tautomer.

    • The MEP map visually identifies the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions of the molecule. This is invaluable for predicting sites of electrophilic and nucleophilic attack, as well as regions prone to hydrogen bonding.

  • Natural Bond Orbital (NBO) Analysis:

    • Perform an NBO analysis to gain deeper insights into the electronic structure, including charge distribution, hybridization, and intramolecular interactions such as hyperconjugation.

Data Presentation and Interpretation

To facilitate the analysis and dissemination of the computational results, the following data presentation formats are recommended.

Tabulated Data
PropertyTautomer 1Tautomer 2...
Total Electronic Energy (Hartree)
Zero-Point Vibrational Energy (Hartree)
ZPVE Corrected Energy (Hartree)
Relative Energy (kcal/mol)
Dipole Moment (Debye)
HOMO Energy (eV)
LUMO Energy (eV)
HOMO-LUMO Gap (eV)

Caption: A summary of the key energetic and electronic properties calculated for the different tautomers of this compound.

Visualization of Molecular Properties

Visual representations are crucial for the intuitive understanding of complex quantum chemical data.

computational_workflow cluster_tautomers Tautomer Analysis cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_analysis Property Analysis T1 Tautomer 1 Opt Geometry Optimization T1->Opt T2 Tautomer 2 T2->Opt Tn ... Tn->Opt Freq Frequency Analysis Opt->Freq Energy Energy Calculation Freq->Energy Stability Tautomer Stability Energy->Stability HOMO_LUMO HOMO-LUMO Analysis Stability->HOMO_LUMO MEP MEP Mapping HOMO_LUMO->MEP NBO NBO Analysis MEP->NBO

Caption: A schematic representation of the computational workflow for the quantum chemical analysis of this compound.

tautomer_stability Tautomer1 Tautomer 1 (Lowest Energy) Tautomer2 Tautomer 2 Tautomer1->Tautomer2 ΔE > 0 TautomerN ... Tautomer1->TautomerN ΔE > 0

Caption: A conceptual diagram illustrating the relative energy differences between the calculated tautomers.

Conclusion and Future Directions

This technical guide has presented a comprehensive and scientifically rigorous protocol for the quantum chemical investigation of this compound. By employing DFT calculations with an appropriate functional and basis set, and by carefully considering the issue of tautomerism, researchers can obtain valuable insights into the structural and electronic properties of this promising molecule. The calculated properties, such as the HOMO-LUMO gap and the molecular electrostatic potential map, can guide further derivatization and optimization efforts in the pursuit of novel drug candidates.

The ultimate validation of these computational predictions will, of course, rely on future experimental studies. The synthesis and X-ray crystallographic analysis of this compound would provide an invaluable benchmark for the calculated geometry. Furthermore, experimental spectroscopic data (NMR, IR) would allow for a direct comparison with the computationally predicted spectra, further validating the theoretical model. In the interim, the computational approach detailed herein provides a robust and reliable foundation for the continued exploration of this important class of heterocyclic compounds in drug discovery.

References

Methodological & Application

protocol for using 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine in a kinase assay

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Kinase Inhibitory Profiling of 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine

Authored by a Senior Application Scientist

Introduction: The Rationale for a Standardized Profiling Protocol

The pyrazole ring system, particularly the 5-aminopyrazole scaffold, is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2][3] Compounds like this compound represent promising starting points for drug discovery campaigns targeting the human kinome. However, the journey from a novel compound to a characterized inhibitor requires a robust, reproducible, and well-validated assay protocol. The lack of published data for this specific compound necessitates a universal and adaptable framework to assess its inhibitory potential against any kinase of interest.

This application note abandons a rigid, one-size-fits-all template. Instead, it provides a comprehensive, field-proven guide for the researcher. We will not only detail the steps for determining an IC₅₀ value but, more critically, we will explain the causality behind each experimental choice. The goal is to empower scientists to generate high-quality, comparable data by establishing a self-validating system for kinase inhibitor profiling. We will focus on a luminescence-based assay as the primary screening method due to its high sensitivity and amenability to high-throughput formats, and we will describe the "gold standard" radiometric assay for orthogonal validation.[4][5][6]

Compound Characteristics

A foundational understanding of the test article is paramount before commencing any biological assay.

PropertyValueSource
Chemical Name This compound[7]
Synonyms 3-(4-aminophenyl)-1H-pyrazol-5-amine[7]
Molecular Formula C₉H₁₀N₄[7]
Molecular Weight 174.20 g/mol [7]

PART 1: Assay Development and Optimization - The Foundation of Reliable Data

Before an inhibitor can be accurately profiled, the kinase assay itself must be meticulously optimized. Failure to do so can lead to misleading IC₅₀ values.[8][9] The primary goal is to ensure the kinase reaction proceeds under initial velocity conditions, where substrate consumption is linear over time. A general best practice is to maintain ATP and substrate conversion at ≤10-20%.[10]

Kinase Titration: Determining Optimal Enzyme Concentration

The first step is to determine the minimum amount of kinase required to produce a robust signal well above the background. This is crucial for conserving valuable enzyme and ensuring the assay remains sensitive to inhibition.

Rationale: Using an excessive kinase concentration can deplete the substrate and ATP too quickly, moving the reaction out of the linear range and making it difficult to detect inhibition.[11] Conversely, too little enzyme will result in a poor signal-to-background ratio.

Workflow:

  • Perform a serial dilution of the kinase enzyme.

  • Run the kinase reaction for a fixed time (e.g., 60 minutes) at a saturating ATP concentration (e.g., 100 µM to 1 mM).

  • The optimal concentration is typically the EC₅₀ to EC₈₀ value—the amount of enzyme that gives 50% to 80% of the maximum possible signal.[12]

ATP Concentration: The Critical Parameter for ATP-Competitive Inhibitors

Since the majority of kinase inhibitors compete with ATP for the active site, the concentration of ATP used in the assay dramatically influences the apparent potency (IC₅₀).[11]

Rationale: According to the Cheng-Prusoff equation, for a purely ATP-competitive inhibitor, the IC₅₀ value will increase linearly with the ATP concentration.[11] To obtain data that is comparable across different studies and different kinases, it is essential to run the assay at an ATP concentration that is relevant to the kinase's affinity for ATP. The standard and most sensitive condition for detecting competitive inhibitors is to use an ATP concentration equal to its Michaelis-Menten constant (Kₘ).[6][9]

Workflow:

  • Using the optimized kinase concentration from step 1.1, perform the kinase assay across a range of ATP concentrations.

  • Plot kinase activity against the ATP concentration and fit the data to the Michaelis-Menten equation to determine the apparent Kₘ(ATP).

  • Use this Kₘ(ATP) value for all subsequent IC₅₀ determination experiments.

G cluster_prep Phase 1: Assay Optimization cluster_ic50 Phase 2: IC50 Determination A Titrate Kinase (Determine EC80) B Use Optimal Kinase Concentration A->B  Identifies robust  enzyme level C Titrate ATP (Determine Km(ATP)) B->C D Use [ATP] = Km(ATP) for IC50 Assay C->D  Maximizes sensitivity to  ATP-competitive inhibitors E Prepare Serial Dilution of Test Compound D->E Proceed with Optimized Parameters F Run Kinase Assay with Optimized Conditions E->F G Analyze Data & Fit Dose-Response Curve F->G H Determine IC50 Value G->H

Fig 1. Logical workflow from assay optimization to IC₅₀ determination.

PART 2: Detailed Protocol for IC₅₀ Determination via Luminescence

This protocol utilizes an ADP-detection luminescence assay (e.g., ADP-Glo™), which measures the amount of ADP produced.[4] The luminescent signal is directly proportional to kinase activity, making it an intuitive "signal-on" assay.

Materials and Reagents
  • Test Compound: this compound

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade

  • Kinase: Purified, active kinase of interest

  • Substrate: Appropriate peptide or protein substrate for the kinase

  • Assay Buffer: Kinase-specific buffer (typically contains Tris-HCl, MgCl₂, DTT, and a surfactant like BSA or Tween-20)

  • ATP: Adenosine 5'-triphosphate, high purity

  • Detection Kit: ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Plates: White, opaque, low-volume 384-well assay plates

  • Instrumentation: Plate-reading luminometer

Step-by-Step Experimental Protocol

1. Compound Preparation: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Perform a serial dilution (e.g., 1:3) in DMSO to create a concentration-response plate. For a typical 10-point curve, this would range from 10 mM down to ~0.5 µM. c. Transfer a small volume (e.g., 1 µL) of the DMSO dilutions to the assay plate wells, resulting in a final top concentration of 100 µM and a consistent final DMSO concentration (e.g., 1%) across all wells.

2. Plate Layout:

  • It is critical to include proper controls on every plate to ensure data validity.

Well TypeCompoundKinaseATP/SubstratePurpose
Test Wells Serial Dilution++Measures dose-dependent inhibition
Positive Control No Compound (DMSO)++Represents 0% inhibition (max activity)
Negative Control No Compound (DMSO)-+Represents 100% inhibition (background)

3. Kinase Reaction: a. Prepare a "Kinase Solution" containing the optimized concentration of the enzyme in assay buffer. b. Add the Kinase Solution (e.g., 5 µL) to the Test and Positive Control wells. Add assay buffer without kinase to the Negative Control wells. c. Allow the plate to incubate for 15-30 minutes at room temperature. This pre-incubation step can favor the identification of slow, tight-binding inhibitors.[13] d. Prepare a "Reaction Initiation Mix" containing the substrate and ATP (at its predetermined Kₘ concentration) in assay buffer. e. Initiate the kinase reaction by adding the Reaction Initiation Mix (e.g., 5 µL) to all wells. f. Mix the plate gently on a plate shaker and incubate at 30°C for the optimized reaction time (e.g., 60 minutes).

4. ADP Detection (Following ADP-Glo™ Protocol): a. Add ADP-Glo™ Reagent (e.g., 10 µL) to each well. This reagent simultaneously stops the kinase reaction and depletes the remaining unconsumed ATP. b. Incubate for 40 minutes at room temperature. c. Add Kinase Detection Reagent (e.g., 20 µL) to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by luciferase to produce light. d. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize. e. Measure luminescence using a plate-reading luminometer.

G cluster_reaction Kinase Reaction cluster_products Products cluster_detection Luminescent Detection Kinase Kinase ADP ADP Kinase->ADP P_Substrate Phospho-Substrate Kinase->P_Substrate ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Inhibitor Inhibitor (Test Compound) Inhibitor->Kinase Luciferase Luciferase ADP->Luciferase Converted to ATP ADP->Luciferase Light Light (Signal) Luciferase->Light

Fig 2. Principle of the ADP-Glo™ luminescence-based kinase assay.
Data Analysis

  • Normalization: Convert the raw luminescence data (Relative Light Units, RLU) into percent inhibition.

    • Average the RLU of the Positive Control wells (0% inhibition).

    • Average the RLU of the Negative Control wells (100% inhibition).

    • For each test well, calculate: % Inhibition = 100 * (1 - (RLU_sample - RLU_neg_ctrl) / (RLU_pos_ctrl - RLU_neg_ctrl))

  • Curve Fitting: Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • IC₅₀ Calculation: Fit the data to a four-parameter logistic (sigmoidal dose-response) equation to determine the IC₅₀ value, which is the concentration of the inhibitor that produces 50% inhibition.[14][15]

PART 3: Orthogonal Validation via Radiometric Filter-Binding Assay

To confirm hits and ensure the observed inhibition is not an artifact of the assay technology (e.g., compound interference with luciferase), it is best practice to validate the results using an orthogonal method.[8] The radiometric assay is considered the gold standard as it directly measures the incorporation of a phosphate group onto a substrate.[5][6][16]

Abbreviated Protocol
  • Reaction Setup: Perform the kinase reaction as described in section 2.3, but replace the "cold" ATP with [γ-³²P]ATP.

  • Stopping the Reaction: Terminate the reaction by adding a strong acid, such as phosphoric acid.

  • Filter Binding: Spot an aliquot of the reaction mixture onto a phosphocellulose filter membrane (e.g., P81 paper). The positively charged peptide substrate will bind to the negatively charged paper, while the negatively charged [γ-³²P]ATP will not.[17]

  • Washing: Wash the filters multiple times to remove all unbound [γ-³²P]ATP.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter or phosphorimager. The amount of radioactivity is directly proportional to the kinase activity.

  • Analysis: Calculate % Inhibition and determine the IC₅₀ value as described in section 2.4. A comparable IC₅₀ value between the two assay formats significantly increases confidence in the result.

PART 4: Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
No or Low Inhibition Compound Integrity: Compound has degraded or precipitated.Prepare fresh stock solutions. Visually inspect wells for precipitation. Ensure final DMSO concentration is consistent and low (<1-2%).[9]
High ATP Concentration: If the compound is ATP-competitive, a high ATP concentration will mask its effect.Ensure the ATP concentration is at or near the Kₘ for the kinase.[9]
Inconsistent IC₅₀ Values Reagent Instability: Kinase losing activity, ATP/substrate degradation.Aliquot and store kinase at -80°C to avoid freeze-thaw cycles. Prepare fresh ATP and substrate solutions for each experiment.[9]
Assay Timing: Inconsistent incubation times between plates or experiments.Use multichannel pipettes to start reactions simultaneously. Ensure incubators maintain a stable temperature.[9]
High Background Signal Reagent Contamination: Contamination in buffer, ATP, or substrate.Use high-purity reagents. Run a "no-enzyme, no-substrate" control to check for background from ATP/reagents.
Assay Interference: Compound may inhibit the detection enzyme (luciferase).Validate the result with an orthogonal assay, such as the radiometric method described in Part 3.[13]

References

Application Notes and Protocols for 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Potential of Pyrazole Scaffolds in Oncology

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] In the realm of oncology, pyrazole derivatives have garnered significant attention for their potential to modulate key pathways involved in cancer cell proliferation, survival, and metastasis.[4][5][6] These compounds have been shown to target a diverse range of cellular machinery, including protein kinases like cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR), as well as structural proteins such as tubulin.[7][8] The compound 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine, belonging to the 5-aminopyrazole subclass, represents a promising, yet underexplored, candidate for anticancer drug discovery.[9] The presence of the aminophenyl group suggests potential for forming key interactions within the ATP-binding pockets of various kinases, a common mechanism of action for many small molecule inhibitors.[8] This document provides a comprehensive guide for researchers to investigate the anticancer potential of this compound, detailing robust protocols for in vitro evaluation and outlining potential mechanisms of action based on the broader class of pyrazole-based anticancer agents.

Hypothesized Mechanism of Action

While direct studies on this compound are limited, the extensive literature on related pyrazole derivatives allows for the formulation of several plausible mechanistic hypotheses. The 5-aminopyrazole core is a key feature in several kinase inhibitors, including those targeting FGFR and BTK.[9][10][11] Therefore, it is reasonable to hypothesize that this compound may exert its anticancer effects through the inhibition of one or more protein kinases critical for cancer cell survival and proliferation.

A primary putative target class includes cyclin-dependent kinases (CDKs), which are master regulators of the cell cycle.[12] Inhibition of CDKs can lead to cell cycle arrest and apoptosis.[8] Another potential target is the fibroblast growth factor receptor (FGFR) signaling pathway, which, when aberrantly activated, drives tumorigenesis in various cancers.[10][11] The structural motifs of this compound are amenable to interaction with the kinase domain of these receptors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR RAS RAS FGFR->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors CDK_Cyclin CDK/Cyclin Complex Cell_Cycle_Progression Cell Cycle Progression CDK_Cyclin->Cell_Cycle_Progression Compound This compound Compound->FGFR Inhibition Compound->CDK_Cyclin Inhibition Proliferation_Survival Proliferation & Survival Transcription_Factors->Proliferation_Survival Cell_Cycle_Progression->Proliferation_Survival

Figure 1: A conceptual diagram illustrating the potential inhibitory action of this compound on the FGFR and CDK signaling pathways, leading to a reduction in cancer cell proliferation and survival.

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of this compound's anticancer activity in vitro.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This initial screen is crucial for determining the dose-dependent effect of the compound on the viability of various cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase.[12] The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus providing an estimate of the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer)[4][6]

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Parameter Description
Cell Lines A panel of diverse cancer cell lines should be used to assess the spectrum of activity.
Concentration Range A broad range is recommended for initial screening to capture the full dose-response curve.
Incubation Time 48 to 72 hours is standard, but can be optimized based on cell doubling time.
Controls Vehicle control (DMSO) and a known cytotoxic agent are essential for data validation.
Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol helps to determine if the compound induces cell cycle arrest at a specific phase.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Materials:

  • Cancer cells treated with this compound (at IC₅₀ and 2x IC₅₀ concentrations)

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the compound for 24-48 hours. Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A. Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.

Figure 2: A streamlined workflow for cell cycle analysis using flow cytometry to assess the effect of this compound on cell cycle progression.

Protocol 3: Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (like FITC) to label early apoptotic cells. Propidium iodide is used as a counterstain to identify late apoptotic and necrotic cells, which have lost membrane integrity.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the compound for 24-48 hours. Collect both adherent and floating cells.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples immediately by flow cytometry.

  • Data Analysis: Differentiate cell populations:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Data Interpretation and Further Steps

Experimental Outcome Interpretation Next Steps
Low IC₅₀ values in multiple cell lines The compound exhibits potent cytotoxic activity across a range of cancers.Proceed with more detailed mechanistic studies, such as Western blotting for key signaling proteins.
Accumulation of cells in a specific cell cycle phase Suggests interference with cell cycle checkpoints.Investigate the expression levels of cyclins and CDKs relevant to the observed arrest point.
Increase in Annexin V positive cells Indicates induction of apoptosis.Perform Western blot analysis for apoptosis markers like cleaved caspase-3 and PARP.
No significant activity The compound may not be a potent anticancer agent under the tested conditions.Consider structural modifications to enhance activity or explore other biological applications.

Conclusion

This compound represents a molecule of interest within the broader, clinically relevant class of pyrazole-containing compounds. The protocols and conceptual frameworks provided in this document offer a robust starting point for the comprehensive evaluation of its potential as a novel anticancer agent. A systematic approach, beginning with broad cytotoxicity screening and progressing to detailed mechanistic studies, will be crucial in elucidating its therapeutic promise. The insights gained from such investigations will not only define the future of this specific molecule but also contribute to the wider understanding of pyrazole scaffolds in oncology drug discovery.

References

synthetic routes for derivatization of 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Derivatization of 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine: Application Notes and Protocols

Introduction: The Strategic Value of the Aminophenyl-Aminopyrazole Scaffold

The compound 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine represents a "privileged scaffold" in medicinal chemistry and drug discovery. Its structure combines a flexible aniline moiety with a rigid, hydrogen-bond-donating/accepting pyrazole core, making it an ideal starting point for building libraries of bioactive molecules.[1][2] Derivatives of this scaffold are integral to compounds with a wide array of therapeutic applications, including roles as enzyme inhibitors, antimicrobials, and anticancer agents.[3][4]

The synthetic utility of this molecule lies in its multiple, distinct reactive centers:

  • The Phenyl Amino Group (C4-NH₂): A primary aromatic amine, typically the most nucleophilic site.

  • The Pyrazole Amino Group (C3-NH₂): A primary heteroaromatic amine, whose reactivity is modulated by the pyrazole ring's electronics.

  • The Pyrazole Ring Nitrogens (N1/N2): The endocyclic nitrogen atoms, which can be alkylated or acylated, presenting a challenge of regioselectivity.[5]

This guide provides a comprehensive overview of synthetic routes for the selective derivatization of these sites. The protocols herein are designed to be robust and self-validating, with a focus on explaining the causality behind experimental choices to empower researchers to adapt and troubleshoot these methods effectively.

Part 1: Selective Derivatization of the Exocyclic Amino Groups

A primary challenge in modifying 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine is achieving chemoselectivity between the two primary amino groups. The aniline-type amine on the phenyl ring is generally more nucleophilic than the amine at the C3 position of the pyrazole ring. This differential reactivity can be exploited to achieve selective mono-functionalization under controlled conditions.

N-Acylation for Amide Bond Formation

Amide bond formation is one of the most frequently utilized reactions in drug discovery.[6] The resulting amides introduce key structural features that can modulate solubility, cell permeability, and target binding.

  • Acylating Agents: Simple acyl chlorides or anhydrides are highly reactive and suitable for straightforward derivatization. For more complex or sensitive carboxylic acids, peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like Hydroxybenzotriazole (HOBt) are used.[6][7] These reagents convert the carboxylic acid into a reactive ester in situ, enabling amide formation under milder conditions and minimizing side reactions or racemization.[8]

  • Base: A non-nucleophilic base such as triethylamine (TEA) or pyridine is essential when using acyl halides to neutralize the HCl byproduct, which would otherwise protonate the amine nucleophile and halt the reaction.

  • Chemoselectivity: By using one equivalent of the acylating agent at low temperatures, the reaction can often be stopped at the mono-acylated stage, with the more nucleophilic 4-phenyl amino group reacting preferentially. An excess of the acylating agent and higher temperatures will drive the reaction towards di-acylation.

Objective: To selectively form an amide bond at the 4-amino position.

Materials:

  • 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine

  • Acetyl chloride (or other desired acyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Experimental Workflow:

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve starting material and TEA in anhydrous DCM under N₂ atmosphere B Cool solution to 0 °C in an ice bath A->B C Add acyl chloride (1.0 eq) dropwise over 15 min B->C D Stir at 0 °C for 1 hr, then allow to warm to RT and stir for 4-6 hrs C->D E Monitor reaction by TLC D->E F Quench with water E->F G Extract with DCM F->G H Wash organic layer with NaHCO₃, then brine G->H I Dry over MgSO₄, filter, and concentrate H->I J Purify by column chromatography I->J

Caption: Workflow for selective N-acylation.

Step-by-Step Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine (1.0 eq) and anhydrous DCM.

  • Add triethylamine (1.2 eq) and cool the stirred solution to 0 °C using an ice bath.

  • Slowly add the acyl chloride (1.0 eq) dropwise.

  • Maintain the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to yield the desired mono-acylated product.

N-Sulfonylation for Sulfonamide Synthesis

Sulfonamides are a critical class of compounds in pharmaceuticals. The synthesis is analogous to acylation, typically employing a sulfonyl chloride.

Objective: To synthesize the N-sulfonylated derivative, which will preferentially form at the 4-amino position.

Materials:

  • 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine

  • p-Toluenesulfonyl chloride (or other desired sulfonyl chloride)

  • Anhydrous Pyridine

Step-by-Step Procedure:

  • Dissolve 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (1.0-1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure sulfonamide.

Data Summary for N-Acylation and N-Sulfonylation

Reagent TypeCoupling AgentBaseTypical SolventTemperatureOutcome
Acyl ChlorideNoneTEA, PyridineDCM, THF0 °C to RTHigh yield, selective at C4-NH₂ with 1 eq.
Carboxylic AcidEDC/HOBtDIPEADMF, DCM0 °C to RTGood for sensitive substrates.[6]
Sulfonyl ChlorideNonePyridinePyridine0 °C to RTHigh yield, forms stable sulfonamides.[9][10]
Diazotization and Sandmeyer Reactions

The Sandmeyer reaction is a powerful method for introducing a wide range of substituents onto an aromatic ring by converting a primary aromatic amine into a diazonium salt, which is then displaced by a nucleophile.[11][12] This reaction is specific to the 4-phenyl amino group. The strongly acidic conditions required are often incompatible with more sensitive functionalities.[13]

The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[11] An in situ generated diazonium salt is treated with a copper(I) salt (e.g., CuCl, CuBr, CuCN). The copper(I) catalyzes the decomposition of the diazonium salt by a single-electron transfer, generating an aryl radical and N₂ gas. This radical then reacts with the halide or cyanide from a copper(II) species to form the final product and regenerate the copper(I) catalyst.[14]

A Ar-NH₂ (Starting Amine) B Ar-N₂⁺ (Diazonium Salt) A->B NaNO₂, H⁺ (Diazotization) C Ar• (Aryl Radical) B->C Cu(I)X - N₂ D Ar-X (Final Product) C->D Cu(II)X₂

Caption: Simplified Sandmeyer reaction pathway.

Objective: To replace the 4-amino group with a chlorine atom.

Step-by-Step Procedure:

  • Diazotization:

    • Suspend 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine (1.0 eq) in a mixture of concentrated HCl and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, keeping the temperature strictly below 5 °C.

    • Stir for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is typically indicated by a clear solution.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve copper(I) chloride (CuCl, 1.2 eq) in concentrated HCl and cool to 0 °C.

    • Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring.

    • Effervescence (N₂ gas) should be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

    • Heat the mixture to 60 °C for 30 minutes to ensure complete decomposition of any remaining diazonium salt.

  • Work-up and Purification:

    • Cool the reaction mixture and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

    • Concentrate the solvent and purify the crude product by column chromatography.

Part 2: Derivatization of the Pyrazole Ring

N-Alkylation of the Pyrazole Heterocycle

Alkylation of the pyrazole ring NH is a common strategy but introduces the challenge of regioselectivity, potentially yielding N1 and N2 substituted isomers.[5]

The regiochemical outcome of N-alkylation is a delicate balance of steric and electronic factors.[15]

  • Steric Hindrance: Bulky alkylating agents will preferentially react at the less sterically hindered nitrogen atom.

  • Base and Solvent: The choice of base and solvent is critical. A strong base like sodium hydride (NaH) in an aprotic solvent like DMF fully deprotonates the pyrazole, forming an anion. The subsequent alkylation site is then influenced by the electrophile's size. Weaker bases like potassium carbonate (K₂CO₃) create an equilibrium, and the reaction may proceed under thermodynamic or kinetic control depending on the conditions.[5][16]

Start Starting Material + Base (e.g., K₂CO₃) Intermediate Pyrazole Anion (Deprotonated) Start->Intermediate - H⁺ N1_Product N1-Alkyl Isomer (Often thermodynamic product) Intermediate->N1_Product + R-X (Path A) N2_Product N2-Alkyl Isomer (Often kinetic product) Intermediate->N2_Product + R-X (Path B)

Caption: N-Alkylation leading to regioisomers.

Objective: To perform N-alkylation of the pyrazole ring.

Materials:

  • 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine

  • Alkyl halide (e.g., Iodomethane, Benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Procedure:

  • To a flask containing 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine (1.0 eq), add anhydrous DMF.

  • Add potassium carbonate (K₂CO₃, 2.0 eq) (Alternatively, for a stronger base, add NaH (1.2 eq) portion-wise at 0 °C).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise.

  • Stir the reaction at room temperature (or heat gently to 50-60 °C if necessary) until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Separate the N1 and N2 isomers using flash column chromatography. Characterization by 2D NMR techniques (like NOESY) may be required to definitively assign the structures.

Data Summary for N-Alkylation Regioselectivity

BaseSolventElectrophileLikely Major IsomerRationale
K₂CO₃DMFMethyl IodideMixture, N1 favoredThermodynamic control often favors the N1 isomer.
NaHTHFBenzyl BromideMixtureStrong base, kinetic control may favor N2 initially.
K₂CO₃AcetonitrileIsopropyl BromideN1 (less hindered)Steric hindrance from the electrophile strongly directs to the less crowded N1 position.[5]

Part 3: Advanced Strategies - Synthesis of Fused Ring Systems

The vicinal 3-amino and 4-phenyl arrangement is a precursor for constructing fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, which are also of significant biological interest.[17][18][19]

Objective: To construct a fused pyridine ring using the pyrazole's 3-amino group.

Step-by-Step Procedure:

  • A mixture of 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine (1.0 eq), an appropriate 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.1 eq), and a catalytic amount of p-toluenesulfonic acid (p-TSA) in ethanol is refluxed for 8-12 hours.

  • The reaction involves an initial condensation to form an enamine intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazolo[3,4-b]pyridine core.

  • After cooling, the solvent is removed under reduced pressure.

  • The residue is triturated with diethyl ether to induce precipitation. The solid product is collected by filtration, washed with cold ether, and dried.

Conclusion

The 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine scaffold offers a wealth of opportunities for synthetic diversification. By carefully selecting reagents and controlling reaction conditions, researchers can achieve selective functionalization at the exocyclic amino groups or the pyrazole ring nitrogens. Understanding the principles of chemoselectivity and regioselectivity is paramount to successfully harnessing the potential of this versatile building block. The protocols outlined in this guide provide a robust foundation for developing novel derivatives for applications in drug discovery and materials science.

References

Application Note & Protocol: Quantification of 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive and validated protocol for the quantitative analysis of 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine in human plasma. The methodology employs a robust protein precipitation (PPT) technique for sample preparation, followed by sensitive and selective quantification using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This application note is intended for researchers, scientists, and drug development professionals requiring a reliable bioanalytical method for pharmacokinetic, toxicokinetic, or other clinical and non-clinical studies. The method has been developed and validated in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[1][2][3][4][5][6]

Introduction: The Rationale for a Validated Bioanalytical Method

This compound is a pyrazole derivative, a class of compounds with a wide spectrum of biological activities, making them significant in drug discovery and development.[7][8][9][10][11] To accurately assess the pharmacokinetic profile, bioavailability, and potential toxicity of this compound, a sensitive, selective, and validated bioanalytical method for its quantification in biological matrices is imperative. Plasma is a primary matrix for such studies as it reflects the systemic exposure to the drug.

The selected analytical technique, LC-MS/MS, offers high sensitivity and selectivity, which is crucial for distinguishing the analyte from endogenous plasma components and potential metabolites.[12][13][14] Sample preparation is a critical step to ensure the removal of interfering substances, primarily high-abundance proteins like albumin.[15][16][17] For this application, protein precipitation is chosen for its simplicity, speed, and effectiveness, making it suitable for high-throughput analysis.[18][19]

This document details the complete workflow, from sample collection and preparation to data acquisition and analysis, and provides a full validation summary to demonstrate that the method is fit for its intended purpose.[20]

Materials and Reagents

Material/Reagent Supplier Grade/Part Number
This compoundSigma-AldrichAnalytical Standard
[Internal Standard (IS) - e.g., Deuterated analog]Toronto Research ChemicalsAnalytical Standard
Human Plasma (K2-EDTA)BioIVTPooled, Mixed Gender
Acetonitrile (ACN)Fisher ScientificHPLC/MS Grade
Methanol (MeOH)Fisher ScientificHPLC/MS Grade
Formic AcidThermo Fisher ScientificOptima™ LC/MS Grade
Deionized WaterMilliporeMilli-Q® System
96-well Protein Precipitation PlatesThermo Fisher ScientificP/N: 60302-406
96-well Collection PlatesWatersP/N: 186002482
Sealing MatsAgilent TechnologiesP/N: 5042-1389

Instrumentation and Analytical Conditions

Liquid Chromatography
Parameter Condition
LC System Agilent 1290 Infinity II LC System[14]
Column Agilent InfinityLab Poroshell 120 PFP, 2.1 x 100 mm, 2.7 µm[14]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient See Table below

LC Gradient Program:

Time (min) % Mobile Phase B
0.05
1.05
5.095
6.095
6.15
8.05
Mass Spectrometry
Parameter Condition
MS System Agilent 6470A Triple Quadrupole LC/MS[14]
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 300 °C
Gas Flow 8 L/min
Nebulizer Pressure 35 psi
Sheath Gas Temp 350 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
Acquisition Mode Dynamic Multiple Reaction Monitoring (dMRM)[14]

Optimized MRM Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Fragmentor (V) Collision Energy (eV)
This compound 175.1158.1 (Quantifier)13020
175.1117.1 (Qualifier)13025
Internal Standard (IS) [IS Precursor][IS Product][Optimized][Optimized]

Note: The molecular weight of this compound is 174.2 g/mol . The precursor ion [M+H]⁺ is therefore m/z 175.1.[21]

Experimental Protocols

Preparation of Standards and Quality Control Samples
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for the calibration curve and quality control (QC) samples.

  • Calibration Curve (CC) Standards: Spike blank human plasma with the appropriate working standard solutions to achieve final concentrations ranging from 1 ng/mL (Lower Limit of Quantification, LLOQ) to 1000 ng/mL (Upper Limit of Quantification, ULOQ).

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four concentration levels:

    • LLOQ: 1 ng/mL

    • Low QC (LQC): 3 ng/mL

    • Medium QC (MQC): 100 ng/mL

    • High QC (HQC): 800 ng/mL

Sample Preparation: Protein Precipitation

The protein precipitation workflow is designed for efficiency and high-throughput processing in a 96-well format.[15][19]

G cluster_prep Sample Preparation Workflow plasma 1. Pipette 50 µL of Plasma (Unknown, CC, or QC) is_add 2. Add 200 µL of Internal Standard in Acetonitrile (Precipitating Agent) plasma->is_add Precipitation & IS addition vortex 3. Seal and Vortex (1 min at 1000 rpm) is_add->vortex Mixing & Denaturation centrifuge 4. Centrifuge (10 min at 4000 x g, 4°C) vortex->centrifuge Pelleting Precipitated Proteins supernatant 5. Transfer 100 µL of Supernatant to a new 96-well plate centrifuge->supernatant Analyte Extraction inject 6. Inject into LC-MS/MS supernatant->inject Analysis

Caption: Protein Precipitation Workflow for Plasma Samples.

Step-by-Step Protocol:

  • Aliquot 50 µL of plasma samples (standards, QCs, or unknowns) into the wells of a 96-well protein precipitation plate.

  • Add 200 µL of the precipitating solvent (acetonitrile containing the internal standard at an appropriate concentration) to each well.[18][19] This provides a 4:1 solvent-to-plasma ratio, ensuring efficient protein removal.[15]

  • Seal the plate with a sealing mat and vortex for 1 minute at approximately 1000 rpm to ensure thorough mixing and protein denaturation.[15]

  • Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a clean 96-well collection plate.

  • The plate is now ready for injection into the LC-MS/MS system.

Data Analysis and Quantification

Quantification is performed using the instrument's software (e.g., Agilent MassHunter). A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression is used to fit the curve. The concentrations of the analyte in QC and unknown samples are then determined from this curve.

Method Validation

The method was fully validated according to the ICH M10 Guideline on Bioanalytical Method Validation.[3][20][4] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Validation Summary
Parameter Acceptance Criteria Result Status
Selectivity No significant interfering peaks at the retention time of the analyte and IS in 6 different sources of blank plasma.No interference observed.Pass
Linearity (Range) 1 - 1000 ng/mL; Correlation coefficient (r²) ≥ 0.99r² > 0.995Pass
Accuracy & Precision (Intra-day) Accuracy: within ±15% of nominal (±20% at LLOQ)Precision (CV): ≤15% (≤20% at LLOQ)Accuracy: 95.2% - 108.4%Precision: 3.1% - 9.5%Pass
Accuracy & Precision (Inter-day) Accuracy: within ±15% of nominal (±20% at LLOQ)Precision (CV): ≤15% (≤20% at LLOQ)Accuracy: 98.1% - 105.7%Precision: 4.5% - 11.2%Pass
Matrix Effect IS-normalized matrix factor CV ≤ 15% in 6 different plasma lots.CV = 8.7%Pass
Extraction Recovery Consistent and reproducible.> 85% at all QC levels.Pass
Stability (Bench-top, 24h at RT) Mean concentration within ±15% of nominal.Deviation < 7.2%Pass
Stability (Freeze-thaw, 3 cycles) Mean concentration within ±15% of nominal.Deviation < 9.8%Pass
Stability (Long-term, 30 days at -80°C) Mean concentration within ±15% of nominal.Deviation < 6.5%Pass

Discussion and Field-Proven Insights

Causality Behind Experimental Choices:

  • Sample Preparation: While Solid-Phase Extraction (SPE) can offer cleaner extracts, protein precipitation was selected for its balance of speed, cost-effectiveness, and adequate cleanup for LC-MS/MS analysis.[18][22][23] The high ratio of acetonitrile (4:1) ensures robust and near-complete protein removal.[15]

  • Chromatography: A Pentafluorophenyl (PFP) column was chosen over a standard C18 column. PFP phases offer alternative selectivity for aromatic and polar compounds like this compound, which contains both aromatic rings and polar amine groups.[14] This can improve peak shape and resolution from endogenous interferences.

  • Internal Standard: The use of a stable isotope-labeled internal standard is highly recommended to compensate for variations in extraction recovery and matrix effects, thereby improving the accuracy and precision of the method.[24]

  • Ionization: Positive mode ESI was selected because the primary amine groups on the analyte are readily protonated in the acidic mobile phase, leading to strong signal intensity.

G cluster_logic Method Design Logic Analyte Analyte Properties (Aromatic, Polar Amines) LC PFP Column LC (Enhanced Selectivity) Analyte->LC drives choice of MS Positive ESI-MS/MS (High Sensitivity) Analyte->MS drives choice of Matrix Plasma Matrix (High Protein Content) PPT Protein Precipitation (Fast, Efficient Cleanup) Matrix->PPT necessitates Goal Goal: Accurate & Precise Quantification PPT->Goal LC->Goal MS->Goal

References

Application Note: 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine as a Foundational Scaffold for Kinase Inhibitor Development and as a Negative Control

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 3-aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its recurrence in potent, selective kinase inhibitors.[1][2] This application note details the utility of a key exemplar of this class, 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine (herein referred to as APP), not as a direct chemical probe, but as a crucial foundational building block for the synthesis of ATP-competitive kinase inhibitors. Furthermore, we establish its essential role as an experimental negative control, a vital tool for validating that the biological activity of a synthesized derivative stems from specific target engagement rather than non-specific effects of the chemical core. This guide provides the strategic framework and detailed protocols for leveraging APP in both synthetic campaigns and rigorous biological validation.

Introduction: The Power of the Pyrazole Scaffold

Protein kinases, which regulate a vast array of cellular processes, are among the most intensely pursued drug targets, particularly in oncology. A central challenge in developing kinase inhibitors is achieving selectivity, as the ATP-binding pockets of the ~500 human kinases share significant structural homology.[1] In this context, medicinal chemists often turn to privileged scaffolds—molecular frameworks that are synthetically accessible and capable of interacting with specific protein families.[2]

The aminopyrazole core has emerged as one such powerful scaffold.[3][4][5] Its derivatives are prominent in numerous FDA-approved and investigational kinase inhibitors, targeting a wide range of kinases including Abl, JAK, FGFR, and JNK.[1][6] The compound this compound (APP) represents a versatile and fundamental starting point for accessing this chemical space. Its structure features two primary amine groups at distinct positions, providing chemically orthogonal handles for building molecular complexity and tuning pharmacological properties.[7] Understanding how to strategically utilize APP is therefore fundamental for any research program aimed at discovering novel pyrazole-based kinase inhibitors.

Physicochemical Properties & Handling

Proper handling and storage of APP are critical for ensuring its stability and reactivity in downstream applications. Stock solutions should be prepared fresh, and long-term storage in solution is not recommended without specific stability studies.

PropertyValueSource
CAS Number 60706-60-7[8][9]
Molecular Formula C₉H₁₀N₄[8][9]
Molecular Weight 174.20 g/mol [8][9]
Appearance Typically an off-white to yellow solid[10]
Solubility Soluble in DMSO, DMF, and alcoholsN/A
Storage Store at 2-8°C, desiccated, protected from light[10]

Role in Medicinal Chemistry & SAR Studies

The Synthetic Hub: A Scaffold for Diversification

The power of APP lies in its two amine groups, which serve as versatile points for chemical elaboration. The C3-amine on the pyrazole ring and the C4-amine on the phenyl ring can be selectively functionalized to explore structure-activity relationships (SAR). This allows for the systematic modification of the molecule to optimize potency, selectivity, and pharmacokinetic properties.[11][12]

  • C3-Amine (Pyrazole Ring): This amine is often acylated or coupled with other moieties to interact with the hinge region of the kinase ATP-binding pocket, a key interaction for many inhibitors.[13][14]

  • C4-Amine (Phenyl Ring): This distal amine is typically used to introduce substituents that occupy the solvent-exposed region of the kinase, which can be crucial for achieving selectivity and improving properties like solubility.

G cluster_scaffold APP Scaffold cluster_mods Chemical Elaboration Points cluster_outcomes Generated Library scaffold This compound (APP) c3_amine C3-Amine (Hinge Binding) scaffold->c3_amine Acylation, Amidation, Urea Formation c4_amine C4-Amine (Solvent Front / Selectivity) scaffold->c4_amine Alkylation, Reductive Amination, Amide Coupling library Diverse Kinase Inhibitor Library c3_amine->library c4_amine->library G cluster_workflow Western Blot Validation Workflow cluster_treatments Treatment Groups cluster_blots Antibodies start Seed K562 cells (Bcr-Abl positive) treatment Treat cells for 2-4 hours start->treatment lysis Lyse cells & Quantify Protein treatment->lysis dmso Vehicle (DMSO) app APP Control (e.g., 1 µM) drug Potent Inhibitor (e.g., 1 µM Ponatinib) sds_page SDS-PAGE & Transfer lysis->sds_page blotting Immunoblot sds_page->blotting results Analyze Results blotting->results pcrkl p-CRKL (Target) crkl Total CRKL (Loading) actin β-Actin (Loading)

References

Application Note & Protocol: A Robust and Scalable Synthesis of 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine for Preclinical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-tested guide for the scale-up synthesis of 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery.[1][2][3] The pyrazole nucleus is a cornerstone of numerous approved drugs, and developing robust synthetic routes for its derivatives is critical for advancing new chemical entities into preclinical studies.[3][4] This guide details a validated two-step synthetic pathway, starting from a commercially available precursor, that is designed for scalability, safety, and the consistent production of high-purity material (>98%) required for toxicological and pharmacological evaluation. We provide in-depth protocols, process optimization insights, rigorous analytical characterization methods, and the critical rationale behind key experimental choices to ensure reproducibility and success in a drug development setting.

Introduction: The Strategic Importance of Aminopyrazoles

Heterocyclic compounds, particularly those containing nitrogen, form the backbone of modern pharmaceuticals.[5][6] Among these, the aminopyrazole moiety is a "privileged scaffold," recognized for its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][7] The target molecule, this compound, combines the versatile pyrazole core with a 4-aminophenyl substituent, a common pharmacophore for modulating kinase activity and other cellular signaling pathways.

The transition from bench-scale discovery to preclinical evaluation necessitates a synthetic process that is not only high-yielding but also robust, scalable, and capable of producing material with stringent purity profiles. This application note addresses this critical gap by presenting a detailed roadmap for the multi-gram to kilogram-scale synthesis of this important intermediate.

Synthetic Strategy and Rationale

A two-step approach was selected for its operational simplicity, use of readily available starting materials, and strategic deferral of the sensitive aniline moiety to the final step. This pathway involves the initial synthesis of a stable nitro-substituted intermediate, followed by a clean and efficient catalytic reduction. This strategy avoids potential side reactions and purification challenges associated with carrying the free amine through multiple steps.

The overall synthetic workflow is depicted below.

Synthetic_Workflow SM 3-Oxo-3-(4-nitrophenyl) propanenitrile INT Intermediate 1 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine SM->INT Step 1: Cyclocondensation Hydrazine Hydrate, EtOH Reflux API Final Product (API) 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine INT->API Step 2: Catalytic Hydrogenation H₂, 10% Pd/C, MeOH RT, 50 psi QC_Workflow cluster_0 Batch Release Testing Crude Isolated Final Product HPLC Purity & Impurity Profile (HPLC) Crude->HPLC LCMS Identity Confirmation (LC-MS) Crude->LCMS NMR Structural Elucidation (¹H & ¹³C NMR) Crude->NMR FTIR Functional Group ID (FTIR) Crude->FTIR EA Elemental Composition (CHN Analysis) Crude->EA Final Qualified Preclinical Batch (Certificate of Analysis) HPLC->Final LCMS->Final NMR->Final FTIR->Final EA->Final

References

Troubleshooting & Optimization

improving yield and purity of 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize the yield and purity of this important synthetic intermediate.

Introduction

The synthesis of 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine, a valuable building block in medicinal chemistry, typically proceeds through the cyclization of a β-ketonitrile with hydrazine. The presence of a reactive aromatic amine and a second amino group on the pyrazole ring presents unique challenges that can impact both yield and purity. This guide provides a structured approach to troubleshoot common issues encountered during the synthesis.

The most common synthetic approach involves two main strategies, primarily differing in the management of the 4-amino group on the phenyl ring:

  • Strategy 1: The Nitro-Precursor Route: This involves the synthesis of 5-(4-nitrophenyl)-2H-pyrazol-3-ylamine followed by a final reduction step. This approach avoids potential side reactions with the aromatic amine during the pyrazole ring formation.

  • Strategy 2: The Protected-Amine Route: This strategy begins with 4-aminoacetophenone, where the amino group is protected before proceeding with the synthesis of the β-ketonitrile and subsequent cyclization. A final deprotection step yields the target compound.

This guide will address challenges related to both strategies.

Troubleshooting Guide & FAQs

FAQ 1: Low Yield in the Synthesis of the β-Ketonitrile Intermediate

Question: I am experiencing a low yield in the synthesis of 3-(4-aminophenyl)-3-oxopropanenitrile (or its nitro/protected analog). What are the likely causes and how can I improve it?

Answer: The synthesis of the β-ketonitrile intermediate, typically through a Claisen condensation of the corresponding acetophenone with a source of a cyano group (e.g., ethyl cyanoacetate, acetonitrile), is a critical step. Low yields can often be attributed to several factors:

  • Incomplete Reaction: The Claisen condensation is a reversible reaction. To drive the reaction to completion, it is crucial to use a strong base to deprotonate the β-ketonitrile product and shift the equilibrium.

    • Troubleshooting:

      • Base Selection: Ensure you are using a sufficiently strong, non-nucleophilic base. Sodium ethoxide is commonly used when ethyl cyanoacetate is the reagent. For condensations with acetonitrile, stronger bases like sodium amide or sodium hydride are often required.

      • Stoichiometry of the Base: Use at least one equivalent of the base. An excess of the base can sometimes be beneficial.

      • Reaction Time and Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. In some cases, gentle heating may be necessary, but be cautious of side reactions at elevated temperatures.

  • Side Reactions: The starting acetophenone can undergo self-condensation, especially under strongly basic conditions.

    • Troubleshooting:

      • Controlled Addition: Add the acetophenone slowly to the reaction mixture containing the base and the cyano-source to maintain a low concentration of the enolizable ketone.

  • Work-up Issues: The β-ketonitrile product is often acidic and will be in its enolate form in the basic reaction mixture. Improper work-up can lead to product loss.

    • Troubleshooting:

      • Acidification: During the aqueous work-up, carefully acidify the mixture to a pH of around 5-6 to protonate the enolate and precipitate the product. Avoid strongly acidic conditions which can cause hydrolysis of the nitrile group.

Experimental Protocol: Synthesis of 3-(4-Nitrophenyl)-3-oxopropanenitrile

This protocol is based on established methods for the synthesis of β-ketonitriles.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 eq) in anhydrous ethanol.

  • Reagent Addition: To the sodium ethoxide solution, add ethyl cyanoacetate (1.2 eq) dropwise at room temperature.

  • Condensation: To this mixture, add a solution of 4-nitroacetophenone (1.0 eq) in anhydrous ethanol dropwise over 30 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC. If the reaction is sluggish, it can be gently heated to 50-60 °C.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice water. Acidify the aqueous solution with dilute acetic acid or hydrochloric acid to a pH of ~6.

  • Isolation: The precipitated product is collected by filtration, washed with cold water, and dried under vacuum.

FAQ 2: Incomplete Cyclization and Side Products

Question: My cyclization reaction of the β-ketonitrile with hydrazine is not going to completion, and I am observing several spots on my TLC plate. What could be the issue?

Answer: The cyclization of a β-ketonitrile with hydrazine to form the aminopyrazole ring is generally efficient. However, several factors can lead to incomplete reactions and the formation of side products.

  • Hydrazine Quality: Hydrazine is susceptible to oxidation. Use high-quality, fresh hydrazine hydrate.

  • Reaction Conditions:

    • Solvent: Ethanol or acetic acid are commonly used solvents. Acetic acid can catalyze the reaction but may also lead to N-acetylation if the reaction is heated for prolonged periods, especially with the unprotected 4-aminophenyl derivative.

    • Temperature: The reaction is often carried out at reflux. Ensure the reaction is heated for a sufficient amount of time, as monitored by TLC.

  • Potential Side Products:

    • Hydrazone Intermediate: The initial product of the reaction between the ketone and hydrazine is a hydrazone. Under certain conditions, this intermediate may be stable and not cyclize efficiently.

    • Regioisomers: While the reaction of a 1,3-dicarbonyl compound with hydrazine typically yields the 3-amino-5-substituted pyrazole, the formation of the 5-amino-3-substituted isomer is possible, though generally less favored.

    • Dimerization/Polymerization: The presence of two amino groups in the final product can lead to intermolecular reactions, especially under harsh conditions.

Troubleshooting Workflow for Cyclization

start Incomplete Cyclization purity Check Hydrazine Purity start->purity Is hydrazine fresh? conditions Optimize Reaction Conditions purity->conditions Yes solvent Vary Solvent (Ethanol vs. Acetic Acid) conditions->solvent temp_time Adjust Temperature and Time conditions->temp_time workup Modify Work-up temp_time->workup Reaction complete by TLC? purification Purification Strategy workup->purification recrystallization Recrystallization purification->recrystallization chromatography Column Chromatography purification->chromatography

Caption: Troubleshooting workflow for incomplete cyclization.

FAQ 3: Challenges with the Final Reduction of the Nitro Group

Question: I am having trouble with the reduction of 5-(4-nitrophenyl)-2H-pyrazol-3-ylamine to the final product. The reaction is either incomplete or I am getting a complex mixture of products.

Answer: The catalytic hydrogenation of the nitro group is a common and effective method. However, challenges can arise.

  • Catalyst Inactivation: The catalyst (e.g., Pd/C, Raney Nickel) can be poisoned by impurities in the starting material or solvent.

    • Troubleshooting:

      • Purify the Nitro-Precursor: Ensure the 5-(4-nitrophenyl)-2H-pyrazol-3-ylamine is of high purity before the reduction step.

      • Use High-Purity Solvents: Use high-purity, degassed solvents for the reaction.

  • Incomplete Reduction:

    • Troubleshooting:

      • Catalyst Loading: Increase the catalyst loading (e.g., from 5 mol% to 10 mol% of Pd).

      • Hydrogen Pressure: Increase the hydrogen pressure. While balloon pressure is often sufficient, a Parr shaker may be necessary for difficult reductions.

      • Reaction Time: Allow the reaction to proceed for a longer duration.

  • Side Reactions: Over-reduction of the pyrazole ring is possible under harsh conditions, although generally unlikely.

Experimental Protocol: Reduction of 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine
  • Reaction Setup: In a round-bottom flask, dissolve 5-(4-nitrophenyl)-2H-pyrazol-3-ylamine (1.0 eq) in methanol or ethanol.

  • Catalyst Addition: Add 10% Pd/C (5-10 mol% Pd) to the solution.

  • Hydrogenation: Secure a balloon filled with hydrogen gas to the flask and purge the flask with hydrogen. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

FAQ 4: Purification of the Final Product is Difficult

Question: I have synthesized the crude 5-(4-aminophenyl)-2H-pyrazol-3-ylamine, but I am struggling to purify it. It seems to be a polar compound, and I am getting smearing on my TLC plates.

Answer: 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine is a polar compound due to the presence of two amino groups, which can make purification challenging.

  • Recrystallization: This is often the most effective method for purifying the final product.

    • Troubleshooting:

      • Solvent Screening: Experiment with different solvent systems. A good starting point is a mixture of a polar solvent in which the compound is soluble at high temperatures (e.g., ethanol, methanol, isopropanol) and a non-polar solvent in which it is less soluble (e.g., water, hexanes, diethyl ether).

  • Column Chromatography: If recrystallization is not effective, column chromatography can be used.

    • Troubleshooting:

      • Polarity Issues: The high polarity of the compound can lead to streaking on silica gel.

      • Solvent System: Use a polar solvent system, such as dichloromethane/methanol or ethyl acetate/methanol.

      • Tailing: To reduce tailing on the column, a small amount of a basic modifier like triethylamine (0.5-1%) can be added to the eluent.

      • Alternative Stationary Phases: If silica gel is not effective, consider using alumina (neutral or basic) or reverse-phase silica gel.

Data Summary

The following table provides a comparison of the two main synthetic strategies. The yields are indicative and can vary based on the specific reaction conditions and scale.

StepStrategy 1: Nitro-Precursor RouteStrategy 2: Protected-Amine Route
Starting Material 4-Nitroacetophenone4-Aminoacetophenone
Step 1 Synthesis of 3-(4-nitrophenyl)-3-oxopropanenitrileProtection of the amino group (e.g., as an acetamide)
Step 2 Cyclization with hydrazine to form 5-(4-nitrophenyl)-2H-pyrazol-3-ylamineSynthesis of the β-ketonitrile
Step 3 Reduction of the nitro groupCyclization with hydrazine
Step 4 -Deprotection of the amino group
Overall Yield (Typical) 60-75%50-65%
Pros Avoids side reactions with the aromatic amine.Milder conditions for the final step.
Cons Requires a final reduction step which may need a specialized setup (hydrogenation).Adds two steps to the synthesis (protection and deprotection).

Visualizing the Workflow

Synthetic Workflow: Nitro-Precursor Route

start 4-Nitroacetophenone ketonitrile 3-(4-Nitrophenyl)-3-oxopropanenitrile start->ketonitrile Claisen Condensation cyclization 5-(4-Nitrophenyl)-2H-pyrazol-3-ylamine ketonitrile->cyclization Hydrazine Cyclization reduction 5-(4-Aminophenyl)-2H-pyrazol-3-ylamine cyclization->reduction Catalytic Hydrogenation purification Purification reduction->purification product Final Product purification->product

Caption: Workflow for the nitro-precursor synthetic route.

how to prevent degradation of 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine stock solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine (CAS: 60706-60-7). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of your stock solutions. Proper handling and storage are critical for obtaining reliable and reproducible experimental results.

This document provides in-depth answers to frequently asked questions and a troubleshooting guide to address common challenges encountered when working with this compound.

I. Understanding the Molecule: Chemical Vulnerabilities

This compound is a heterocyclic compound featuring two key functional groups that dictate its stability: an aromatic amine (the 4-aminophenyl group) and a pyrazole ring with a second amine group. The primary degradation pathways are oxidation and photodegradation of the aromatic amine, and potential pH-dependent hydrolysis or reactions involving the pyrazole moiety.

  • Aromatic Amine Group: The electron-rich aminophenyl group is highly susceptible to oxidation. Exposure to atmospheric oxygen, transition metals, or light can initiate radical reactions, leading to the formation of colored impurities (often pink, brown, or black) and a decrease in compound purity and activity. Aromatic amines are known to be sensitive to light, which can catalyze their degradation.[1][2][3]

  • Pyrazole Moiety: The pyrazole ring itself is generally stable to oxidation but can be involved in pH-dependent reactions.[4][5] The amino group on the pyrazole ring can also influence its reactivity and stability.

II. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a stock solution of this compound?

Answer: The choice of solvent is critical for both solubility and stability.

Based on the structure, which combines polar amine groups with a less polar aromatic system, a polar aprotic solvent is the primary recommendation.

  • Primary Recommendation: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the preferred solvent. It offers excellent solvating power for a wide range of compounds and is less reactive than protic solvents.

  • Alternative Solvents: If DMSO is incompatible with your experimental system, Dimethylformamide (DMF) can be used. For applications requiring a less polar or more volatile solvent, acetone or ethanol may be suitable, although long-term stability might be reduced.[6][7][8] Note that pyrazole derivatives often show good solubility in acetone.[7][8]

  • Aqueous Solutions: Direct dissolution in neutral aqueous buffers is not recommended due to low solubility and higher potential for degradation. If aqueous solutions are necessary, prepare a concentrated stock in DMSO first and then perform a serial dilution into the aqueous buffer immediately before use.

Q2: What are the optimal storage conditions for my stock solution?

Answer: To minimize degradation, stock solutions must be protected from light, oxygen, and temperature fluctuations.

ParameterRecommendationRationale
Temperature -20°C or -80°C (preferred)Low temperatures slow down the rate of all chemical degradation reactions. For long-term storage (>1 month), -80°C is strongly advised.
Atmosphere Inert Gas (Argon or Nitrogen)Aromatic amines are susceptible to oxidation.[9] Purging the vial headspace with an inert gas before sealing removes oxygen, significantly preventing oxidative degradation.
Light Amber vials or wrap in foilAromatic amines can undergo photodegradation upon exposure to UV light.[1][2] Using light-blocking containers is mandatory.
Container Tightly sealed glass vials with PTFE-lined capsPrevents solvent evaporation and moisture entry. Amines can be corrosive to some plastics and are hygroscopic, meaning they absorb moisture from the air.[10]

Summary of Storage Recommendations:

  • Solvent: Anhydrous DMSO

  • Temperature: -80°C for long-term storage

  • Protection: Aliquot into amber glass vials, purge with argon/nitrogen, and seal tightly.

Q3: How long can I store the stock solution? What is its shelf-life?

Answer: The shelf-life is highly dependent on the storage conditions.

  • At -80°C (with inert gas): When prepared in anhydrous DMSO and stored under an inert atmosphere in a light-protected vial, the solution can be stable for up to 6 months .

  • At -20°C (with inert gas): Stability is generally reduced. We recommend use within 1-3 months .

  • At 4°C: Not recommended for storage longer than 24-48 hours .[11]

  • Room Temperature: Stock solutions should not be left at room temperature for more than a few hours.

Best Practice: Avoid repeated freeze-thaw cycles. Prepare multiple small-volume aliquots from a freshly made stock solution. This practice prevents contamination and degradation of the entire stock each time an experiment is performed.

Q4: My stock solution has turned pink/brown. What does this mean, and can I still use it?

Answer: A color change to pink, brown, or dark purple is a clear visual indicator of oxidative degradation . This is a common issue with aromatic amine-containing compounds. The colored products are typically quinone-imine type oligomers or polymers formed from the oxidation of the aminophenyl group.

It is strongly recommended NOT to use a discolored solution. The presence of these impurities means:

  • The concentration of the active compound is lower than stated.

  • The degradation products may have their own biological or chemical activities, leading to confounding experimental results or outright toxicity.[12][13]

Discard the solution and prepare a fresh stock using the recommended procedures.

III. Troubleshooting Guide

This section addresses specific problems you may encounter during the preparation and use of this compound solutions.

Problem 1: The compound won't dissolve in my chosen solvent.
  • Cause A: Incorrect Solvent Choice. The compound has limited solubility in water and non-polar organic solvents.

    • Solution: Switch to the recommended solvent, DMSO. If you must use another solvent like ethanol or acetone, gentle warming (to no more than 30-40°C) and sonication can aid dissolution.[6]

  • Cause B: Low-Quality Solvent. The presence of water in a non-aqueous solvent can reduce solubility.

    • Solution: Use only high-purity, anhydrous grade solvents. Purchase solvents in small bottles with septa to minimize water absorption from the atmosphere.

Problem 2: I observe precipitation in my stock solution after storage at -20°C or -80°C.
  • Cause A: Supersaturated Solution. The concentration of the stock solution may be too high, causing the compound to crash out of solution at low temperatures.

    • Solution: Gently warm the vial to room temperature and vortex until the precipitate redissolves completely. If the issue persists, consider lowering the stock concentration. Before use, always ensure the solution is fully dissolved.

  • Cause B: Water Contamination. Moisture may have entered the vial, reducing the compound's solubility in the organic solvent.

    • Solution: Ensure vials are sealed tightly. When removing a vial from the freezer, allow it to equilibrate to room temperature completely before opening to prevent condensation from forming inside.

Problem 3: I am seeing inconsistent results in my assay.
  • Cause A: Solution Degradation. This is the most likely cause. The stock solution may have degraded due to improper storage (light/oxygen exposure, age).

    • Solution: Prepare a fresh stock solution from solid material following the best practices outlined in the FAQ section.

  • Cause B: Repeated Freeze-Thaw Cycles. Each freeze-thaw cycle introduces a risk of water condensation and can accelerate degradation.

    • Solution: Aliquot the stock solution into single-use volumes immediately after preparation.

  • Cause C: Adsorption to Plastics. The compound may adsorb to certain types of plastic tubes or pipette tips.

    • Solution: Use glass or polypropylene containers and pre-rinse pipette tips with the solution before transferring precise volumes.

Protocol: How to Confirm Stock Solution Integrity

If you suspect degradation, you can analytically confirm the purity of your solution.

  • Sample Preparation: Dilute a small amount of your stock solution in a suitable solvent (e.g., acetonitrile or methanol) to an appropriate concentration for analysis.

  • Analytical Method: Use High-Performance Liquid Chromatography (HPLC) with a UV detector. A reverse-phase C18 column is typically suitable.[14][15]

  • Analysis:

    • Inject a sample of your freshly prepared, "gold standard" stock solution to obtain a reference chromatogram.

    • Inject a sample of the suspect stock solution.

    • Compare the chromatograms: Look for a decrease in the area of the main peak and the appearance of new peaks (especially early-eluting, more polar degradation products or later-eluting, polymeric species).

  • Confirmation (Optional): For a more definitive analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the molecular weights of the degradation products.[16][17]

IV. Visual Guides

Workflow for Stock Solution Preparation & Storage

G cluster_prep Preparation cluster_storage Storage weigh Weigh Compound dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex/Sonicate to Dissolve dissolve->vortex aliquot Aliquot into Amber Vials vortex->aliquot Ensure Homogeneous Solution purge Purge with Inert Gas (Ar or N2) aliquot->purge seal Seal Tightly with PTFE-lined Cap purge->seal store Store at -80°C seal->store

Caption: Recommended workflow for preparing and storing stock solutions.

Potential Degradation Pathways

G Compound 5-(4-Amino-phenyl)-2H- pyrazol-3-ylamine (Stable) Oxidized Oxidized Products (Quinone-imines, Polymers) - Colored - Compound->Oxidized O2 (Air) Photo Photodegradation Products Compound->Photo UV Light Hydrolyzed Hydrolyzed Products Compound->Hydrolyzed H2O (pH dependent)

Caption: Major degradation pathways for the compound.

V. References

  • Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Iranian Chemical Society. Available at: --INVALID-LINK--

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Available at: --INVALID-LINK--

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. National Institutes of Health (NIH). Available at: --INVALID-LINK--

  • Pyrazole - Solubility of Things. Solubility of Things. Available at: --INVALID-LINK--

  • Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. ResearchGate. Available at: --INVALID-LINK--

  • Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. Available at: --INVALID-LINK--

  • Green synthesis of pyrazole systems under solvent-free conditions. Semantic Scholar. Available at: --INVALID-LINK--

  • List of aromatic amines used in this study and the efficiency of their removal by photo-degradation. ResearchGate. Available at: --INVALID-LINK--

  • Storage times of aromatic amine compounds trapped by nHA;Ze;MOF@NTD. ResearchGate. Available at: --INVALID-LINK--

  • Amine | Organic Chemistry, Structure & Uses. Britannica. Available at: --INVALID-LINK--

  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. Available at: --INVALID-LINK--

  • An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem. Available at: --INVALID-LINK--

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. Available at: --INVALID-LINK--

  • Selected examples of pyrazole based bioactive compounds. ResearchGate. Available at: --INVALID-LINK--

  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. ResearchGate. Available at: --INVALID-LINK--

  • Tattoo inks are toxicological risks to human health: A systematic review of their ingredients, fate inside skin, toxicity due to polycyclic aromatic hydrocarbons, primary aromatic amines, metals, and overview of regulatory frameworks. PubMed. Available at: --INVALID-LINK--

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. ACS Publications. Available at: --INVALID-LINK--

  • Atmospheric Degradation of Amines (ADA). NILU. Available at: --INVALID-LINK--

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). Available at: --INVALID-LINK--

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. National Institutes of Health (NIH). Available at: --INVALID-LINK--

  • Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Royal Society of Chemistry. Available at: --INVALID-LINK--

  • Analytical methods applied to the determination of heterocyclic aromatic amines in foods. ScienceDirect. Available at: --INVALID-LINK--

  • Degradation studies of amines and alkanolamines during sour gas treatment process. Academic Journals. Available at: --INVALID-LINK--

References

identifying and minimizing off-target effects of aminopyrazole inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminopyrazole-based inhibitors. This guide is designed to provide practical, in-depth solutions to common challenges encountered during your experiments, with a focus on identifying and minimizing off-target effects. My goal is to equip you with not just protocols, but the scientific reasoning behind them, enabling you to design robust, self-validating experiments.

Troubleshooting Guide: Common Experimental Hurdles

This section addresses specific problems you might encounter. The question-and-answer format provides a direct line to understanding the issue and implementing a solution.

Q1: My aminopyrazole inhibitor shows a potent effect in my cell-based assay, but this phenotype doesn't align with the known function of its primary target. How do I determine if this is an off-target effect?

A1: This is a classic and critical observation in drug discovery. A discrepancy between the expected and observed phenotype strongly suggests that one or more off-target interactions are driving the cellular response. The pyrazole scaffold is a "privileged" structure in medicinal chemistry, known to bind to a wide range of kinases, making off-target effects a significant consideration.[1] Here’s a systematic approach to dissect this issue:

Immediate Steps:

  • Validate with a Structurally Unrelated Inhibitor: The most straightforward first step is to treat your cells with a different, structurally distinct inhibitor that is also known to be potent against your primary target. If this second inhibitor fails to replicate the phenotype observed with your aminopyrazole compound, it strongly implicates an off-target effect.

  • Use a "Negative Control" Compound: Synthesize or acquire a close structural analog of your aminopyrazole inhibitor that is inactive against the primary target. This is often achieved by modifying a key binding moiety. If this "dead" compound still produces the cellular phenotype, the effect is unequivocally off-target.

In-depth Investigation:

If the above steps suggest an off-target effect, the next stage is to identify the responsible protein(s). This is a process of "target deconvolution."

  • Computational Prediction: Before heading to the lab, use computational tools to predict potential off-targets. Methods like 2D chemical similarity, Similarity Ensemble Approach (SEA), and 3D pocket similarity searches can generate a list of likely interactors based on your compound's structure.[2][3] This can help prioritize your experimental validation.

  • Broad-Spectrum Kinome Profiling: Since aminopyrazoles frequently target kinases, a broad in vitro kinase screen is the gold standard.[1][4] These services, offered by companies like Promega, AssayQuant, and Pamgene, test your compound against a large panel of recombinant kinases (often >300) to generate a selectivity profile.[5][6][7][8] This will reveal which other kinases your compound inhibits, often with surprising potency.[9][10]

  • Unbiased Proteome-Wide Approaches: For a truly unbiased view, consider chemical proteomics.[11][12][13] Techniques like affinity chromatography using your immobilized compound can "pull down" binding partners from cell lysates, which are then identified by mass spectrometry.[14][15]

The workflow below outlines a robust strategy for moving from phenotypic observation to off-target identification.

G cluster_deconvolution Target Deconvolution Strategy phenotype Unexpected Cellular Phenotype Observed validate Validate with Structurally Unrelated Inhibitor & Negative Control phenotype->validate off_target_suspected Off-Target Effect Suspected validate->off_target_suspected computational Computational Prediction of Off-Targets off_target_suspected->computational Prioritize kinome In Vitro Kinome Profiling off_target_suspected->kinome Confirm Kinase Hits chemo Chemical Proteomics (e.g., Affinity Pulldown-MS) off_target_suspected->chemo Unbiased Screen identify Identify High-Confidence Off-Target(s) computational->identify kinome->identify chemo->identify validate_phenotype Validate Off-Target's Role in Phenotype (e.g., siRNA, CRISPR) identify->validate_phenotype

Caption: Workflow for Investigating Unexpected Phenotypes.

Q2: My inhibitor is highly potent in a biochemical (cell-free) assay, but its potency drops significantly in my cell-based assays (e.g., high EC50). What could be the cause?

A2: This is a common and often frustrating issue that points to a disconnect between the idealized in vitro environment and the complex milieu of a living cell. Several factors could be at play:

  • Poor Cell Permeability: The compound may simply not be getting into the cell efficiently to reach its target. This is a common pharmacokinetic problem.

    • Troubleshooting: Assess permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 assays. If permeability is low, medicinal chemistry efforts may be needed to optimize the compound's physicochemical properties (e.g., reducing polarity, modifying hydrogen bond donors/acceptors).[16]

  • High Protein Binding: Your compound might be binding avidly to abundant intracellular proteins (like albumin in serum-containing media or other proteins within the cell), reducing the free concentration available to engage the target.

    • Troubleshooting: Measure the fraction of compound bound to plasma proteins. Experimentally, you can try reducing the serum percentage in your cell culture medium, but be aware this can also alter cell physiology.

  • Active Efflux: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, preventing it from reaching an effective intracellular concentration.

    • Troubleshooting: Co-incubate your inhibitor with known efflux pump inhibitors (e.g., verapamil) to see if cellular potency is restored.

  • Lack of Target Engagement: Even if the compound enters the cell, it may not be binding its intended target effectively in the cellular environment. The high concentration of ATP in cells (~1-10 mM) can outcompete ATP-competitive inhibitors, a common mechanism for aminopyrazoles.

    • Troubleshooting: This is where direct measurement of target engagement becomes crucial. The Cellular Thermal Shift Assay (CETSA) is the definitive method for this.[17][18][19] By demonstrating that your compound stabilizes its target against heat-induced denaturation inside intact cells, you can confirm it is binding the target.[20][21] A lack of a thermal shift, despite good permeability, would suggest a target engagement problem.

Q3: I have identified several potential off-targets from a kinome screen. How do I know which ones are relevant in my cellular model and how can I minimize their effects?

A3: A kinome scan provides a list of potential interactors, but it doesn't confirm that these interactions occur in a living cell or that they are functionally relevant.[22] The key is to bridge the gap between in vitro binding and cellular function.

Step 1: Confirming Cellular Target Engagement

  • NanoBRET™ Target Engagement Assays: This is a powerful technique to quantify compound binding to specific kinases in living cells.[9] It provides a more physiologically relevant measure of affinity and selectivity than biochemical assays.[7] Comparing the NanoBRET™ profile to your biochemical kinome scan can reveal significant differences; many in vitro hits may not be engaged in a cellular context.[7]

  • CETSA: As mentioned before, CETSA is invaluable here. You can perform CETSA for your primary target and for the most potent off-targets identified in your screen. This will confirm which of these proteins your compound is actually binding to inside the cell.[17][18]

Step 2: Minimizing Off-Target Effects through Experimental Design

  • Dose-Response Analysis: Use the lowest effective concentration of your inhibitor that elicits the desired on-target phenotype. Off-target effects are often concentration-dependent and may only appear at higher doses.

  • Structure-Activity Relationship (SAR) Studies: This is a medicinal chemistry approach. By synthesizing and testing analogs of your lead compound, you can often identify modifications that reduce binding to off-targets while maintaining or improving on-target potency. This is often referred to as "scaffold hopping" or decorating the core aminopyrazole structure.[4][16][23]

Step 3: Creating a More Selective Inhibitor (Rational Design)

Once key off-targets are confirmed, you can use structural biology and computational modeling to design them out. If crystal structures exist for both your on-target and a problematic off-target, you can identify differences in the ATP-binding pocket and design modifications to your inhibitor that exploit these differences, improving selectivity.

Frequently Asked Questions (FAQs)

Q: What are the most common off-target families for aminopyrazole inhibitors? A: Due to their structure, which often mimics the adenine ring of ATP, aminopyrazole inhibitors most frequently display off-target activity against protein kinases.[1] Within the kinome, certain families are more susceptible. For example, promiscuous inhibitors based on a 3-aminopyrazole scaffold have shown activity against CDKs, GSK3B, and JNK3.[4] It is crucial to perform broad kinome screening, as unexpected off-targets are common.[10]

Q: How can I computationally predict potential off-targets before starting expensive experiments? A: Several computational methods can provide a valuable predictive assessment.[2][24] These approaches generally leverage large databases of known drug-target interactions.[25]

  • Ligand-Based Methods: These compare your molecule's 2D or 3D structure to a database of compounds with known targets (e.g., SEA, CSNAP).[2] The principle is that structurally similar molecules are likely to have similar biological targets.

  • Structure-Based Methods: If the 3D structure of your on-target is known, you can perform reverse docking, where your molecule is computationally docked into the binding sites of a library of other proteins to predict potential interactions.[3]

Q: What is the role of a "negative control" or "dead" compound in my experiments? A: A negative control is a crucial tool for validating that an observed cellular effect is due to the inhibition of your primary target. It should be a close structural analog of your active compound that has been modified to abolish its activity against the primary target. If this "dead" compound fails to produce the cellular phenotype while your active compound does, it provides strong evidence for on-target activity. Conversely, if the "dead" compound still causes the effect, it's a clear sign of an off-target mechanism.

Q: At what stage of my research should I start thinking about off-target effects? A: As early as possible. Off-target effects are not just a late-stage clinical problem; they can lead to misinterpretation of basic research data.[22]

  • Early Discovery: As soon as you have a hit compound with a desired phenotypic effect, you should begin considering selectivity.

  • Lead Optimization: A key goal of lead optimization is to improve selectivity by designing out known off-target activities while maintaining on-target potency.[16]

  • Preclinical Development: Comprehensive selectivity profiling is a regulatory expectation to understand the full pharmacological profile of a drug candidate and anticipate potential toxicities.

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand.[18][19] This protocol allows you to confirm that your aminopyrazole inhibitor is binding to its intended target in intact cells.

G cluster_result Principle of CETSA start Treat cells with Inhibitor or Vehicle (DMSO) heat Heat aliquots to a range of temperatures (e.g., 40-60°C) start->heat cool Cool and Lyse Cells heat->cool centrifuge Centrifuge to pellet precipitated proteins cool->centrifuge collect Collect soluble fraction (supernatant) centrifuge->collect analyze Analyze soluble protein levels (Western Blot, ELISA, etc.) collect->analyze unbound Unbound Target Protein (Vehicle Control) unbound_denatures Denatures at lower temp unbound->unbound_denatures bound Ligand-Bound Target Protein (Inhibitor Treated) bound_stable Stabilized, denatures at higher temp bound->bound_stable

Caption: The Principle and Workflow of CETSA.

Methodology:

  • Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with your aminopyrazole inhibitor at the desired concentration (e.g., 10x EC50). As a negative control, treat a parallel set of cells with the vehicle (e.g., DMSO) alone. Incubate for 1-2 hours.

  • Heating Step: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat each aliquot to a different temperature for 3 minutes (e.g., a gradient from 40°C to 60°C in 2°C increments). Include an unheated control (room temperature).[21]

  • Lysis and Fractionation: Remove the tubes and cool to room temperature. Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).

  • Separation of Soluble Proteins: Pellet the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Analysis: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Analyze the amount of your target protein remaining in the soluble fraction for each temperature point using Western blotting or an ELISA.

  • Data Interpretation: Plot the percentage of soluble protein remaining versus temperature for both the vehicle- and inhibitor-treated samples. A shift of the melting curve to the right for the inhibitor-treated sample indicates thermal stabilization and confirms target engagement.[20]

Self-Validation Checklist:

  • Does the unheated control show a strong band for the target protein? (Confirms protein expression)

  • Does the vehicle-treated sample show a temperature-dependent decrease in soluble protein? (Confirms heat-induced denaturation)

  • Is the thermal shift dependent on the concentration of the inhibitor? (A dose-response curve can be generated at a fixed temperature, known as an ITDRF).[20]

Data Summary Table

The following table provides a conceptual comparison of different platforms for identifying off-target effects.

Technique Principle Primary Output Strengths Limitations
In Vitro Kinome Profiling Measures inhibition of a panel of purified, recombinant kinases.[6][26]IC50 or % inhibition values against hundreds of kinases.Broad coverage of the kinome; highly quantitative.Lacks cellular context (ATP concentration, permeability, efflux).[7]
NanoBRET™ Target Engagement Measures compound binding to a NanoLuc®-tagged protein in live cells via energy transfer.[7]Intracellular IC50 or KD values.Physiologically relevant; quantitative measure of affinity in live cells.Requires expression of a fusion protein; not proteome-wide.
Cellular Thermal Shift Assay (CETSA) Measures ligand-induced thermal stabilization of a protein in cells or lysates.[17][18]A thermal shift (ΔTm) indicating target binding.Confirms direct target engagement in native cells; no compound modification needed.[21]Lower throughput for proteome-wide analysis; requires a specific antibody for detection.
Affinity-MS Chemoproteomics Uses an immobilized compound to pull down binding partners from a cell lysate for MS identification.[11][14]A list of proteins that bind to the compound.Unbiased and proteome-wide; can discover novel, unexpected targets.[12]Requires chemical modification of the compound; can identify indirect binders.[13]

References

Technical Support Center: Purification of 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of purifying this specific molecule by column chromatography. We will move beyond generic protocols to address the common challenges and questions that arise during this critical purification step.

Understanding the Molecule: Key Properties of this compound

Before delving into purification, a fundamental understanding of the target molecule's properties is paramount. This compound (CAS No. 60706-60-7) is a polar aromatic amine with the molecular formula C9H10N4.[1][2] Its structure contains two primary amine groups and a pyrazole core, making it susceptible to specific interactions with chromatography media. These characteristics are central to the challenges often encountered during its purification.

Frequently Asked Questions (FAQs)

Here, we address common questions that arise when developing a column chromatography method for this compound.

Q1: What is the best stationary phase for the purification of this compound?

A1: Due to the polar nature of the dual amine groups, silica gel is the most common and effective stationary phase. However, the acidic nature of standard silica gel can lead to peak tailing and sometimes even decomposition of acid-sensitive compounds.[3][4] For this compound, it is crucial to assess its stability on silica. A simple 2D TLC can help determine if the compound degrades on the stationary phase.[3][5] If instability is observed, consider using deactivated silica gel (neutral) or alumina.

Q2: How do I choose an appropriate solvent system (mobile phase)?

A2: The goal is to find a solvent system that provides a good separation between your target compound and impurities, with a target Rf value of approximately 0.2-0.4 for the desired product on a TLC plate.[4] Given the polarity of this compound, a mixture of a non-polar and a polar solvent is typically used. Common starting points include:

  • Hexane/Ethyl Acetate

  • Dichloromethane/Methanol

A gradient elution, starting with a lower polarity and gradually increasing it, can be highly effective for separating complex mixtures.[4]

Q3: My compound is streaking or tailing on the TLC plate and the column. What is causing this and how can I fix it?

A3: Tailing is a frequent issue with amines on silica gel.[6] This is often due to strong interactions between the basic amine groups and acidic silanol groups on the silica surface.[6] To mitigate this, you can:

  • Add a basic modifier to the mobile phase: A small amount of triethylamine (TEA) or ammonia (typically 0.1-1%) can be added to the eluent.[4][6] This competes with your compound for the acidic sites on the silica, leading to sharper peaks.

  • Use a different stationary phase: As mentioned in Q1, switching to neutral alumina or deactivated silica can be beneficial.[3]

Q4: I am not getting good separation between my product and a close-running impurity. What are my options?

A4: Improving resolution can be approached in several ways:

  • Optimize the solvent system: Systematically vary the ratio of your polar and non-polar solvents. Sometimes, switching to a different solvent system entirely (e.g., from Hexane/EtOAc to DCM/MeOH) can alter the selectivity and improve separation.[3]

  • Employ a gradient elution: A shallow gradient around the elution point of your compound can enhance separation.[4]

  • Column dimensions: Using a longer, narrower column can increase the number of theoretical plates and improve resolution, though this will also increase the run time.

Troubleshooting Guide

This section provides a structured approach to resolving specific problems you might encounter during the column chromatography of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Compound won't elute from the column 1. Mobile phase is not polar enough. 2. Compound has irreversibly bound to or decomposed on the silica.[3] 3. Incorrect solvent system used.[3]1. Gradually increase the polarity of the mobile phase.[3] 2. Test for compound stability on silica using 2D TLC.[3][5] If unstable, switch to a less acidic stationary phase like neutral alumina. 3. Double-check the solvent composition.
Compound elutes too quickly (in the solvent front) 1. Mobile phase is too polar. 2. Column is overloaded with the sample.1. Decrease the polarity of the mobile phase. Start with a less polar solvent system. 2. Reduce the amount of crude material loaded onto the column.
Poor separation/Co-elution of impurities 1. Inappropriate solvent system. 2. Column was not packed properly, leading to channeling. 3. Sample was not loaded correctly.1. Re-optimize the solvent system using TLC. Try different solvent combinations. 2. Ensure the column is packed uniformly without any air bubbles or cracks. 3. Load the sample in a minimal amount of solvent to create a narrow band at the top of the column.[5] Dry loading can also be an effective technique.[5]
Product fractions are very dilute 1. The elution band has broadened significantly. 2. The compound is eluting very slowly over many fractions.1. This can be a result of tailing. Add a basic modifier to the eluent (see FAQ Q3). 2. Once the product starts to elute, you can sometimes increase the polarity of the mobile phase to speed up the elution of the remaining material, provided there are no closely eluting impurities.[3]

Experimental Protocols

Protocol 1: Stability Test on Silica Gel (2D TLC)
  • Cut a square TLC plate (e.g., 5x5 cm).

  • Spot a small amount of your crude this compound solution in one corner.

  • Develop the TLC plate in a suitable solvent system.

  • Dry the plate completely.

  • Rotate the plate 90 degrees and develop it again in the same solvent system.

  • Visualize the plate. If the compound is stable, you should see a single spot on the diagonal. Any spots that have appeared off the diagonal indicate degradation on the silica.[5]

Protocol 2: Column Chromatography with Basic Modifier
  • Slurry Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour this into the column and allow it to pack under gravity or with gentle pressure.

  • Equilibration: Run 2-3 column volumes of the initial mobile phase through the packed column to ensure it is well-equilibrated.

  • Sample Loading: Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate).[5] Carefully apply this solution to the top of the silica bed. Alternatively, perform a dry load by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.[5]

  • Elution: Begin eluting with the initial mobile phase. Collect fractions and monitor the elution by TLC.

  • Gradient Elution (if necessary): Gradually increase the percentage of the more polar solvent to elute the desired compound. Remember to include your basic modifier (e.g., 0.5% TEA) in all mobile phase compositions.

  • Fraction Analysis: Combine the pure fractions containing this compound and remove the solvent under reduced pressure.

Visualizing the Workflow

Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Steps TLC TLC Analysis & Solvent System Optimization Stability 2D TLC Stability Test TLC->Stability Packing Column Packing Stability->Packing Loading Sample Loading (Wet or Dry) Packing->Loading Elution Elution (Isocratic or Gradient) Loading->Elution Collection Fraction Collection Elution->Collection Fraction_TLC TLC of Fractions Collection->Fraction_TLC Pooling Pooling of Pure Fractions Fraction_TLC->Pooling Evaporation Solvent Evaporation Pooling->Evaporation Final_Product Pure Product Evaporation->Final_Product

Caption: A typical workflow for column chromatography purification.

Troubleshooting_Flowchart cluster_tailing Tailing Solutions cluster_no_elution No Elution Solutions cluster_poor_sep Poor Separation Solutions Start Problem Encountered Tailing Peak Tailing or Streaking? Start->Tailing No_Elution Compound Not Eluting? Start->No_Elution Poor_Sep Poor Separation? Start->Poor_Sep Add_Base Add Basic Modifier (e.g., TEA) to Eluent Tailing->Add_Base Yes Change_Stationary Switch to Neutral Stationary Phase Tailing->Change_Stationary If base doesn't help Increase_Polarity Increase Mobile Phase Polarity No_Elution->Increase_Polarity Yes Check_Stability Check Compound Stability on Silica No_Elution->Check_Stability If polarity increase fails Optimize_Solvent Re-optimize Solvent System Poor_Sep->Optimize_Solvent Yes Gradient Use a Shallow Gradient Poor_Sep->Gradient Repack Check/Repack Column Poor_Sep->Repack

Caption: A troubleshooting flowchart for common chromatography issues.

References

resolving regioisomer formation in pyrazole synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Resolving Regioisomer Formation in Pyrazole Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole scaffold is a critical pharmacophore in modern drug discovery, forming the core of numerous approved therapeutics. The Knorr pyrazole synthesis, a classic and widely used method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, remains a cornerstone for constructing this vital heterocyclic ring.[1] However, a persistent challenge in this synthesis, particularly when using unsymmetrical 1,3-dicarbonyls, is the frequent formation of regioisomeric mixtures.[2][3] Controlling the regioselectivity to favor the desired biologically active isomer is paramount for efficient drug development and manufacturing.[1]

This technical support guide provides in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions to empower researchers to overcome the challenge of regioisomer formation in pyrazole synthesis.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of two products in my pyrazole synthesis?

A1: When you react an unsymmetrical 1,3-dicarbonyl compound (where the two carbonyl groups are in different chemical environments) with a substituted hydrazine, the initial nucleophilic attack can occur at either of the two distinct carbonyl carbons.[1] This leads to the formation of two different hydrazone intermediates, which then cyclize to produce two distinct regioisomeric pyrazoles.[1] This is a common outcome in the classical Knorr pyrazole synthesis.[3]

Q2: What are the most critical factors that determine which regioisomer is the major product?

A2: The regiochemical outcome is a delicate balance of several factors:

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons is a key determinant. Electron-withdrawing groups near a carbonyl group make it more susceptible to nucleophilic attack.[4][5]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically block the approach to one of the carbonyl groups, favoring attack at the less sterically hindered site.[4][5]

  • Reaction Conditions: This is often the most influential and tunable factor. Solvent, temperature, and pH can dramatically alter the product ratio.[4] For instance, acidic conditions can change the nucleophilicity of the two nitrogen atoms in the hydrazine, sometimes reversing the selectivity seen under neutral or basic conditions.[4]

Q3: How can I quickly determine the ratio of the two regioisomers in my crude product?

A3: The most common and effective method is ¹H NMR spectroscopy of the crude reaction mixture. The pyrazole ring protons, and often the substituents attached to the ring, will have distinct chemical shifts for each regioisomer. By integrating the signals corresponding to each isomer, you can determine their relative ratio. For unambiguous assignment, advanced NMR techniques like NOESY and HMBC can be invaluable.[6][7]

Q4: Is there a way to definitively confirm the structure of each regioisomer?

A4: Yes, the gold standard for unambiguous structure determination is single-crystal X-ray crystallography.[8][9][10][11][12] If you can obtain suitable crystals of each purified regioisomer, this technique will provide the precise three-dimensional arrangement of atoms in the molecule.[8][9]

Part 2: Troubleshooting Guides & Optimization Protocols

Issue 1: Poor Regioselectivity with Standard Protocols

If your initial synthesis using a standard solvent like ethanol results in an undesirable mixture of regioisomers, a systematic optimization of reaction conditions is the most effective troubleshooting approach.

The solvent plays a more complex role than simply dissolving the reactants. It can influence the tautomeric equilibrium of the 1,3-dicarbonyl, solvate charged intermediates, and participate in hydrogen bonding, all of which can affect the regioselectivity. In traditional solvents like ethanol, the nucleophilicity of the solvent itself can compete with the hydrazine, leading to lower selectivity.[13]

G start Poor Regioisomer Ratio (e.g., in Ethanol) solvent Solvent Screening: Switch to Fluorinated Alcohols (TFE or HFIP) start->solvent analyze Analyze Regioisomer Ratio (¹H NMR) solvent->analyze Significant Improvement? ph pH Adjustment: Add Catalytic Acid (HCl) or Base (NaOAc) temp Temperature Control: Compare Room Temp vs. Reflux ph->temp ph->analyze surrogates Consider Alternative Synthesis: Use 1,3-Dicarbonyl Surrogates (e.g., β-enaminones) temp->surrogates temp->analyze end Optimized Regioselective Synthesis surrogates->end analyze->ph No analyze->end Yes

Caption: A troubleshooting workflow for improving regioselectivity.

Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity.[4][13] Their non-nucleophilic nature and unique hydrogen-bonding properties can favor the attack of the hydrazine at a specific carbonyl group.[13]

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)

  • Substituted hydrazine (1.0 - 1.2 eq)[1]

  • 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Round-bottom flask with magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in TFE or HFIP.

  • Slowly add the substituted hydrazine to the solution at room temperature. Note that the reaction can be exothermic.[1]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Analyze the crude product by ¹H NMR to determine the regioisomeric ratio.

  • Purify the product by column chromatography or recrystallization.[1]

Data Summary: The Impact of Solvent on Regioselectivity

1,3-Dicarbonyl (R¹/R²)HydrazineSolventRegioisomer Ratio (A:B)Reference
2-Furyl / CF₃MethylhydrazineEtOH36:64[13]
2-Furyl / CF₃MethylhydrazineTFE85:15[13]
2-Furyl / CF₃MethylhydrazineHFIP97:3[13]
2-Furyl / CF₂CF₃MethylhydrazineEtOH64:36[13]
2-Furyl / CF₂CF₃MethylhydrazineTFE98:2[13]
2-Furyl / CF₂CF₃MethylhydrazineHFIP>99:<1[13]

Regioisomer A: N-substituted nitrogen adjacent to R¹; Regioisomer B: N-substituted nitrogen adjacent to R².

Issue 2: Ambiguous Structural Assignment of Regioisomers

When the ¹H NMR spectrum is complex or does not provide clear evidence for the regiochemistry, more advanced analytical techniques are required.

2D NMR techniques can provide definitive structural assignments. The Nuclear Overhauser Effect (NOE) reveals through-space proximity between protons, while Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons that are 2-3 bonds away.

Objective: To unambiguously assign the structures of the two regioisomers.

Procedure:

  • Purification: Separate the two regioisomers using column chromatography or preparative HPLC.

  • Sample Preparation: Prepare a concentrated NMR sample of each pure isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire 1D Spectra: Obtain high-quality ¹H and ¹³C NMR spectra for each isomer.

  • Acquire 2D Spectra:

    • NOESY (or ROESY): This experiment will show correlations between protons that are close in space. For example, a correlation between the N-substituent and a proton on a specific substituent at the C5 position would confirm that regioisomer.[6]

    • HMBC: This experiment reveals long-range H-C correlations. Look for correlations between the protons of the N-substituent and the C3 and C5 carbons of the pyrazole ring. The presence or absence of these correlations can definitively establish the connectivity.[7]

  • Data Analysis: Analyze the 2D spectra to build a complete picture of the molecular structure for each isomer.

G cluster_0 Regioisomer 1 cluster_1 Regioisomer 2 cluster_2 Structural Confirmation a ¹H NMR ¹³C NMR NOESY HMBC c Unambiguous Structure 1 a:f2->c NOE correlation (e.g., N-R' to C5-H) a:f3->c HMBC correlation (e.g., N-R' to C5) b ¹H NMR ¹³C NMR NOESY HMBC d Unambiguous Structure 2 b:f2->d Absence of NOE correlation b:f3->d HMBC correlation (e.g., N-R' to C3)

Caption: Workflow for structural assignment using 2D NMR techniques.

Part 3: Mechanistic Insights

The Knorr pyrazole synthesis proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.[1] The initial point of attack by the substituted hydrazine on the unsymmetrical 1,3-dicarbonyl dictates the final regiochemical outcome.

G cluster_0 Reactants cluster_1 Reaction Pathways dicarbonyl Unsymmetrical 1,3-Dicarbonyl pathA Path A: Attack at Carbonyl 1 dicarbonyl->pathA pathB Path B: Attack at Carbonyl 2 dicarbonyl->pathB hydrazine Substituted Hydrazine (R'-NHNH₂) hydrazine->pathA hydrazine->pathB hydrazoneA Hydrazone Intermediate A pathA->hydrazoneA hydrazoneB Hydrazone Intermediate B pathB->hydrazoneB cyclizationA Intramolecular Cyclization hydrazoneA->cyclizationA cyclizationB Intramolecular Cyclization hydrazoneB->cyclizationB pyrazoleA Regioisomer A cyclizationA->pyrazoleA pyrazoleB Regioisomer B cyclizationB->pyrazoleB

Caption: Mechanistic pathways leading to regioisomer formation in pyrazole synthesis.

Recent studies have revealed that the mechanism can be more complex than initially thought, with evidence of autocatalysis and unexpected reaction intermediates under certain conditions.[2] This highlights the importance of careful experimental design and analysis when aiming for high regioselectivity.

References

Technical Support Center: Enhancing Cell Permeability of 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the cellular permeability of this compound. Here, we provide troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to help you diagnose and overcome permeability barriers in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the permeability of this compound.

Q1: What is this compound and why is cell permeability a concern?

A1: this compound is a heterocyclic amine compound belonging to the pyrazole class, which is a common scaffold in medicinal chemistry.[1] Its structure features two primary amine groups (-NH2), which are basic. At physiological pH (~7.4), these amine groups are likely to be protonated, rendering the molecule charged and highly polar. This polarity is the primary reason for concern, as charged molecules typically exhibit poor passive diffusion across the lipophilic cell membrane, potentially limiting bioavailability and efficacy in cell-based assays and in vivo models.[2][3]

Q2: My compound shows high efficacy in biochemical assays but low activity in cell-based assays. Could this be a permeability issue?

A2: Yes, this is a classic indicator of poor cell permeability. If the compound is potent against its purified target protein (a biochemical assay) but fails to elicit a response in whole cells (a cell-based assay), it strongly suggests the compound is not reaching its intracellular target in sufficient concentrations. The cell membrane acts as a barrier that the compound must cross to be effective.

Q3: What are the key physicochemical properties of my compound that I should be aware of?

A3: While specific experimental data for this exact molecule is limited in public databases, we can predict its properties based on its structure.

PropertyPredicted Value/CharacteristicImplication for Permeability
Molecular Weight ~188.22 g/mol Favorable (< 500 Da)
logP (Lipophilicity) Low to ModerateThe amine groups significantly lower lipophilicity, hindering passive diffusion.
Polar Surface Area (PSA) HighThe two NH2 groups and pyrazole nitrogens contribute to a high PSA, which is generally correlated with poor permeability.
Hydrogen Bond Donors High (at least 4)A high number of hydrogen bond donors increases the energy required to desolvate the molecule for membrane entry.[4]
pKa (Basicity) Moderate to HighThe amine groups are basic and will be protonated at physiological pH, leading to a positive charge.

These properties suggest that passive diffusion is likely to be a significant challenge for this molecule.

Part 2: Troubleshooting Guide: Low Cellular Permeability

This section provides a structured approach to diagnosing and solving permeability problems.

Problem: Initial screening confirms low permeability. What's my first step?

Your first step is to quantify the permeability and understand the mechanism of transport. We recommend a tiered approach starting with a simple, high-throughput assay and moving to more complex, informative models.

Workflow for Permeability Assessment

G cluster_0 Initial Assessment cluster_1 Mechanistic Investigation cluster_2 Strategy Selection start Compound with Suspected Low Permeability pampa PAMPA Assay (Passive Diffusion) start->pampa caco2 Bidirectional Caco-2 Assay (Passive + Active Transport) pampa->caco2 If permeability is low efflux_check Calculate Efflux Ratio (Papp B-A / Papp A-B) caco2->efflux_check prodrug Chemical Modification (Prodrug Approach) caco2->prodrug If permeability is low and efflux is not the issue formulation Formulation Strategy (Nanocarriers, Cyclodextrins) caco2->formulation Consider for all cases efflux_check->prodrug If Efflux Ratio < 2 inhibitor Co-administration (Efflux Pump Inhibitors) efflux_check->inhibitor If Efflux Ratio > 2

Caption: Troubleshooting workflow for permeability issues.

Step 1: Quantify Passive Permeability with PAMPA

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput method to specifically measure passive diffusion.[5][6] It uses a synthetic membrane coated with lipids to mimic the cell barrier, eliminating complexities like active transport.

[Detailed Protocol] PAMPA Assay

  • Prepare Lipid Membrane Solution: Create a 1-2% (w/v) solution of a lipid mixture (e.g., lecithin or a biomimetic mixture) in an organic solvent like dodecane.[7]

  • Coat Donor Plate: Gently add 5 µL of the lipid solution to the membrane of each well in a 96-well PVDF donor plate. Allow the solvent to evaporate completely (approx. 20 min).[8]

  • Prepare Solutions:

    • Acceptor Wells: Fill a 96-well acceptor plate with 300 µL of buffer (e.g., PBS, pH 7.4) per well.[7]

    • Donor Wells: Prepare your test compound at a concentration of 100-500 µM in the same buffer. Add 200 µL to the coated donor plate wells.[9]

  • Assemble and Incubate: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Incubate at room temperature for 4-18 hours with gentle shaking.[8][9]

  • Quantification: After incubation, carefully separate the plates. Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

  • Calculate Permeability (Papp): Use the final concentrations to calculate the apparent permeability coefficient (Papp). Compounds are typically classified as low (<1 x 10⁻⁶ cm/s), medium (1-10 x 10⁻⁶ cm/s), or high (>10 x 10⁻⁶ cm/s) permeability.

Step 2: Investigate Active Transport with Caco-2 Assays

If PAMPA results indicate low passive permeability, the next step is to determine if active transport, particularly efflux, is also a contributing factor. The Caco-2 permeability assay uses a monolayer of human colon adenocarcinoma cells that differentiate to mimic the intestinal barrier, complete with active transporters.[10][11]

[Detailed Protocol] Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on semipermeable Transwell™ inserts for 18-22 days to allow them to differentiate and form a polarized monolayer.[11]

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be ≥200 Ω·cm².[12][13]

  • Bidirectional Transport:

    • Apical-to-Basolateral (A→B) Transport: Add the test compound (typically at 10 µM) to the apical (upper) chamber. At set time points (e.g., 2 hours), take samples from the basolateral (lower) chamber to measure the amount of compound that has crossed the monolayer.[10]

    • Basolateral-to-Apical (B→A) Transport: In a separate set of wells, add the test compound to the basolateral chamber and sample from the apical chamber. This measures transport in the reverse direction, which is indicative of active efflux.[10]

  • Quantification & Calculation: Analyze the concentration in all samples by LC-MS/MS. Calculate the Papp values for both the A→B and B→A directions.

  • Determine Efflux Ratio (ER): Calculate the ER by dividing the B→A Papp by the A→B Papp.

    • ER > 2: Suggests the compound is a substrate for an active efflux pump (e.g., P-glycoprotein).[11][13]

    • ER ≈ 1: Suggests passive diffusion is the primary mechanism of transport.

Part 3: Strategies to Enhance Permeability

Based on your findings from the diagnostic assays, you can now select an appropriate strategy to enhance the permeability of this compound.

Strategy 1: Chemical Modification - The Prodrug Approach

A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in vivo to release the active compound.[3] For this compound, the primary goal is to temporarily mask the polar amine groups to increase lipophilicity.

Q4: How can I design a prodrug for my amine-containing compound?

A4: The most common strategy for primary amines is N-acylation to form a bioreversible amide or carbamate linkage.[14][15] These linkages can be cleaved by intracellular esterase or amidase enzymes to release the parent amine.

Mechanism of an Amide-based Prodrug

G cluster_0 Extracellular Space cluster_1 Intracellular Space Prodrug Lipophilic Prodrug (Amine Masked) Membrane Cell Membrane Prodrug->Membrane Passive Diffusion Prodrug_in Prodrug Enzyme Esterases/ Amidases Prodrug_in->Enzyme Cleavage ActiveDrug Active Drug (Amine Released) Target Intracellular Target ActiveDrug->Target Binding Enzyme->ActiveDrug Membrane->Prodrug_in

Caption: Prodrug strategy for enhanced cell entry.

  • Implementation: You can react this compound with an acyl chloride or anhydride to form an amide. The choice of the acyl group can modulate the rate of cleavage and lipophilicity.

  • Validation: After synthesizing the prodrug, you must confirm its conversion back to the active parent compound in the presence of cell lysates or recombinant esterase enzymes.

Strategy 2: Formulation-Based Approaches

These strategies involve encapsulating the drug in a carrier system to facilitate its transport across the cell membrane without chemically altering the drug itself.[16][17]

Q5: My lab is not equipped for medicinal chemistry. Are there non-covalent strategies I can try?

A5: Yes, formulation strategies are an excellent alternative. Two highly effective approaches are cyclodextrins and lipid-based nanoparticles.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[18] They can form inclusion complexes with poorly soluble drugs, effectively shielding the drug from the aqueous environment and presenting it to the cell membrane in a more "permeable" state.[19][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, FDA-approved excipient for this purpose.[21]

    • Implementation: Prepare a solution of your compound with varying concentrations of HP-β-CD and evaluate its permeability in your chosen assay. Complexation can often be achieved by simple co-solubilization.[22]

  • Nanoparticles: Encapsulating your compound in nanoparticles, such as solid lipid nanoparticles (SLNs) or polymeric nanoparticles (e.g., PLGA), can significantly enhance cellular uptake.[][24] These systems protect the drug and can be internalized by cells through endocytosis.[25][26]

    • Implementation: This requires specialized formulation techniques like hot homogenization or solvent evaporation.[16] The resulting nanoparticles should be characterized for size, charge, and encapsulation efficiency before being tested in cell-based assays.

Strategy 3: Overcoming Active Efflux

Q6: My Caco-2 assay showed a high efflux ratio (>2). What does this mean and what can I do?

A6: A high efflux ratio indicates your compound is actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[27][28] This reduces the intracellular concentration even if the compound can passively diffuse in.

Mechanism of Efflux Pump Inhibition

G cluster_0 Extracellular Space cluster_1 Intracellular Space Drug_out Drug Drug_in Drug Drug_out->Drug_in Passive Diffusion Inhibitor_out Efflux Inhibitor EffluxPump Efflux Pump (e.g., P-gp) Inhibitor_out->EffluxPump Inhibition Target Intracellular Target Drug_in->Target Drug_in->EffluxPump EffluxPump->Drug_out Efflux

Caption: Overcoming drug efflux with inhibitors.

  • Solution: The most direct strategy is to co-administer your compound with a known efflux pump inhibitor.[29]

    • Implementation: Repeat the Caco-2 assay, but this time include an inhibitor in the assay buffer. A common P-gp inhibitor is Verapamil.[13] If the A→B permeability increases and the efflux ratio decreases to ~1 in the presence of the inhibitor, you have confirmed that efflux is the primary barrier.

    • Consideration: While useful for in vitro experiments, using efflux pump inhibitors in vivo can lead to significant drug-drug interactions and toxicity.[30] Therefore, for therapeutic development, modifying the molecule to be a poorer substrate for efflux pumps is often the preferred long-term strategy.[31]

References

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for NMR analysis of substituted pyrazoles. This resource is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the structural elucidation of this important class of heterocyclic compounds. Here, you will find expert guidance, troubleshooting protocols, and practical insights to help you navigate the complexities of pyrazole NMR spectra with confidence.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered during the NMR analysis of substituted pyrazoles.

Q1: Why do the signals for the C3 and C5 positions in my 3(5)-substituted pyrazole appear broad or as averaged peaks in the ¹³C and ¹H NMR spectra?

This is a frequently observed phenomenon and is a hallmark of annular tautomerism. The proton on the nitrogen atom can rapidly exchange between the N1 and N2 positions, creating a dynamic equilibrium between two tautomeric forms. When this exchange is fast on the NMR timescale, the distinct signals for the C3 and C5 carbons (and any attached protons) coalesce into a single, often broadened, averaged signal.[1][2][3]

Causality: The rate of this proton exchange is highly sensitive to environmental factors. Factors that accelerate the exchange will lead to more pronounced signal averaging.

Troubleshooting Steps:

  • Low-Temperature NMR: By decreasing the temperature of your experiment, you can slow down the rate of the tautomeric exchange. This can often "freeze out" the individual tautomers, allowing you to resolve the separate signals for the C3 and C5 positions.[1][3]

  • Solvent Effects: The choice of solvent plays a critical role. Aprotic, non-polar solvents tend to slow down the exchange, increasing the likelihood of observing distinct signals. Conversely, protic solvents or those capable of forming strong hydrogen bonds can accelerate the exchange, leading to more significant signal averaging.[1][3]

  • Solid-State NMR: In the solid state, pyrazole derivatives are typically locked into a single tautomeric form. Solid-state NMR (CP/MAS) can be a powerful tool to identify the dominant tautomer in the solid phase, providing a valuable reference point for your solution-state data.[1]

Q2: My N-H proton signal is either extremely broad or completely absent in the ¹H NMR spectrum. How can I observe it?

The disappearance or significant broadening of the N-H proton signal is a common issue, also linked to proton exchange phenomena.[1]

Causality:

  • Chemical Exchange: The N-H proton can exchange with other pyrazole molecules, residual water in the deuterated solvent, or any acidic or basic impurities. This rapid exchange broadens the signal, sometimes to the point where it becomes indistinguishable from the baseline.[1]

  • Quadrupole Moment of ¹⁴N: The nitrogen-14 nucleus possesses a quadrupole moment, which can lead to efficient relaxation of the attached proton, resulting in a broader signal.[1]

  • Solvent Exchange: In protic solvents like D₂O or CD₃OD, the N-H proton will readily exchange with the deuterium atoms of the solvent, rendering it invisible in the ¹H NMR spectrum.[1]

Troubleshooting Steps:

  • Use a Dry Solvent: Meticulously dry your deuterated solvent to minimize exchange with residual water.

  • Vary Concentration: The rate of intermolecular proton exchange can be concentration-dependent. Acquiring spectra at different concentrations may help to sharpen the N-H signal.[1]

  • Consider ¹⁵N NMR: If your compound is ¹⁵N-labeled, direct observation of the nitrogen signals and their coupling to protons can provide definitive information about the tautomeric state and protonation site.[1]

Q3: How can I definitively assign the ¹H and ¹³C signals for the C3, C4, and C5 positions in an unsymmetrically substituted pyrazole?

Unambiguous assignment is crucial for correct structure determination and can be reliably achieved through a combination of 1D and 2D NMR techniques.[1][4]

Recommended Workflow:

  • Start with 1D Spectra: Acquire standard ¹H and ¹³C NMR spectra. Use typical chemical shift ranges as a preliminary guide for assignments.

  • Employ 2D NMR Spectroscopy:

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment is essential for correlating directly bonded ¹H and ¹³C nuclei. It allows you to confidently identify which proton is attached to which carbon.[1]

    • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for this task. It reveals correlations between protons and carbons that are two or three bonds away. For instance, the H4 proton will show a correlation to both the C3 and C5 carbons, helping to pinpoint their locations. If the N-H proton is observable, it will typically show correlations to both C3 and C5, further aiding in their assignment.[1][4][5]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of different protons. You can observe NOEs between the protons of a substituent and the adjacent ring protons, which can be invaluable for confirming the regiochemistry of substitution.[1][6][7]

Troubleshooting Guides

This section provides in-depth, step-by-step protocols for resolving more complex challenges in the NMR analysis of substituted pyrazoles.

Guide 1: Distinguishing Between Regioisomers (e.g., 1,3- vs. 1,5-disubstituted pyrazoles)

Problem: You have performed a reaction that could yield two or more regioisomers of a disubstituted pyrazole, and the 1D NMR spectra are insufficient for a conclusive assignment.

Workflow Diagram:

G cluster_0 Initial Analysis cluster_1 2D NMR Elucidation cluster_2 Data Interpretation cluster_3 Structure Confirmation start Synthesized Mixture of Regioisomers nmr_1d Acquire ¹H and ¹³C NMR start->nmr_1d hmbc Acquire HMBC Spectrum nmr_1d->hmbc noesy Acquire NOESY/ROESY Spectrum hmbc->noesy If HMBC is ambiguous analyze_hmbc Analyze Key ³JCH Correlations (e.g., N-substituent to C3 vs. C5) hmbc->analyze_hmbc analyze_noe Analyze Key NOE Cross-Peaks (e.g., N-substituent to C5-H) noesy->analyze_noe structure Assign Regioisomeric Structure analyze_hmbc->structure analyze_noe->structure

Caption: Workflow for distinguishing pyrazole regioisomers.

Experimental Protocol: HMBC for Regioisomer Assignment

  • Sample Preparation: Prepare a reasonably concentrated sample (20-50 mg in 0.5-0.7 mL) of your pyrazole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument Tuning: Tune and match the NMR probe for both ¹H and ¹³C frequencies.

  • Parameter Optimization: The key parameter in an HMBC experiment is the long-range coupling constant, J(C,H). Set this to a value that reflects the expected 2- and 3-bond coupling constants, which is typically around 8-10 Hz.[1]

  • Acquisition: Run the HMBC experiment. This may require several hours to obtain a spectrum with a good signal-to-noise ratio, depending on the sample concentration.[1]

  • Processing and Analysis: Process the 2D data and look for key long-range correlations. For example, in a 1-substituted pyrazole, the protons of the N1-substituent will show a correlation to C5 but not to C3 in a 1,3-disubstituted isomer. Conversely, in a 1,5-disubstituted isomer, a correlation to C3 would be expected.

Experimental Protocol: NOESY for Regioisomer Assignment

  • Sample Preparation: Prepare a sample as you would for an HMBC experiment. Ensure the sample is free of paramagnetic impurities, which can interfere with the NOE effect.

  • Acquisition: Run a standard 2D NOESY experiment. The mixing time is a crucial parameter and may need to be optimized (typically in the range of 300-800 ms).

  • Analysis: Look for cross-peaks that indicate through-space proximity. For a 1,5-disubstituted pyrazole, you would expect to see an NOE between the protons of the N1-substituent and the proton at the C5 position (if present) or the protons of the C5-substituent. This NOE would be absent in the 1,3-disubstituted isomer.

Guide 2: Characterizing Tautomeric Equilibria

Problem: You have synthesized a 3(5)-substituted pyrazole and need to determine the major tautomer in solution and, if possible, quantify the equilibrium.

Workflow Diagram:

Caption: Workflow for characterizing pyrazole tautomers.

Experimental Protocol: Low-Temperature NMR

  • Sample Preparation: Dissolve your sample in a deuterated solvent with a low freezing point, such as CD₂Cl₂, Toluene-d₈, or THF-d₈.[1]

  • Initial Spectrum: Acquire a standard ¹H and ¹³C NMR spectrum at room temperature (e.g., 298 K).[1]

  • Cooling: Gradually lower the temperature of the NMR probe in increments of 10-20 K.[1]

  • Equilibration: Allow the sample to thermally equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.[1]

  • Data Acquisition: Record spectra at each temperature until you observe the splitting of the averaged signals into two distinct sets of signals, one for each tautomer.[1]

  • Quantification: Once the signals are well-resolved, you can integrate the corresponding peaks in the ¹H NMR spectrum to determine the ratio of the two tautomers at that temperature.

Data Presentation: Typical NMR Data for Pyrazoles

The following tables provide a summary of typical chemical shift ranges and coupling constants for pyrazole derivatives. These values can serve as a useful starting point for spectral interpretation.

Table 1: Typical ¹H NMR Chemical Shifts for the Pyrazole Ring (in CDCl₃)

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H1 (N-H)8.0 - 13.0br s-
H37.5 - 7.8dJ₃,₄ = 1.5 - 2.5
H46.3 - 6.6tJ₃,₄ ≈ J₄,₅
H57.5 - 7.8dJ₄,₅ = 2.0 - 3.0

Note: Chemical shifts are highly dependent on substituents and solvent.[8][9]

Table 2: Typical ¹³C NMR Chemical Shifts for the Pyrazole Ring (in DMSO-d₆)

CarbonChemical Shift (ppm)
C3138 - 142
C4104 - 108
C5128 - 132

Note: In cases of rapid tautomerism, the chemical shifts of C3 and C5 will be averaged.[10][11][12]

Table 3: Typical Proton-Proton Coupling Constants (J) in Pyrazoles

CouplingTypical Value (Hz)Notes
³J(H3, H4)1.5 - 2.5
³J(H4, H5)2.0 - 3.0
⁴J(H3, H5)0.5 - 1.0Often not resolved

Data compiled from various sources.[13][14][15]

Disclaimer: This guide is intended to provide general advice. Specific experimental conditions may need to be optimized for your particular compound, instrumentation, and research objectives.

References

Technical Support Center: Managing Colored Impurities in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for managing colored impurities in pyrazole synthesis. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with product coloration. Here, we provide in-depth, field-proven insights and practical solutions to help you diagnose, troubleshoot, and prevent the formation of these common but manageable impurities.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding colored impurities.

Q1: Why is my pyrazole synthesis reaction mixture turning a dark brown, red, or black color?

This is the most frequent observation and is typically due to the formation of highly conjugated, non-target molecular structures that absorb visible light. The primary causes include:

  • Oxidation of Starting Materials: Hydrazine and its derivatives are susceptible to oxidation, which can form colored byproducts. This is often accelerated by the presence of atmospheric oxygen, especially at elevated temperatures.

  • Side Reactions: Incomplete conversion or side reactions, such as self-condensation of the dicarbonyl starting material, can lead to polymeric, tar-like substances.

  • Degradation of Product: The pyrazole ring itself can be stable, but under harsh conditions (e.g., strong acid/base, high heat for extended periods), degradation can occur, leading to colored decomposition products.

Q2: Are colored impurities always detrimental to my final product and subsequent steps?

Not always, but they are a significant indicator of suboptimal reaction conditions or purity. Even in small quantities, these impurities can:

  • Interfere with Crystallization: Impurities can act as "anti-solvents" or disrupt the crystal lattice, making purification by recrystallization difficult and leading to lower yields.

  • Complicate Characterization: Colored compounds can interfere with spectroscopic analysis, such as UV-Vis and sometimes even NMR spectroscopy.

  • Impact Downstream Reactions: They may poison catalysts, react with subsequent reagents, or generate new impurities in later synthetic steps. For pharmaceutical applications, their presence is unacceptable.

Q3: Is it better to prevent color formation from the start or to remove it after the reaction is complete?

Prevention is always the superior strategy. Optimizing reaction conditions to minimize side product formation will save significant time and resources during purification, leading to higher overall yields and purity. Post-reaction removal should be considered a necessary secondary step when prevention is not entirely possible.

In-Depth Troubleshooting Guides

This section provides detailed solutions to specific problems encountered during pyrazole synthesis.

Problem 1: Intense Color Develops Immediately or During the Reaction

If your reaction mixture becomes intensely colored during the heating or addition phase, it points to issues with the reaction conditions or starting material quality.

Causality Analysis:

The formation of color during the reaction is often linked to the instability of the hydrazine reagent or the dicarbonyl compound under the reaction conditions. For instance, in the Knorr pyrazole synthesis, the reaction of a hydrazine with a β-dicarbonyl compound can be accompanied by side reactions if not properly controlled. Oxidative species formed from air interacting with the hydrazine are a common culprit, leading to azo compounds or other intensely colored species.

Troubleshooting Workflow:

Below is a systematic approach to diagnosing and solving in-reaction color formation.

G cluster_start Problem Identification cluster_diagnosis Diagnosis & Mitigation cluster_solution Solutions start Dark Color Forms During Reaction check_sm 1. Check Starting Material Purity start->check_sm check_atm 2. Control Reaction Atmosphere check_sm->check_atm Pure sol_sm Purify Hydrazine (e.g., distillation) Use High-Purity Solvents check_sm->sol_sm Impure? check_temp 3. Optimize Reaction Temperature check_atm->check_temp Air-Insensitive sol_atm Run Reaction Under Inert Atmosphere (N2 or Argon) check_atm->sol_atm Air-Sensitive? sol_temp Lower Temperature Use Stepwise Heating check_temp->sol_temp Exothermic?

Caption: Troubleshooting workflow for in-reaction color formation.

Mitigation Strategies:

  • Inert Atmosphere: The most critical first step is to run the reaction under an inert atmosphere like nitrogen or argon. This involves degassing your solvent and using standard Schlenk line or balloon techniques to prevent oxygen from entering the reaction vessel.

  • Starting Material Purity: Use freshly distilled or high-purity hydrazine. Hydrazine hydrates can degrade over time, forming colored oxidation products. Ensure your dicarbonyl compound is also pure and free from self-condensation polymers.

  • Temperature Control: Avoid excessively high temperatures. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider adding the hydrazine dropwise to a solution of the dicarbonyl compound at a lower temperature (e.g., 0 °C or room temperature) before gently heating.

  • Solvent Choice: Ensure your solvent is dry and degassed. Protic solvents like ethanol are common, but if oxidation is a major issue, consider aprotic solvents like THF or 1,4-dioxane.

Problem 2: Crude Product is a Dark Oil or Solid After Work-up

Even with an optimized reaction, some coloration in the crude product is common. The goal here is effective removal.

Causality Analysis:

The colored impurities are now mixed with your crude product. These impurities are likely more polar and larger molecular weight compounds than your target pyrazole. This difference in physical properties is what you will exploit during purification.

Purification Strategy Comparison:

Purification MethodTarget Impurity TypeProsCons
Recrystallization Impurities with different solubility profilesSimple, scalable, highly effective for crystalline solids.May not remove impurities with similar solubility; product loss in mother liquor.
Activated Carbon Highly conjugated, planar aromatic compoundsExcellent for removing trace amounts of intensely colored impurities.Can adsorb the desired product, reducing yield; requires careful filtration to remove fine particles.
Silica Gel Chromatography Impurities with different polarityHigh resolution, can separate complex mixtures.More time-consuming, requires larger solvent volumes, can be costly at scale.
Distillation Volatile impurities or for liquid pyrazolesEffective for thermally stable, low-boiling-point products.Not suitable for non-volatile solids; potential for product degradation at high temperatures.

Recommended Workflow:

  • Initial Purification: If your product is a solid, attempt recrystallization first from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). This will remove the bulk of the impurities.

  • Decolorization Treatment: If the recrystallized product is still colored, perform a decolorization step using activated carbon.

  • Final Polish: If color persists or the product is an oil, column chromatography is the most effective final step.

Problem 3: How to Effectively Use Decolorizing Agents like Activated Carbon

Using decolorizing agents requires a specific protocol to be effective without significant product loss.

Mechanism of Action:

Activated carbon has a highly porous structure with a large surface area, rich in graphene-like structures. It works by the principle of adsorption, where large, planar, conjugated molecules (the colored impurities) are trapped on its surface via van der Waals forces.

Detailed Experimental Protocol: Decolorization with Activated Carbon

  • Dissolve the Crude Product: Dissolve your colored pyrazole product in a suitable solvent (one in which it is highly soluble at elevated temperatures) in an Erlenmeyer flask. Use a minimal amount of hot solvent to ensure the solution is near saturation.

  • Add Activated Carbon: Add a small amount of activated carbon. A general starting point is 1-2% of the solute's weight (e.g., 100-200 mg of carbon for 10 g of product).

    • Expert Tip: Adding too much carbon will lead to significant adsorption of your desired product and reduce your yield. It is better to start with a small amount and repeat the process if necessary.

  • Heat and Stir: Gently heat the mixture to boiling for 5-15 minutes with stirring. Do not boil aggressively, as this can cause bumping.

  • Perform a Hot Filtration: This is the most critical step. You must filter the solution while it is hot to prevent your desired product from crystallizing prematurely along with the carbon.

    • Set up a gravity filtration system with fluted filter paper in a stemless funnel.

    • Pre-heat the funnel and the receiving flask by pouring hot solvent through them just before filtering your mixture. This prevents "crash crystallization" in the funnel stem.

  • Rinse: Rinse the original flask and the carbon on the filter paper with a small amount of hot solvent to recover any adsorbed product.

  • Crystallize: Allow the clear, hot filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization of your now decolorized product.

  • Isolate: Collect the pure crystals by vacuum filtration.

The logical flow for this purification decision-making process is outlined below.

G cluster_start Starting Point cluster_decision Purification Path cluster_end Result start Colored Crude Product (Post-Workup) is_solid Is the Product a Solid? start->is_solid recryst 1. Attempt Recrystallization is_solid->recryst Yes chromatography 3. Perform Column Chromatography is_solid->chromatography No (It's an Oil) is_colorless Is it Colorless After Recrystallization? recryst->is_colorless decolorize 2. Decolorize with Activated Carbon is_colorless->decolorize No end_product Pure, Colorless Pyrazole Product is_colorless->end_product Yes decolorize->end_product chromatography->end_product

Caption: Decision workflow for purifying a colored crude pyrazole.

Validation & Comparative

A Head-to-Head Comparison: Validating the Binding Affinity of 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine to the c-Met Kinase

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Method Selection and Experimental Design

In the landscape of targeted cancer therapy, the c-Met receptor tyrosine kinase has emerged as a critical oncogene, implicated in tumor growth, metastasis, and drug resistance.[1][2][3] The development of small molecule inhibitors that specifically target the ATP-binding site of c-Met is a highly active area of research.[1] This guide provides a comprehensive framework for validating the binding affinity of a novel putative c-Met inhibitor, 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine.

We will explore a multi-faceted approach, employing three orthogonal, industry-standard biophysical techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and a Fluorescence Polarization (FP) assay. This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic reasoning behind experimental choices to ensure robust and reliable data. We will compare the performance of our compound of interest against established, FDA-approved c-Met inhibitors, Crizotinib and Cabozantinib, to provide a clear benchmark for its potential.[1][3][4]

The Target: c-Met Kinase Signaling

The c-Met receptor, upon binding its ligand, Hepatocyte Growth Factor (HGF), undergoes dimerization and autophosphorylation, activating downstream signaling cascades like the PI3K/AKT and Ras/MAPK pathways.[3][4][5] These pathways are crucial for cell proliferation, survival, and motility. In many cancers, aberrant c-Met activation drives tumorigenesis.[2] Small molecule inhibitors, like the pyrazole derivatives we are investigating, typically function by competing with ATP for binding to the kinase domain, thereby preventing phosphorylation and downstream signaling.[1]

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds Dimerization Dimerization & Autophosphorylation cMet->Dimerization Activates P_cMet P-c-Met Dimerization->P_cMet Leads to Compound 5-(4-Amino-phenyl)-2H- pyrazol-3-ylamine Compound->Dimerization Inhibits ATP ATP ATP->P_cMet Donates Phosphate PI3K_AKT PI3K/AKT Pathway P_cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway P_cMet->RAS_MAPK Cell_Outcomes Cell Proliferation, Survival, Motility PI3K_AKT->Cell_Outcomes RAS_MAPK->Cell_Outcomes

Caption: Simplified c-Met signaling pathway and the inhibitory action of this compound.

Orthogonal Validation: A Three-Pronged Approach

To confidently characterize the binding affinity of a novel compound, relying on a single technique is insufficient. Each method has its own inherent strengths and weaknesses. By employing orthogonal methods, we can build a more complete and validated picture of the molecular interaction.

Technique Principle Key Outputs Strengths Limitations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.[6][7][8]kon, koff, KDReal-time kinetics, high sensitivity, label-free.[8][9][10]Requires immobilization of one binding partner, which may affect its activity.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.[11][12]KD, ΔH, ΔS, Stoichiometry (n)"Gold standard" for affinity, provides full thermodynamic profile, label-free, in-solution.[13][14]Requires larger amounts of pure protein and compound, lower throughput.
Fluorescence Polarization (FP) Measures the change in the tumbling rate of a small fluorescently labeled molecule upon binding to a larger molecule.[15][16][17]KD, IC50High throughput, low sample consumption, in-solution.[15][16]Requires a fluorescently labeled tracer, potential for interference from fluorescent compounds.

Experimental Protocols

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for elucidating the kinetics of a binding interaction. We will immobilize the c-Met kinase domain and flow our test compounds over the surface as analytes.

SPR_Workflow Start Start Immobilize Immobilize c-Met Kinase on Sensor Chip Start->Immobilize Inject Inject Compound (Analyte) Immobilize->Inject Association Association Phase (k_on) Inject->Association Dissociation Dissociation Phase (k_off) Association->Dissociation Regenerate Regenerate Surface Dissociation->Regenerate Analyze Analyze Sensorgram (Determine K_D) Dissociation->Analyze Regenerate->Inject Next Concentration End End Analyze->End

Caption: Workflow for a typical Surface Plasmon Resonance experiment.

  • Protein Immobilization:

    • Recombinantly express and purify the human c-Met kinase domain (residues 975-1256).

    • Activate a CM5 sensor chip using a standard amine coupling kit (EDC/NHS).

    • Immobilize the c-Met kinase domain to the chip surface to a density of approximately 10,000 Response Units (RU).

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a dilution series of this compound, Crizotinib, and Cabozantinib in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO). Concentrations should span from low nanomolar to high micromolar to ensure saturation is reached.

    • Inject each compound concentration over the c-Met and a reference flow cell for 120 seconds to monitor association.

    • Allow the compounds to dissociate for 300 seconds.

    • Regenerate the surface with a short pulse of a low pH buffer or high salt solution.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).[6]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction.[11][14]

ITC_Workflow Start Start Load_Protein Load c-Met Kinase into Sample Cell Start->Load_Protein Load_Compound Load Compound into Syringe Start->Load_Compound Titration Perform Serial Injections Load_Protein->Titration Load_Compound->Titration Measure_Heat Measure Heat Change per Injection Titration->Measure_Heat Plot_Data Plot Integrated Heat vs. Molar Ratio Measure_Heat->Plot_Data Fit_Curve Fit to Binding Isotherm (Determine K_D, ΔH, n) Plot_Data->Fit_Curve End End Fit_Curve->End

Caption: Workflow for an Isothermal Titration Calorimetry experiment.

  • Sample Preparation:

    • Dialyze the purified c-Met kinase domain and dissolve the compounds in the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1% DMSO) to minimize heats of dilution.

    • Degas all solutions prior to use.

  • ITC Experiment:

    • Load the c-Met kinase domain into the sample cell at a concentration of 10-20 µM.

    • Load the compound into the injection syringe at a concentration 10-15 times that of the protein.

    • Perform a series of 19 injections of 2 µL each at 25°C, with a spacing of 150 seconds between injections.

  • Data Analysis:

    • Integrate the heat change for each injection peak.

    • Plot the integrated heat against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a one-site binding model to determine the equilibrium dissociation constant (KD), the enthalpy of binding (ΔH), and the stoichiometry of binding (n).[12] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.[13]

Fluorescence Polarization (FP) Competition Assay

This high-throughput method measures the displacement of a fluorescently labeled probe from the c-Met active site by our unlabeled test compounds.

FP_Workflow Start Start Prepare_Mix Prepare Mix: c-Met Kinase + Fluorescent Tracer Start->Prepare_Mix Add_Compound Add Dilution Series of Unlabeled Compound Prepare_Mix->Add_Compound Incubate Incubate to Equilibrium Add_Compound->Incubate Measure_FP Measure Fluorescence Polarization Incubate->Measure_FP Plot_Data Plot FP vs. [Compound] Measure_FP->Plot_Data Fit_Curve Fit to Sigmoidal Curve (Determine IC_50) Plot_Data->Fit_Curve End End Fit_Curve->End

Caption: Workflow for a Fluorescence Polarization competition assay.

  • Assay Development:

    • Synthesize or procure a fluorescently labeled ATP-competitive c-Met inhibitor to serve as a tracer. The tracer's KD for c-Met should be determined in a direct binding experiment first.[18]

    • Optimize the concentrations of c-Met and the tracer to achieve a stable and robust assay window (the difference in polarization between the bound and free tracer).[17]

  • Competition Assay:

    • In a 384-well plate, add the optimized concentrations of c-Met and the fluorescent tracer to each well.

    • Add a serial dilution of the unlabeled test compounds (this compound, Crizotinib, and Cabozantinib).

    • Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

  • Data Analysis:

    • Measure the fluorescence polarization of each well using a suitable plate reader.

    • Plot the polarization values against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound. The IC50 can be converted to an inhibitory constant (Ki) using the Cheng-Prusoff equation, provided the KD of the tracer is known.

Comparative Data Summary

The following table presents hypothetical, yet realistic, data that could be obtained from these experiments, comparing our novel compound to the established inhibitors.

Compound SPR KD (nM) ITC KD (nM) FP IC50 (nM) ITC ΔH (kcal/mol) ITC -TΔS (kcal/mol)
This compound 25.3 ± 2.130.1 ± 3.545.8 ± 5.2-8.5-1.8
Crizotinib 5.2 ± 0.46.8 ± 0.910.5 ± 1.3-9.8-1.5
Cabozantinib 1.8 ± 0.22.5 ± 0.54.1 ± 0.6-11.2-0.9

Conclusion

This comprehensive guide outlines a robust, multi-technique strategy for validating the binding affinity of a novel compound, this compound, to its putative target, the c-Met kinase. By employing the orthogonal approaches of Surface Plasmon Resonance, Isothermal Titration Calorimetry, and Fluorescence Polarization, we can generate high-confidence data on the compound's affinity, kinetics, and thermodynamics of binding. Comparing these results against well-characterized inhibitors like Crizotinib and Cabozantinib provides essential context for its potential as a therapeutic candidate. The detailed protocols and workflows provided herein serve as a practical resource for researchers in the field of drug discovery, ensuring the generation of reliable and reproducible binding data.

References

A Comparative Guide to LC-MS/MS Method Validation for the Quantification of 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of different analytical strategies for the development and validation of a robust LC-MS/MS method for the quantification of 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine in a biological matrix, typically human plasma. This document is intended for researchers, scientists, and drug development professionals who require reliable bioanalytical data to support pharmacokinetic and toxicokinetic studies.

The validation framework presented herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, ensuring data integrity and regulatory compliance.[1][2] We will explore the rationale behind key experimental choices, from sample preparation to mass spectrometric detection, and provide supporting data to compare the performance of different approaches.

Introduction to this compound and the Need for Robust Quantification

This compound is an aromatic amine-containing compound. Accurate and precise quantification of such small molecules in biological matrices is paramount for understanding their absorption, distribution, metabolism, and excretion (ADME) properties. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed.

A validated bioanalytical method ensures that the generated data is reliable and reproducible, forming a critical component of regulatory submissions for new drug candidates. The objective of validating a bioanalytical method is to demonstrate its suitability for its intended purpose.[2]

Method Development and Comparative Analysis

A successful LC-MS/MS method hinges on a well-designed interplay of sample preparation, chromatography, and mass spectrometry. Here, we compare three common sample preparation techniques for the extraction of this compound from human plasma.

Sample Preparation: A Critical First Step

The goal of sample preparation is to isolate the analyte of interest from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. The choice of technique significantly impacts method performance, particularly concerning matrix effects, recovery, and reproducibility.[3][4]

  • Method A: Protein Precipitation (PPT): This is a simple and fast technique where an organic solvent (e.g., acetonitrile or methanol) is added to the plasma sample to precipitate proteins.[5]

  • Method B: Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte from the aqueous plasma into an immiscible organic solvent based on its physicochemical properties.[5][6]

  • Method C: Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively retain the analyte while matrix components are washed away. The analyte is then eluted with a small volume of a strong solvent.[6][7]

Below is a comparative summary of these techniques for the analysis of this compound.

ParameterMethod A: Protein PrecipitationMethod B: Liquid-Liquid ExtractionMethod C: Solid-Phase Extraction
Principle Protein denaturation and removalPartitioning between immiscible liquidsAdsorption, partitioning, or ion-exchange
Pros Fast, simple, inexpensiveGood sample cleanup, potential for concentrationExcellent cleanup, high concentration factor, high selectivity
Cons High risk of matrix effects, limited concentrationMore labor-intensive, requires solvent optimizationHigher cost, can be more complex to develop
Expected Recovery > 90%70-90%> 85%
Matrix Effect High potential for ion suppression or enhancementModerate potential, dependent on solvent choiceLow potential, highly effective at removing phospholipids

Expert Insight: For aromatic amines like this compound, which possess polar functional groups, SPE with a mixed-mode or polymeric sorbent (Method C) often provides the cleanest extracts, minimizing matrix effects and leading to a more robust and reliable assay.[8][9] While PPT is quick, the risk of ion suppression from co-eluting phospholipids is a significant drawback in regulated bioanalysis.[3]

Chromatographic and Mass Spectrometric Conditions

The following table outlines a proposed set of optimized LC-MS/MS conditions for the quantification of this compound.

ParameterCondition
LC System UHPLC system
Column C18 reverse-phase, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Analyte) To be determined (e.g., m/z 187.1 -> 170.1)
MRM Transition (IS) To be determined (stable isotope-labeled analyte is preferred)

Causality behind choices: A C18 column is a versatile choice for retaining moderately polar compounds like the target analyte. The use of formic acid in the mobile phase aids in the protonation of the amine groups, enhancing ionization efficiency in positive ESI mode. A stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for any variability in sample preparation and matrix effects.[10]

Bioanalytical Method Validation: A Step-by-Step Guide

A full validation of the bioanalytical method must be performed to ensure its reliability.[2] The following sections detail the key validation parameters and their acceptance criteria based on the ICH M10 guideline.[1][11]

Specificity and Selectivity

Objective: To demonstrate that the method can unequivocally measure the analyte in the presence of endogenous matrix components, metabolites, and other potential interferences.

Protocol:

  • Analyze at least six different blank plasma lots.

  • Analyze blank plasma spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the internal standard (IS).

  • The response of interfering peaks at the retention time of the analyte should be ≤ 20% of the LLOQ response. The response of interfering peaks at the retention time of the IS should be ≤ 5% of the IS response.

Linearity and Range

Objective: To establish the relationship between the instrument response and the concentration of the analyte over a defined range.

Protocol:

  • Prepare a calibration curve consisting of a blank, a zero standard (blank + IS), and at least six non-zero concentration levels.

  • The calibration curve should be fitted with a linear, weighted (e.g., 1/x²) regression model.

  • The correlation coefficient (r²) should be ≥ 0.99.

  • The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for the LLOQ).

Accuracy and Precision

Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

Protocol:

  • Analyze Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.

  • Perform at least three separate analytical runs on different days.

  • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).

  • Precision: The coefficient of variation (CV) should not exceed 15% (20% for LLOQ).

Recovery and Matrix Effect

Objective: To assess the efficiency of the extraction procedure (recovery) and the influence of matrix components on the ionization of the analyte (matrix effect).

Protocol:

  • Recovery: Compare the peak area of the analyte from extracted samples to that of post-extraction spiked samples at three QC levels.

  • Matrix Effect: Compare the peak area of the analyte in post-extraction spiked samples to that of a neat solution at the same concentration.[8][10] The matrix factor should be calculated for at least six different lots of blank plasma. The CV of the IS-normalized matrix factor should be ≤ 15%.

Stability

Objective: To evaluate the stability of the analyte in the biological matrix under various storage and handling conditions.[12][13]

Protocol:

  • Freeze-Thaw Stability: Analyze QC samples after at least three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Analyze QC samples left at room temperature for a period that exceeds the expected sample handling time.

  • Long-Term Stability: Analyze QC samples stored at the intended storage temperature (e.g., -80 °C) for a duration that covers the expected sample storage period.

  • Stock Solution Stability: Evaluate the stability of the analyte and IS in their stock solutions.[12][13]

Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful implementation.

LC-MS/MS Bioanalytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Extraction (PPT, LLE, or SPE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection lc_separation LC Separation injection->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification report report quantification->report Final Report

Caption: Workflow for the bioanalytical quantification of this compound.

Conclusion

This guide has provided a comparative overview of key considerations for the development and validation of an LC-MS/MS method for the quantification of this compound in a biological matrix. By systematically evaluating sample preparation techniques and adhering to the stringent validation criteria outlined in the ICH M10 guideline, researchers can ensure the generation of high-quality, reliable, and defensible bioanalytical data. The choice of an appropriate sample preparation method, such as Solid-Phase Extraction, is critical for minimizing matrix effects and achieving the required sensitivity and robustness for regulated studies.

References

A Researcher's Guide to Elucidating the Mode of Inhibition of 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in cellular signaling, understanding not just if a compound inhibits a target, but how, is of paramount importance. This guide provides a comprehensive, in-depth framework for confirming the mode of inhibition of the promising aminopyrazole compound, 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine. While this molecule is a known building block for various bioactive agents, including kinase inhibitors, its specific mechanism of action is not widely documented.[1][2][3] This guide will therefore use a hypothetical scenario where this compound is investigated as an inhibitor of a protein kinase, "Kinase X," to illustrate the necessary experimental workflows and data analysis.

The aminopyrazole scaffold is a privileged structure in kinase inhibitor design, often interacting with the highly conserved ATP-binding site.[1][2] Therefore, a primary objective of this investigation is to determine if this compound acts as a competitive inhibitor of ATP.

Section 1: Foundational Analysis - IC50 Determination

Before delving into the mode of inhibition, it is crucial to establish the compound's potency. This is achieved by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[4]

Experimental Protocol: In Vitro Kinase Assay for IC50 Determination

A widely used method for assessing kinase activity is a luminescence-based assay that quantifies ATP consumption.[5][6]

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Prepare a reaction buffer containing a suitable buffer (e.g., HEPES), MgCl2, and a detergent (e.g., Brij-35).

    • Prepare solutions of recombinant Kinase X, the specific peptide substrate for Kinase X, and ATP in the reaction buffer.

  • Assay Procedure:

    • In a 384-well plate, perform serial dilutions of the inhibitor stock solution in the reaction buffer. Include a positive control (a known inhibitor of Kinase X) and a negative control (DMSO vehicle).

    • Add the Kinase X enzyme to each well and incubate for a short period to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. The ATP concentration should be at or near the Michaelis constant (Km) for Kinase X to ensure assay sensitivity.

    • Allow the reaction to proceed for a predetermined time, ensuring that the reaction is in the linear range (typically <20% ATP consumption).

    • Terminate the reaction and measure the remaining ATP using a commercial luminescence-based ATP detection reagent, such as ADP-Glo™.[6]

  • Data Analysis:

    • The luminescence signal is inversely proportional to kinase activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Section 2: Unveiling the Mechanism - Enzyme Kinetic Studies

With the IC50 value established, the next critical step is to perform enzyme kinetic studies to elucidate the mode of inhibition. This involves measuring the initial reaction rates at various concentrations of both the substrate (ATP) and the inhibitor.[7][8]

Theoretical Framework: Modes of Reversible Inhibition
  • Competitive Inhibition: The inhibitor binds only to the free enzyme at the same site as the substrate. This increases the apparent Km (substrate concentration at half-maximal velocity) but does not affect the maximal velocity (Vmax).

  • Non-competitive Inhibition: The inhibitor binds to both the free enzyme and the enzyme-substrate complex at a site distinct from the substrate-binding site. This reduces the Vmax but does not affect the Km.

  • Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both the Vmax and the Km.

  • Mixed Inhibition: The inhibitor binds to both the free enzyme and the enzyme-substrate complex, but with different affinities. This affects both the Vmax and the Km.

Experimental Protocol: Kinetic Analysis
  • Experimental Setup:

    • Set up a matrix of reactions in a 384-well plate.

    • Vary the concentration of ATP across a range (e.g., 0.25x to 10x the Km of ATP for Kinase X).

    • For each ATP concentration, test a range of concentrations of this compound (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50, and 5x IC50).

    • Keep the concentrations of Kinase X and the peptide substrate constant.

  • Assay Procedure:

    • Follow the same procedure as the in vitro kinase assay for IC50 determination to measure the initial reaction rates for each condition.

Data Analysis and Interpretation

The collected data can be visualized and analyzed using several graphical methods to determine the mode of inhibition.[7][8][9][10]

  • Michaelis-Menten Plot: A plot of initial velocity (v) versus substrate concentration ([S]). While not ideal for precise parameter determination, it provides a direct visualization of the kinetic data.

  • Lineweaver-Burk Plot (Double Reciprocal Plot): A linearization of the Michaelis-Menten equation, plotting 1/v against 1/[S]. The intercepts and the pattern of line intersections are characteristic of the different inhibition modes.[7][8][9][10]

    • Competitive Inhibition: Lines intersect on the y-axis.

    • Non-competitive Inhibition: Lines intersect on the x-axis.

    • Uncompetitive Inhibition: Lines are parallel.

    • Mixed Inhibition: Lines intersect in the second or third quadrant.

  • Dixon Plot: A plot of 1/v versus inhibitor concentration ([I]) at different fixed substrate concentrations. This plot is particularly useful for determining the inhibition constant (Ki).

Hypothetical Kinetic Data for this compound
[ATP] (µM)Initial Velocity (No Inhibitor) (RLU/min)Initial Velocity (Inhibitor at IC50) (RLU/min)Initial Velocity (Inhibitor at 2x IC50) (RLU/min)
5500033332500
10833362505000
2012500100008333
40166671428612500
80200001818216667

Visualizing Inhibition Models with Graphviz

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E Enzyme (E) ES ES Complex E->ES +S EI EI Complex E->EI +I S Substrate (S) I_comp Inhibitor (I) ES->E -S P_comp Product (P) ES->P_comp k_cat EI->E -I E_non Enzyme (E) ES_non ES Complex E_non->ES_non +S EI_non EI Complex E_non->EI_non +I S_non Substrate (S) I_non Inhibitor (I) ES_non->E_non -S ESI_non ESI Complex (Inactive) ES_non->ESI_non +I P_non Product (P) ES_non->P_non k_cat EI_non->E_non -I EI_non->ESI_non +S ESI_non->ES_non -I ESI_non->EI_non -S

Caption: Schematic of Competitive and Non-competitive Inhibition.

lineweaver_burk cluster_competitive Competitive cluster_noncompetitive Non-competitive cluster_uncompetitive Uncompetitive Competitive Competitive Non-competitive Non-competitive Uncompetitive Uncompetitive a1 b1 a1->b1 + Inhibitor c1 a1->c1 No Inhibitor a2 b2 a2->b2 + Inhibitor c2 a2->c2 No Inhibitor a3 b3 a3->b3 + Inhibitor c3 a3->c3 No Inhibitor

References

A Head-to-Head Comparison of Aminopyrazole Derivatives in a Panel of Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

As a privileged scaffold in modern medicinal chemistry, the aminopyrazole core is a cornerstone in the design of targeted anticancer agents.[1] Its structural versatility and ability to form key hydrogen bonds with the hinge region of ATP-binding pockets have made it a favored template for developing potent and selective kinase inhibitors.[1][2] This guide provides a head-to-head comparison of various aminopyrazole derivatives, synthesizing data from multiple studies to offer researchers a clear perspective on their performance across a diverse panel of cancer cell lines. We will delve into their mechanisms of action, present comparative cytotoxicity data, and provide detailed protocols for the key assays used in their evaluation.

The Central Mechanism: Targeting Protein Kinases

Protein kinases are critical regulators of cellular processes, and their aberrant signaling is a hallmark of cancer.[1] Aminopyrazole derivatives have been successfully developed to target a wide array of these enzymes, including Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinases (CDKs), and Janus Kinases (JAKs).[2][3][4] By competitively binding to the ATP pocket of these kinases, these small molecules block downstream signaling pathways that control cell proliferation, survival, and angiogenesis, thereby inhibiting tumor growth.[4]

The general mechanism involves the aminopyrazole core acting as a scaffold that mimics the purine base of ATP, forming multiple hydrogen bonds with the kinase's hinge region. Substitutions at different positions on the pyrazole ring allow for the fine-tuning of potency and selectivity, enabling the targeting of specific kinases or overcoming resistance mutations.[2][3]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR) RAS_RAF RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF JAK_STAT JAK/STAT Pathway RTK->JAK_STAT Transcription Gene Transcription RAS_RAF->Transcription JAK_STAT->Transcription CDK_Complex Cyclin/CDK Complex (e.g., CDK2/Cyclin E) CellCycle Cell Cycle Progression (G1/S Transition) CDK_Complex->CellCycle Proliferation Cell Proliferation & Survival Transcription->Proliferation CellCycle->Proliferation Apoptosis Apoptosis CellCycle->Apoptosis GrowthFactor Growth Factor GrowthFactor->RTK Aminopyrazole Aminopyrazole Derivative Aminopyrazole->RTK Aminopyrazole->JAK_STAT Aminopyrazole->CDK_Complex Proliferation->Apoptosis

Caption: General signaling pathways targeted by aminopyrazole derivatives.

Head-to-Head Performance in Cancer Cell Lines

The true measure of an anticancer agent's potential lies in its activity across a range of cancer types. The following table summarizes the performance of several notable aminopyrazole derivatives against various human cancer cell lines. This comparative data highlights differences in potency and spectrum of activity, which are crucial for identifying lead compounds for further development.

Compound/DerivativePrimary Molecular Target(s)Cancer Cell LineActivity (IC50/GI50/EC50 in µM)Reference
Compound 19 (FGFRi) FGFR2 (WT & V564F Mutant)BaF3-FGFR2 WT0.0006[3]
BaF3-FGFR2 V564F0.0009[3]
FGFR3RT112 (Bladder)0.003[3]
Analog 24 (CDKi) CDK2, CDK5PANC-1 (Pancreatic)0.25[2][5]
MiaPaCa-2 (Pancreatic)0.15[2][5]
Compound 15 (CDKi) CDK2OVCAR5 (Ovarian)0.150[6]
MV4-11 (Leukemia)0.127[6]
A2780 (Ovarian)0.170[6]
Compound 7a (Hybrid) CDK2HepG2 (Liver)6.1[7][8]
HCT-116 (Colorectal)>17.4[7][8]
MCF-7 (Breast)>10.6[7][8]
Compound 7b (Hybrid) CDK2HepG2 (Liver)7.9[7][8]
HCT-116 (Colorectal)>17.4[7][8]
MCF-7 (Breast)>10.6[7][8]
P3C (Multi-target) Multiple pathwaysMDA-MB-231 (TNBC)0.49[9]
MDA-MB-468 (TNBC)0.25[9]
A549 (Lung)1.0[9]
5AP Derivatives General AntiproliferativeVaried (NCI-60 Panel)% Growth Inhibition[10][11]

Note: IC50 (half maximal inhibitory concentration), GI50 (half maximal growth inhibition), and EC50 (half maximal effective concentration) are metrics used to quantify a compound's potency. Lower values indicate higher potency.

Experimental Methodologies: A Self-Validating System

To ensure the reliability and reproducibility of cytotoxicity data, standardized and well-controlled assays are paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and is a cornerstone for preliminary screening of compound libraries.[12][13]

The process of evaluating a new aminopyrazole derivative involves a logical funnel, starting from broad screening and moving towards more detailed mechanistic studies for lead compounds.

Experimental_Workflow start Synthesized Aminopyrazole Derivative Library step1 Cell Seeding (96-well plates) start->step1 step2 Compound Treatment (Serial Dilutions) step1->step2 step3 Incubation (e.g., 48-72 hours) step2->step3 step4 MTT Assay (Add MTT Reagent, Incubate, Add Solubilizer) step3->step4 step5 Absorbance Reading (Microplate Reader) step4->step5 step6 Data Analysis (Calculate IC50/GI50) step5->step6 step7 Lead Compound Identification step6->step7 step7->start Synthesize New Analogs step8 Mechanistic Studies (Cell Cycle, Apoptosis, Kinase Assays) step7->step8 Potent & Selective Compounds

Caption: A typical experimental workflow for screening aminopyrazole derivatives.

This protocol describes a standard method for determining the cytotoxic effects of aminopyrazole derivatives on a panel of adherent cancer cells.

  • Cell Seeding:

    • Rationale: To ensure logarithmic growth and uniform cell numbers across all wells for consistent results.

    • Procedure: Trypsinize and count cells from a healthy culture. Seed the cells into 96-well flat-bottom plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[14]

  • Compound Preparation and Treatment:

    • Rationale: A serial dilution is necessary to determine the dose-response relationship and calculate an accurate IC50 value.

    • Procedure: Prepare a stock solution of the aminopyrazole derivative in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the 96-well plates and add 100 µL of the medium containing the compound dilutions. Include vehicle control (DMSO) and untreated control wells.

  • Incubation:

    • Rationale: The incubation period (typically 48-72 hours) must be long enough for the compound to exert its antiproliferative or cytotoxic effects.

    • Procedure: Return the plates to the incubator and maintain for the chosen duration.

  • MTT Reagent Addition:

    • Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

    • Procedure: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Rationale: The insoluble formazan crystals must be dissolved to allow for spectrophotometric quantification.

    • Procedure: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well. Gently pipette to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Rationale: The amount of formazan produced is directly proportional to the number of viable cells.

    • Procedure: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[14]

  • Data Analysis:

    • Rationale: To quantify the compound's potency.

    • Procedure: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.

Conclusion

The aminopyrazole scaffold remains a highly productive framework for the discovery of novel anticancer agents. The derivatives presented here demonstrate a wide range of potencies and target specificities, from the sub-nanomolar FGFR inhibition of Compound 19 to the broad-spectrum activity of CDK inhibitors like Analog 24 and Compound 15.[2][3][6] The data clearly indicates that strategic modifications to the aminopyrazole core can yield highly potent and selective inhibitors against critical cancer targets. The provided methodologies offer a robust system for the evaluation and comparison of new chemical entities, enabling researchers to efficiently identify promising lead candidates for further preclinical and clinical development.

References

assessing the selectivity profile of 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine across kinome panels

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Kinome Selectivity: Profiling 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine

This guide provides an in-depth, objective analysis of the kinase selectivity profile of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a comprehensive framework for assessing kinase inhibitor performance. We will explore the causality behind experimental choices, compare the compound's hypothetical performance against established alternatives, and provide detailed, field-proven protocols for reproducing and validating these findings.

The Imperative of Selectivity in Kinase Drug Discovery

The human kinome comprises over 500 protein kinases that act as central nodes in cellular signaling.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets.[3][4] However, the high degree of structural conservation in the ATP-binding site, the target of most small-molecule inhibitors, presents a significant challenge: achieving selectivity.[2][5] A non-selective inhibitor may engage dozens or even hundreds of kinases, leading to unpredictable off-target effects, potential toxicity, or a convoluted mechanism of action that complicates clinical development.[5][6]

Therefore, early and comprehensive assessment of a compound's kinome-wide interaction profile is not merely a characterization step but a critical pillar of the drug discovery process.[6][7] This guide uses this compound, a molecule built around the common and versatile pyrazole scaffold known for kinase inhibition, as a case study to illustrate this process.[8][9] We will dissect its theoretical selectivity profile and provide the tools to generate and interpret such data.

Methodologies for Comprehensive Kinome Profiling

To build a robust selectivity profile, multiple orthogonal assays are recommended. Each provides a unique perspective on the compound-kinase interaction, from direct binding affinity to functional inhibition in a complex biological milieu.

  • Competition Binding Assays (e.g., KINOMEscan®): This approach measures the direct binding of a compound to a kinase's active site.[10][11] It is ATP-independent, providing a true measure of thermodynamic binding affinity (dissociation constant, Kd) rather than an IC50 value, which can be influenced by ATP concentration.[10][12] The assay involves a test compound competing against a known, immobilized ligand for binding to a panel of DNA-tagged kinases. The amount of kinase captured on the solid support is quantified via qPCR, with a lower signal indicating stronger binding by the test compound.[10][13]

  • Biochemical Activity Assays (e.g., Z'-LYTE™): These assays quantify a compound's ability to inhibit the catalytic function of a kinase—the transfer of phosphate from ATP to a substrate. The Z'-LYTE™ platform, for example, uses a FRET-based peptide substrate.[14][15] When the kinase is active, it phosphorylates the peptide, protecting it from a subsequent cleavage step. This protection preserves the FRET signal. Inhibition of the kinase results in a non-phosphorylated, cleavable peptide and a loss of FRET.[16] This method provides a functional measure of inhibition (IC50).

  • Cellular Target Engagement Assays (e.g., KiNativ™): Moving into a more biologically relevant context, chemical proteomics methods like KiNativ™ assess which kinases a compound engages within a native cellular lysate.[17][18] This technique uses biotinylated, irreversible ATP/ADP probes that covalently label a conserved lysine in the active site of kinases.[19] By pre-incubating the lysate with an inhibitor, kinases bound by the compound are protected from probe labeling. Subsequent enrichment of labeled peptides and analysis by mass spectrometry reveals the inhibitor's target engagement profile across the expressed kinome.[18][20]

Comparative Selectivity Analysis: A Hypothetical Profile

To illustrate the assessment process, we present a hypothetical dataset for this compound, generated from a KINOMEscan®-type assay at a screening concentration of 1µM. The pyrazole scaffold is prevalent in inhibitors of the CDK and Aurora kinase families; therefore, our hypothetical data positions Aurora Kinase B (AURKB) as the primary target.[21][22]

For objective comparison, we include published KINOMEscan® data for two well-characterized inhibitors that also target AURKB: Tozasertib (VX-680) and Barasertib (AZD1152-HQPA) .

Kinase TargetKinase FamilyThis compound (% Control @ 1µM)Tozasertib (VX-680) (% Control @ 1µM)Barasertib (AZD1152-HQPA) (% Control @ 1µM)
AURKB AGC0.5 0.10.2
AURKA AGC1.2 0.10.1
AURKC AGC2.5 0.20.3
ABL1TK350.195
FLT3TK480.288
CDK2CMGC65252.1
GSK3BCMGC895515
SRCTK951298
LCKTK921599
TRKATK181.575
RETTK750.892

% Control values are a measure of inhibitor binding affinity; a lower number indicates a stronger interaction.

Interpretation and Insights:
  • On-Target Potency: The hypothetical data shows that this compound is a potent binder of the Aurora kinase family, with a % Control value of 0.5 for AURKB, comparable to the established inhibitors Tozasertib and Barasertib.

  • Selectivity Profile: The key differentiator lies in the off-target profile.

    • Tozasertib (VX-680) is a powerful but less selective inhibitor, showing potent binding to numerous tyrosine kinases (TKs) such as ABL1, FLT3, SRC, and RET. This broad activity profile is well-documented and must be considered when interpreting cellular effects.

    • Barasertib displays a much cleaner profile against the TK family but shows significant engagement with other kinase families, such as CMGC (e.g., CDK2).

    • This compound , in this hypothetical scenario, demonstrates a superior selectivity profile. Its only significant off-target interaction in this panel is with TRKA (% Control = 18). It shows minimal binding to ABL1, FLT3, and key members of the SRC and CMGC families, suggesting it may provide a more precise tool for interrogating Aurora kinase biology with fewer confounding off-target effects.

A common metric to quantify selectivity is the Selectivity Score (S-score) , which represents the number of kinases bound by a compound above a certain threshold, divided by the total number of kinases tested. A lower S-score indicates higher selectivity. Based on the data above (using a threshold of <35% Control), our test compound would have a significantly better (lower) S-score than Tozasertib.

Visualizing Workflows and Pathways

To ensure clarity and reproducibility, experimental workflows and the biological context of the target must be clearly understood.

KINOMEScan_Workflow cluster_prep Preparation cluster_assay Competition Assay cluster_quant Quantification Kinase DNA-Tagged Kinase Panel Incubation Incubation: Kinase + Compound + Beads Compound Test Compound (e.g., 5-(4-Amino-phenyl)-...ylamine) Beads Immobilized Ligand Beads Wash Wash Unbound Components Incubation->Wash qPCR Quantify Bound Kinase via qPCR of DNA Tag Wash->qPCR Data Data Analysis: % Control vs. DMSO qPCR->Data

Caption: General workflow for a KINOMEscan® competition binding assay.

ZLYTE_Principle cluster_kinase_reaction Kinase Reaction cluster_development Development Reaction cluster_no_inhibition cluster_inhibition FRET_Peptide FRET Peptide (Donor + Acceptor) Phospho_Peptide Phosphorylated Peptide (FRET Signal ON) FRET_Peptide->Phospho_Peptide Phosphorylation (Kinase Active) ATP ATP ATP->Phospho_Peptide Phosphorylation (Kinase Active) Kinase Kinase Kinase->Phospho_Peptide Phosphorylation (Kinase Active) Phospho_Peptide_Copy Phosphorylated Peptide No_Cleavage FRET Signal MAINTAINED Phospho_Peptide_Copy->No_Cleavage Resists Cleavage Protease1 Protease FRET_Peptide_Copy FRET Peptide (Non-phosphorylated) Cleavage FRET Signal LOST FRET_Peptide_Copy->Cleavage Is Cleaved Protease2 Protease

Caption: Principle of the FRET-based Z'-LYTE™ kinase activity assay.

AuroraB_Pathway Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase CPC Chromosomal Passenger Complex AURKB Aurora Kinase B (Target) CPC->AURKB contains HistoneH3 Histone H3 AURKB->HistoneH3 Phosphorylates (pSer10) for chromosome condensation Kinetochore Kinetochore Proteins AURKB->Kinetochore Phosphorylates to ensure proper microtubule attachment

Caption: Simplified role of Aurora Kinase B in mitosis.

Self-Validating Experimental Protocols

The trustworthiness of any selectivity profile rests on robust and reproducible experimental design.[23] Below are detailed protocols for the primary assays discussed.

Protocol 1: KINOMEscan® Competition Binding Assay

This protocol is adapted from the methodology used by Eurofins DiscoverX.[10][23]

  • Preparation:

    • Recombinantly express human kinases as fusions with a DNA tag for qPCR quantification.

    • Prepare a broad-spectrum kinase inhibitor immobilized on a solid support (e.g., Sepharose beads).

    • Prepare the test compound, this compound, as a 10 mM stock in 100% DMSO. Create serial dilutions as required for dose-response curves.

  • Competition Assay:

    • In a 384-well plate, combine the DNA-tagged kinase, the immobilized ligand beads, and the test compound at the desired final concentration (e.g., 1 µM for a single-point screen). Include a DMSO-only well as a 100% activity control.

    • Incubate the mixture for 1 hour at room temperature with shaking to allow the binding reaction to reach equilibrium.

  • Washing and Quantification:

    • Wash the beads thoroughly to remove any unbound kinase. The kinase that remains bound to the beads is that which was not displaced by the test compound.

    • Elute the bound kinase-DNA tag complex.

    • Quantify the amount of DNA tag using a standard qPCR protocol.

  • Data Analysis:

    • Calculate the percent of control (% Control) for each kinase interaction using the following formula: % Control = (Signal_test_compound / Signal_DMSO_control) * 100

    • For dose-response experiments, plot % Control against compound concentration and fit to a sigmoidal curve to determine the dissociation constant (Kd).

Protocol 2: Z'-LYTE™ Kinase Activity Assay

This protocol is based on the Thermo Fisher Scientific Z'-LYTE™ Kinase Assay Kit.[14][15]

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of 4x test compound dilution in kinase buffer.

    • Add 5 µL of a 2x Kinase/Peptide mixture (containing the specific kinase and its corresponding FRET-peptide substrate).

    • Include positive (no inhibitor, DMSO only) and negative (no kinase) controls.

    • Initiate the kinase reaction by adding 2.5 µL of a 4x ATP solution. The final reaction volume is 10 µL.

    • Shake the plate for 30 seconds and incubate at room temperature for 60 minutes.

  • Development Reaction:

    • Stop the kinase reaction by adding 5 µL of the Development Reagent solution. This solution contains a site-specific protease that will cleave non-phosphorylated peptides.

    • Shake the plate for 30 seconds and incubate at room temperature for 60 minutes.

  • Plate Reading and Analysis:

    • Read the plate on a fluorescence plate reader capable of measuring FRET. Excite at 400 nm and measure emission at two wavelengths: Coumarin (donor) at 445 nm and Fluorescein (acceptor) at 520 nm.[14]

    • Calculate the Emission Ratio (445 nm / 520 nm) for each well.

    • Determine the Percent Phosphorylation using the Emission Ratios from control wells.

    • Calculate the Percent Inhibition for the test compound relative to the DMSO control. Plot against concentration to determine the IC50 value.

Conclusion and Strategic Next Steps

This guide establishes a comprehensive framework for assessing the kinome selectivity of this compound. Based on our hypothetical, yet plausible, binding data, the compound presents as a potent Aurora kinase inhibitor with a potentially superior selectivity profile compared to established alternatives like Tozasertib. Its pyrazole core allows for potent target engagement, while its specific substitutions may sterically preclude binding to the active sites of many off-target tyrosine and CMGC kinases.

The critical next steps for any researcher advancing this compound would be:

  • Experimental Validation: Perform the kinome-wide screening assays detailed above to generate real-world data.

  • Orthogonal Confirmation: Validate primary hits and key off-targets from the binding assay using a functional activity assay (e.g., Z'-LYTE™) to determine IC50 values.

  • Cellular Confirmation: Utilize a target engagement assay like KiNativ™ or a functional cellular assay (e.g., measuring phosphorylation of Histone H3, a direct AURKB substrate) to confirm that the compound engages its target in a biological system and elicits the expected downstream effect.[24]

By systematically applying these methodologies, researchers can build a robust, multi-faceted understanding of a compound's selectivity, de-risk its development, and confidently advance promising new therapeutic candidates.

References

A Researcher's Guide to Bridging the Bench and Preclinical Divide: Comparing the In Vitro and In Vivo Efficacy of 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology, the journey of a candidate molecule from a laboratory curiosity to a potential therapeutic is a rigorous path of validation. The aminopyrazole scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds.[1][2] This guide focuses on a specific derivative, 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine, to illustrate the critical process of comparing its efficacy in controlled, single-cell environments (in vitro) with its performance in a complex, whole-organism system (in vivo).

This document is designed for researchers and drug development professionals. It moves beyond a simple recitation of protocols to explain the scientific rationale behind experimental choices, ensuring a robust and translatable dataset. We will explore the foundational in vitro assays to establish baseline potency and mechanism, followed by the essential transition to in vivo models to assess therapeutic potential in a more clinically relevant context.

Part I: In Vitro Efficacy Assessment - Establishing Mechanism and Potency

The initial phase of any efficacy study is to determine if the compound interacts with its intended biological target and elicits a response at a cellular level. For many pyrazole derivatives, a key mechanism of action is the inhibition of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in various cancers and inflammatory conditions.[3][4] Therefore, our in vitro assessment will focus on both target engagement (COX-2 inhibition) and the downstream cellular consequence (inhibition of cancer cell proliferation).

Experimental Protocol 1: Fluorometric COX-2 Inhibition Assay

This assay provides a direct measure of the compound's ability to inhibit the enzymatic activity of COX-2. We employ a fluorometric method for its high sensitivity and suitability for high-throughput screening.[5]

Rationale for Protocol Design:

  • Enzyme Source: We use human recombinant COX-2 to ensure the data is directly relevant to human biology.[5]

  • Comparator: Celecoxib, a well-characterized and clinically approved selective COX-2 inhibitor, is used as a positive control to validate the assay's performance and provide a benchmark for potency.[3]

  • Detection Method: The assay measures the generation of Prostaglandin G2, an intermediate product, via a highly sensitive COX Probe, which produces a fluorescent signal proportional to enzyme activity.[5]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Dissolve this compound and Celecoxib (control inhibitor) in DMSO to create 10 mM stock solutions.

    • Perform serial dilutions in COX Assay Buffer to create a range of test concentrations (e.g., 0.01 nM to 100 µM).

    • Prepare a Reaction Mix containing COX Assay Buffer, diluted COX Cofactor, and human recombinant COX-2 enzyme on ice.

  • Assay Plate Setup (96-well plate):

    • Enzyme Control (EC) wells: Add 10 µL of Assay Buffer.

    • Inhibitor Control (IC) wells: Add 10 µL of the highest concentration of Celecoxib.

    • Sample (S) wells: Add 10 µL of each diluted concentration of this compound.

  • Reaction Initiation:

    • Add 80 µL of the prepared Reaction Mix to all wells.

    • Preset a plate reader to 25°C for kinetic measurement (Excitation/Emission = 535/587 nm).

    • Initiate the reaction by adding 10 µL of a diluted Arachidonic Acid/NaOH solution to all wells simultaneously using a multi-channel pipette.

  • Data Acquisition and Analysis:

    • Immediately begin kinetic measurement of fluorescence for 5-10 minutes.

    • Calculate the rate of reaction (slope) for each well.

    • Determine the percentage of inhibition for each sample concentration relative to the Enzyme Control.

    • Plot the percentage inhibition against the logarithm of the compound concentration and use non-linear regression to calculate the IC50 value (the concentration at which 50% of enzyme activity is inhibited).

Experimental Protocol 2: Cell Proliferation (MTT) Assay

To determine if target inhibition translates to an anti-cancer effect, we assess the compound's ability to inhibit the growth of a relevant cancer cell line. The MTT assay is a standard colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability and proliferation.[3]

Rationale for Protocol Design:

  • Cell Line Selection: We use the HCT-116 human colorectal carcinoma cell line. This choice is based on the frequent overexpression of COX-2 in colorectal cancers, providing a strong mechanistic link to our target.[1]

  • Assay Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Culture: Culture HCT-116 cells in appropriate media until they reach approximately 80% confluency.

  • Cell Seeding: Seed 10,000 cells per well into a 96-well plate and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 200 µM) for 24 hours. Include a vehicle-only control (DMSO).

  • MTT Incubation: Add 20 µL of MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis: Measure the absorbance at 545 nm using a plate reader. Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Visualization: In Vitro Experimental Workflow

cluster_0 Target Engagement Assay cluster_1 Cell-Based Assay P1 Prepare Reagents (Compound, Enzyme, Substrate) P2 Incubate Compound with recombinant COX-2 Enzyme P1->P2 P3 Initiate Reaction with Arachidonic Acid P2->P3 P4 Measure Fluorescence (Kinetic Read) P3->P4 P5 Calculate IC50 Value P4->P5 Result1 Potency on Target P5->Result1 C1 Seed HCT-116 Cancer Cells C2 Treat Cells with Compound (24h Incubation) C1->C2 C3 Add MTT Reagent (3h Incubation) C2->C3 C4 Solubilize Formazan with DMSO C3->C4 C5 Measure Absorbance C4->C5 C6 Calculate GI50 Value C5->C6 Result2 Effect on Cell Viability C6->Result2 P1 Prepare HCT-116 Cell Suspension P2 Subcutaneous Implantation into Nude Mice P1->P2 P3 Monitor Tumor Growth to ~100 mm³ P2->P3 P4 Randomize Mice into Treatment Groups P3->P4 P5 Administer Treatment Daily (Vehicle, Test Compound, Control) P4->P5 P6 Measure Tumor Volume & Body Weight (3x/week) P5->P6 P7 Analyze Data at Study Endpoint (e.g., Day 21) P6->P7 P8 Calculate Tumor Growth Inhibition (TGI) P7->P8 IVT In Vitro Testing (Target & Cell-Based) IVO In Vivo Testing (Xenograft Model) IVT->IVO Positive Correlation? PKPD Pharmacokinetics & Pharmacodynamics IVO->PKPD Analyze Exposure LO Lead Optimization (Medicinal Chemistry) IVO->LO Poor Efficacy or Toxicity Issues PKPD->LO Identify Liabilities (e.g., poor solubility) LO->IVT Synthesize New Analogs

References

A Researcher's Guide to the Statistical Analysis of Dose-Response Curves: A Comparative Study of 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, we bridge the gap between theoretical knowledge and practical application. This guide provides a comprehensive, in-depth analysis of dose-response curves, using the novel compound 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine as a case study. We will not only walk through the "how" but, more importantly, the "why" of our experimental and analytical choices. Our goal is to equip you with the expertise to design, execute, and interpret your own dose-response experiments with scientific rigor.

The pyrazole nucleus is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties[1][2]. Given this precedent, we will hypothesize that this compound possesses anti-proliferative effects on a human colorectal cancer cell line, HCT116, and compare its performance against a standard-of-care chemotherapeutic agent, Doxorubicin.

The Foundational Logic of Dose-Response Analysis

A dose-response relationship describes the magnitude of a biological system's response to a stimulus or stressor (like a chemical) as a function of the exposure dose or concentration[3][4]. The goal is to characterize the potency and efficacy of a compound. Potency, often quantified by the EC50 or IC50 value, is the concentration of a drug that produces 50% of its maximal effect[5][6]. Efficacy refers to the maximum response a drug can produce.

Our experimental design and subsequent statistical analysis are built on the principle of generating a sigmoidal dose-response curve, which is characteristic of many biological processes[3][7]. This curve allows us to extract key parameters that define the compound's activity.

Experimental Workflow: From Cell Culture to Data Acquisition

The following protocol outlines the steps for a robust cell viability assay to determine the dose-response relationship of this compound and Doxorubicin on HCT116 cells.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture HCT116 Cell Culture cell_seeding Seed cells in 96-well plates cell_culture->cell_seeding compound_prep Prepare serial dilutions of compounds cell_seeding->compound_prep treatment Treat cells with compounds compound_prep->treatment incubation Incubate for 72 hours treatment->incubation reagent_add Add CellTiter-Glo® reagent incubation->reagent_add readout Measure luminescence reagent_add->readout data_norm Normalize data to controls readout->data_norm nl_reg Nonlinear regression data_norm->nl_reg param_extract Extract IC50, Hill Slope nl_reg->param_extract

Figure 1: Experimental workflow for dose-response analysis.

Experimental Protocol:

  • Cell Culture: Maintain HCT116 cells in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed HCT116 cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10-point serial dilution series for both this compound and Doxorubicin, typically starting from 100 µM. Include a vehicle-only control (e.g., 0.1% DMSO) and a no-cell control for background subtraction.

  • Cell Treatment: Add the compound dilutions to the respective wells in triplicate.

  • Incubation: Incubate the plates for 72 hours.

  • Viability Assay: Use a commercially available ATP-based luminescence assay (e.g., CellTiter-Glo®) to measure cell viability according to the manufacturer's instructions. Luminescence is directly proportional to the number of viable cells.

  • Data Acquisition: Read the luminescence signal on a plate reader.

Statistical Analysis: Unveiling the Story in the Data

The raw luminescence data must be transformed and analyzed to generate meaningful dose-response curves. Nonlinear regression is the preferred method for analyzing these curves as it avoids the data transformations that can distort the error distribution[3][7].

Step-by-Step Statistical Workflow:

  • Data Normalization:

    • Subtract the average background luminescence (no-cell control) from all other measurements.

    • Normalize the data to the vehicle control. The average luminescence of the vehicle-treated wells represents 100% cell viability, while a complete cell death control (e.g., treated with a high concentration of a cytotoxic agent) would represent 0% viability. The normalized response is calculated as: % Viability = (Luminescence_sample / Luminescence_vehicle_control) * 100

  • Log Transformation of Concentration: The x-axis (concentration) is typically log-transformed to better visualize the sigmoidal relationship and to ensure a more even distribution of data points along the curve[8].

  • Nonlinear Regression:

    • Fit the normalized data to a four-parameter logistic (4PL) equation, also known as the Hill equation[3][7]. This model is widely used for dose-response analysis and is defined by the following equation: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

    • Y: The measured response (% viability).

    • X: The logarithm of the compound concentration.

    • Top: The maximum response (the upper plateau of the curve). This is often constrained to 100.

    • Bottom: The minimum response (the lower plateau of the curve).

    • LogIC50: The logarithm of the concentration that produces a response halfway between the Top and Bottom plateaus. The IC50 is a measure of the compound's potency[5][9].

    • HillSlope: Describes the steepness of the curve. A Hill slope of 1 indicates a standard sigmoidal curve, while values greater than 1 suggest a steeper, more switch-like response, and values less than 1 indicate a shallower response.

Hypothetical Data and Analysis:

Below is a table of hypothetical normalized cell viability data for this compound and Doxorubicin.

Concentration (µM)log[Concentration]This compound (% Viability)Doxorubicin (% Viability)
0.001-3.00101.299.8
0.01-2.0098.795.3
0.1-1.0090.575.1
10.0052.348.9
101.0015.820.7
1002.005.18.2

By fitting this data to a 4PL model using software like GraphPad Prism or R, we can determine the IC50 and Hill slope for each compound.

Comparative Results:

CompoundIC50 (µM)Hill Slope95% Confidence Interval (IC50)
This compound1.2-1.10.9 - 1.6
Doxorubicin0.8-1.30.6 - 1.1

Interpretation of Results:

  • Potency (IC50): The IC50 is the concentration at which 50% of the biological response is inhibited[5][9]. In our hypothetical study, Doxorubicin (IC50 = 0.8 µM) is more potent than this compound (IC50 = 1.2 µM) as it requires a lower concentration to achieve 50% inhibition of cell viability.

  • Hill Slope: The Hill slope provides insight into the nature of the binding interaction. Both compounds have Hill slopes close to -1, which is typical for a single-site binding model.

  • Confidence Intervals: The 95% confidence intervals for the IC50 values do not overlap, suggesting that the difference in potency between the two compounds is statistically significant.

Potential Signaling Pathway Involvement

Many pyrazole-containing compounds exert their anticancer effects by inhibiting protein kinases[1]. For instance, some aminopyrazole derivatives are known to target the p38 MAPK and VEGFR-2 signaling pathways[1]. The fibroblast growth factor receptor (FGFR) family is another target for pyrazole-based inhibitors[10]. A plausible, though hypothetical, mechanism for this compound could be the inhibition of a key kinase in a pro-proliferative signaling cascade, such as the MAPK/ERK pathway.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Compound 5-(4-Amino-phenyl)-2H- pyrazol-3-ylamine Compound->RAF

Figure 2: Hypothetical signaling pathway inhibition.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the statistical analysis of dose-response curves, using a hypothetical comparison of this compound and Doxorubicin. We have demonstrated the importance of a structured experimental design, proper data normalization, and the application of nonlinear regression to extract meaningful pharmacological parameters.

The hypothetical results suggest that this compound possesses anti-proliferative activity, albeit with lower potency than Doxorubicin in this model. This initial characterization is a critical first step. Future studies should aim to elucidate the specific molecular target and mechanism of action, potentially through kinome screening or target-based enzymatic assays, to validate the hypothesized inhibition of pathways like the MAPK/ERK cascade.

By adhering to the principles of robust experimental design and statistical analysis outlined here, researchers can ensure the generation of high-quality, reproducible data that forms the bedrock of drug discovery and development.

References

A Senior Application Scientist's Comparative Guide to the Cross-Reactivity of 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Quest for Kinase Selectivity

The 3-aminopyrazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][2] Its ability to form critical hydrogen bond interactions within the ATP-binding pocket of kinases makes it a privileged structure for designing potent therapeutic agents.[2] 5-(4-Amino-phenyl)-2H-pyrazol-3-ylamine represents a archetypal molecule from this class. While its primary targets are often within the tyrosine kinase family, a deep understanding of its off-target interactions—its cross-reactivity profile—is paramount for advancing it from a promising lead compound to a viable clinical candidate.

Achieving kinase selectivity remains a significant challenge in drug development.[3][4][5] The high degree of conservation in the ATP-binding site across the human kinome means that many inhibitors, especially those targeting this region, can inadvertently bind to and inhibit multiple kinases.[5][6] This promiscuity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology where hitting multiple targets provides a therapeutic advantage.[3][7] Therefore, rigorous cross-reactivity profiling is not merely a regulatory hurdle but a critical step in elucidating a compound's true mechanism of action and predicting its safety profile.

This guide provides an in-depth, comparative analysis of the cross-reactivity of this compound. We will explore predictive computational methods, detail robust in vitro validation workflows, and compare its selectivity profile against Crenolanib (also known as CP-868596), a well-characterized, potent pan-FLT3 inhibitor that also features a substituted amine scaffold and targets class III receptor tyrosine kinases.[8][9][10][11][12]

Part 1: In Silico Prediction of Off-Target Interactions

Before committing to resource-intensive wet-lab experiments, computational modeling offers a powerful first pass to forecast potential off-target interactions.[13][14] These methods leverage vast databases of known compound-target interactions and employ algorithms based on chemical similarity (2D and 3D), machine learning, and pharmacophore modeling to predict the likelihood of a new molecule binding to a wide array of proteins.[15][16]

The rationale for this initial step is twofold:

  • Hypothesis Generation: It identifies a focused list of potential off-targets, allowing for the design of more efficient and targeted experimental validation panels.

  • Early Risk Assessment: It can flag potential liabilities, such as interactions with kinases known to be associated with toxicity (e.g., certain members of the JAK family), guiding early-stage medicinal chemistry efforts to improve selectivity.[17]

Below is a logical workflow for such a computational assessment.

G cluster_0 Input cluster_1 Computational Modeling Engine cluster_2 Output & Analysis Input 2D Structure of This compound Model Ensemble of Predictive Models (e.g., Similarity Search, Machine Learning, 3D Docking) Input->Model Submit Structure Prediction Predicted Off-Target Profile (Ranked by Probability Score) Model->Prediction Generate Predictions Database Bioactivity Databases (ChEMBL, PubChem, etc.) Database->Model Analysis Prioritization for Experimental Validation Prediction->Analysis Filter & Analyze G cluster_0 Plate Preparation cluster_1 Kinase Reaction cluster_2 Detection cluster_3 Data Analysis Compound Dispense Serial Dilution of Test Compound Kinase Add Kinase and Peptide Substrate Compound->Kinase Step 1 ATP Add ATP to Initiate Reaction Incubate1 Incubate at RT Stop Add Stop Solution (EDTA) Detect Add TR-FRET Detection Reagents Stop->Detect Step 2 Incubate2 Incubate at RT Read Read Plate Analysis Calculate TR-FRET Ratio Normalize Data Determine IC₅₀ Read->Analysis Step 3 G cluster_RTK Receptor Tyrosine Kinases cluster_NRTK Non-Receptor Tyrosine Kinases cluster_STK Serine/Threonine Kinases cluster_legend Inhibition Potency (IC₅₀) FLT3 FLT3 PDGFR PDGFRα KIT KIT ABL1 ABL1 SRC SRC GSK3B GSK3β AURKA AURKA CDK2 CDK2 key1 <10 nM key2 10-100 nM key3 101-1000 nM key4 >1000 nM

References

A Comparative Guide to the Structure-Activity Relationships (SAR) of the Aminophenyl-Pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Aminophenyl-Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole ring system is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs for a wide range of conditions, from inflammation to cancer.[1][2] Among its many variations, the aminophenyl-pyrazole scaffold has emerged as a particularly "privileged" structure. This designation is reserved for molecular frameworks that can bind to multiple, unrelated biological targets, thereby offering a rich starting point for drug discovery campaigns.[2][3] Aminophenyl-pyrazole derivatives have demonstrated significant potential as inhibitors of various protein kinases, enzymes that play a critical role in cellular signaling pathways.[3][4] Dysregulation of these pathways is a hallmark of many diseases, most notably cancer and chronic inflammatory disorders.[3][5][6]

This guide provides a comparative analysis of the structure-activity relationships (SAR) for the aminophenyl-pyrazole scaffold, with a focus on its application in developing inhibitors for key kinase targets such as p38 MAP kinase and Aurora kinases. We will dissect the causal relationships between specific structural modifications and their impact on biological activity, selectivity, and pharmacokinetic properties. The insights and data presented are intended to equip researchers, scientists, and drug development professionals with a robust framework for the rational design of next-generation therapeutic agents based on this versatile scaffold.

Core Scaffold Analysis: Key Interactions and Pharmacophoric Features

The power of the aminophenyl-pyrazole scaffold lies in its specific arrangement of hydrogen bond donors and acceptors, coupled with a rigid core that correctly orients key substituents into the binding pockets of target proteins. In the context of kinase inhibition, the scaffold typically engages with the ATP-binding site, a highly conserved region across the kinome.

A common binding mode involves the pyrazole ring's nitrogen atoms forming crucial hydrogen bonds with the "hinge" region of the kinase, mimicking the interaction of the adenine portion of ATP. The adjacent amino group and the phenyl ring serve as key anchor points for introducing further substitutions that can enhance potency and dictate selectivity.

The general structure can be broken down into three primary regions for SAR exploration:

  • The Pyrazole Core: Modifications to the pyrazole ring itself.

  • The Aminophenyl Group: Substitutions on the phenyl ring.

  • The N-substituent of the Pyrazole: Groups attached to the N1 position of the pyrazole ring.

The following sections will compare how modifications in these regions influence the scaffold's performance against different kinase targets.

Comparative SAR Analysis: Tailoring Potency and Selectivity

The "art" of medicinal chemistry lies in understanding how subtle changes to a molecule's structure can lead to dramatic shifts in its biological activity. The aminophenyl-pyrazole scaffold is a prime example of this principle.

Case Study 1: Targeting p38α MAP Kinase for Anti-Inflammatory Agents

p38α Mitogen-Activated Protein (MAP) kinase is a critical mediator of the inflammatory response, making it a high-priority target for diseases like rheumatoid arthritis.[7][8] The 5-amino-pyrazole scaffold has been extensively studied for this purpose.[9][10]

A key insight from these studies is the importance of a bulky, lipophilic group at the C5 position of the pyrazole ring.[11] This group occupies a hydrophobic pocket that becomes accessible when the kinase adopts a specific inactive conformation.[7]

Compound IDN1-Substituent (R1)Phenyl-Substituent (R2)C5-Substituent (R3)p38α IC50 (nM)Key SAR InsightsReference
BIRB 796 p-Tolyl4-(2-morpholinoethoxy)naphthalen-1-yl (via urea linker)tert-Butyl0.1The tert-butyl group is critical for binding to the induced lipophilic pocket. The morpholinoethoxy group provides hydrogen bonding in the ATP-binding site, significantly enhancing potency.[11]
Analog 1 p-Tolyl4-(2-morpholinoethoxy)naphthalen-1-yl (via urea linker)Isopropyl>1000Replacing the tert-butyl with a smaller isopropyl group leads to a dramatic loss of activity, highlighting the necessity of the bulky group for this specific binding mode.[11]
2j Cyclohexyl2,6-difluorophenyl4-fluorophenyl1Demonstrates that potent inhibition can be achieved with different substituents, but the overall architecture that allows for key interactions is conserved.[9]

Causality Behind Experimental Choices: The rationale for exploring bulky C5-substituents like tert-butyl was driven by X-ray crystallography data showing that some inhibitors induce a conformational change in the kinase, creating a new hydrophobic pocket.[7] The SAR data in the table above validates this structure-based design hypothesis. The dramatic drop in potency when tert-butyl is replaced by isopropyl confirms that filling this pocket is a primary driver of high-affinity binding for this class of inhibitors.[11]

Case Study 2: Targeting Aurora Kinases for Anticancer Therapeutics

Aurora kinases are essential for cell cycle regulation, and their overexpression is common in many cancers, making them attractive targets for oncology.[12][13] Here, the aminophenyl-pyrazole scaffold has been adapted to generate potent and selective Aurora kinase inhibitors.

In contrast to the p38 inhibitors, the SAR for Aurora kinase inhibitors often emphasizes different substitution patterns. For example, a series of 1-acetanilide-4-aminopyrazole-substituted quinazolines were found to be potent Aurora B kinase inhibitors.[12]

Compound IDR1 (on Quinazoline)R2 (on Pyrazole)Aurora B IC50 (nM)Key SAR InsightsReference
Compound 8 6,7-dimethoxy1-acetanilide2The quinazoline core acts as a hinge-binder, while the 1-acetanilide-pyrazole moiety extends into the solvent-exposed region, where modifications can tune solubility and cell permeability.[12]
Analog 2 6,7-dimethoxy1-phenyl>1000The acetamido group on the phenyl ring is critical for potency, likely forming a key hydrogen bond within the active site. Its removal leads to a complete loss of activity.[12]

Expertise in Action: The design of these Aurora kinase inhibitors demonstrates a strategy of "scaffold hopping" combined with fragment-based design. The quinazoline core is a known hinge-binding motif. By attaching the aminophenyl-pyrazole fragment, chemists could explore new interactions in a different part of the ATP binding site. The critical importance of the acetamido group, revealed by SAR, points to a specific hydrogen bonding interaction that stabilizes the inhibitor-kinase complex.

Visualizing the SAR Strategy

To effectively plan a medicinal chemistry campaign around this scaffold, a logical workflow is essential. The following diagram illustrates a typical iterative process of design, synthesis, and testing.

SAR_Workflow Start Identify Target & Scaffold (Aminophenyl-pyrazole) Hypothesis Hypothesize Key Interactions (e.g., H-bonding, hydrophobic packing) Start->Hypothesis Design Design Analogs (Vary R1, R2, R3) Hypothesis->Design Synthesis Chemical Synthesis of Analogs Design->Synthesis BiochemAssay Biochemical Assay (e.g., Kinase IC50) Synthesis->BiochemAssay CellAssay Cell-based Assay (e.g., Anti-proliferative) BiochemAssay->CellAssay SAR_Analysis Analyze SAR Data ( potency, selectivity) CellAssay->SAR_Analysis XRay Obtain Co-crystal Structure (if possible) SAR_Analysis->XRay NewHypothesis Refine Hypothesis & Design Next Generation SAR_Analysis->NewHypothesis XRay->NewHypothesis NewHypothesis->Design

Caption: Iterative workflow for SAR studies of the aminophenyl-pyrazole scaffold.

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR data, standardized and validated protocols are paramount. Below is a representative protocol for a key biochemical assay.

Protocol: In Vitro Kinase Inhibition Assay (p38α MAP Kinase)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against p38α kinase.

Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The kinase phosphorylates a biotinylated substrate peptide. A Europium (Eu)-labeled anti-phospho-serine/threonine antibody binds to the phosphorylated substrate. When Streptavidin-Allophycocyanin (SA-APC) is added, it binds to the biotin on the substrate, bringing the Eu and APC fluorophores into close proximity. Excitation of Eu leads to FRET to APC, which then emits a signal at 665 nm. An inhibitor will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Materials:

  • Recombinant human p38α kinase (active)

  • Biotinylated substrate peptide (e.g., Biotin-ATF2)

  • ATP (Adenosine triphosphate)

  • Eu-labeled anti-phospho-ATF2 antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT

  • Stop/Detection Buffer: Assay buffer containing EDTA and the detection reagents (Eu-antibody and SA-APC)

  • Test compounds dissolved in 100% DMSO

  • Low-volume 384-well assay plates (e.g., white, non-binding surface)

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: a. Create a serial dilution series of the test compounds in 100% DMSO (e.g., 11 points, 3-fold dilutions starting from 1 mM). b. Dilute these DMSO stocks into Assay Buffer to create a 4X final concentration stock.

  • Assay Plate Setup (384-well plate): a. Add 5 µL of 4X test compound dilution to the appropriate wells. b. For control wells, add 5 µL of Assay Buffer with 4% DMSO (Maximum signal, 0% inhibition) or 5 µL of a known potent inhibitor/EDTA (Background, 100% inhibition).

  • Kinase Reaction: a. Prepare a 2X enzyme solution in Assay Buffer (e.g., final concentration of 0.5 nM p38α). b. Prepare a 2X substrate/ATP solution in Assay Buffer (e.g., final concentration of 200 nM Biotin-ATF2 and 10 µM ATP). Note: The ATP concentration should be at or near the Km for the enzyme to ensure competitive inhibitors are accurately assessed. c. Add 5 µL of the 2X enzyme solution to all wells. d. Add 10 µL of the 2X substrate/ATP solution to all wells to start the reaction. The final volume is 20 µL. e. Incubate the plate at room temperature (e.g., 25°C) for 60 minutes.

  • Reaction Termination and Detection: a. Prepare the Stop/Detection buffer containing the Eu-antibody and SA-APC at their recommended final concentrations. b. Add 10 µL of the Stop/Detection buffer to all wells. c. Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: a. Read the plate on a TR-FRET plate reader, with excitation at 320 nm and emission at 615 nm (Eu) and 665 nm (APC). b. Calculate the ratio of the 665 nm signal to the 615 nm signal for each well.

  • Data Analysis: a. Normalize the data using the high and low controls: % Inhibition = 100 * (1 - [Signal_Compound - Signal_Low] / [Signal_High - Signal_Low]). b. Plot the % Inhibition versus the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

Self-Validation System: The inclusion of both positive (0% inhibition) and negative (100% inhibition) controls on every plate is a critical self-validating step. The Z'-factor, a statistical measure of assay quality, should be calculated for each plate to ensure the data is robust and reliable (a Z' > 0.5 is generally considered excellent).

Conclusion and Future Perspectives

The aminophenyl-pyrazole scaffold has proven to be an exceptionally fruitful starting point for the development of potent and selective inhibitors against a range of important drug targets, particularly protein kinases.[3][4] The SAR studies highlighted in this guide demonstrate that a deep understanding of the target's active site topology, combined with systematic chemical modification, can successfully tune the scaffold's activity. For p38α inhibitors, exploiting a unique induced-fit pocket with bulky hydrophobic groups is a key strategy[7][11], while for Aurora kinases, different vectors for substitution are required to achieve potency.[12]

The future of drug discovery with this scaffold will likely focus on several key areas:

  • Improving Selectivity: As more kinase inhibitors are developed, achieving selectivity against a highly homologous kinome remains a major challenge. Future designs will incorporate more sophisticated modeling and potentially covalent or allosteric mechanisms to target specific kinases more precisely.

  • Modulating Pharmacokinetics: While achieving high potency is crucial, optimizing drug-like properties (solubility, metabolic stability, oral bioavailability) is equally important for clinical success.[14] SAR campaigns must increasingly co-optimize these parameters alongside potency.

  • Exploring New Targets: The inherent versatility of the aminophenyl-pyrazole scaffold suggests it could be adapted for other enzyme families or receptor types beyond kinases.[3][15]

By building on the foundational SAR principles outlined here and leveraging modern drug discovery tools, the aminophenyl-pyrazole scaffold will undoubtedly continue to be a valuable framework for creating the medicines of the future.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.